2,3-Bis(2,6-diisopropylphenylimino)butane
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-20H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFQUBWPYIPRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346023 | |
| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74663-77-7 | |
| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(2,6-diisopropylphenylimino)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,3-Bis(2,6-diisopropylphenylimino)butane
CAS Number: 74663-77-7
Synonyms: N,N'-Bis(2,6-diisopropylphenyl)butane-2,3-diimine, N,N'-(2,3-Butanediylidene)bis(2,6-diisopropylaniline)
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and primary applications of 2,3-Bis(2,6-diisopropylphenylimino)butane. The information is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.
Core Properties and Specifications
This compound is an α-diimine ligand distinguished by its bulky 2,6-diisopropylphenyl groups and a flexible, non-conjugated butane backbone.[1] These structural features create a sterically hindered environment around a coordinated metal center, which can enhance the stability and reactivity of the resulting metal complexes.[1][2] This makes the ligand particularly useful in catalysis, where steric effects, rather than redox activity, are the primary concern.[1] The compound typically appears as a white to yellow or green crystalline solid and is soluble in organic solvents.[2][3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀N₂ | [2][3][4][5][6][7] |
| Molecular Weight | 404.64 g/mol | [3][4][5][6] |
| Appearance | White to yellow to green powder/crystal | [3] |
| Melting Point | 101 °C | [4] |
| Purity | ≥ 98% (HPLC) | [3][4] |
| Condition to Avoid | Hygroscopic | [4] |
Spectroscopic Data
| Technique | Property | Value/Detail |
| IR Spectroscopy | C=N Stretch (ν, cm⁻¹) | 1635 cm⁻¹[1] |
| ¹H NMR | Chemical Shift (δ, CDCl₃) | δ 1.20 (d, 24H, CH(CH₃)₂), δ 3.10 (sept, 4H, CH(CH₃)₂), δ 6.95–7.15 (m, 6H, Ar-H), δ 2.10 (s, 6H, N=C-CH₃)[1] |
Experimental Protocols
Synthesis of this compound
The primary and well-established method for synthesizing this ligand is through the acid-catalyzed condensation of 2,3-butanedione with two equivalents of 2,6-diisopropylaniline.[1]
Methodology:
-
The reaction proceeds via a nucleophilic addition-elimination pathway.[1]
-
Initially, a carbonyl oxygen on the 2,3-butanedione is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[1]
-
This is followed by the nucleophilic attack of the amino group of 2,6-diisopropylaniline on the carbonyl carbon.
-
Subsequent dehydration leads to the formation of the imine bond.
-
The process is repeated on the second carbonyl group to yield the final diimine product.
-
The identity and purity of the synthesized compound are typically confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and sometimes single-crystal X-ray diffraction.[1][2]
Caption: Synthesis of the target compound from its precursors.
Synthesis of Transition Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the pre-formed ligand with a suitable metal halide salt in an appropriate solvent.[1]
Methodology:
-
The this compound ligand is dissolved in a suitable organic solvent.
-
A solution of a metal halide salt (e.g., nickel(II) bromide, palladium(II) chloride) in the same or a compatible solvent is added.
-
The reaction mixture is stirred, often at room temperature or with gentle heating, to facilitate the coordination of the ligand to the metal center.
-
The resulting metal complex may precipitate from the solution or can be isolated by removal of the solvent.
-
Characterization of the complex is carried out using techniques like NMR, FT-IR, and single-crystal X-ray diffraction to confirm its structure and coordination geometry.[1]
References
- 1. This compound | 74663-77-7 | Benchchem [benchchem.com]
- 2. CAS 74663-77-7: 2,3-Bis(2,6-di-i-propylphenylimino)butane [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound 95% | CAS: 74663-77-7 | AChemBlock [achemblock.com]
- 6. This compound | C28H40N2 | CID 608871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. strem.com [strem.com]
An In-Depth Technical Guide to 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine and its Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine, also known by its common name 2,3-Bis(2,6-diisopropylphenylimino)butane, is a sterically hindered α-diimine ligand. Its robust structure and ability to form stable complexes with transition metals, particularly nickel, have made it a significant compound in the field of coordination chemistry and catalysis. This technical guide provides a comprehensive overview of its synthesis, characterization, and application as a ligand in catalytic processes, with a focus on ethylene polymerization.
Chemical Properties and Identification
This α-diimine ligand is a solid, typically appearing as a white to yellow or green crystalline powder. Its key identifiers and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine[1] |
| Common Name | This compound[1] |
| CAS Number | 74663-77-7[1][2] |
| Molecular Formula | C₂₈H₄₀N₂[1] |
| Molecular Weight | 404.64 g/mol [1] |
Experimental Protocols
Synthesis of 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine
The synthesis of this diimine ligand is typically achieved through an acid-catalyzed condensation reaction between 2,3-butanedione and two equivalents of 2,6-diisopropylaniline.[2]
Materials:
-
2,3-butanedione
-
2,6-diisopropylaniline
-
Methanol (or another suitable alcohol)
-
Formic acid (or another acid catalyst)
Procedure:
-
In a round-bottom flask, dissolve 2,6-diisopropylaniline (2.0 equivalents) in methanol.
-
To this solution, add 2,3-butanedione (1.0 equivalent).
-
Add a catalytic amount of formic acid to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product typically precipitates from the solution. The precipitate can be collected by filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum.
Synthesis of [NiBr₂(2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine)]
The corresponding nickel(II) bromide complex can be synthesized by reacting the diimine ligand with a suitable nickel(II) bromide precursor.
Materials:
-
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine
-
(DME)NiBr₂ (1,2-dimethoxyethane nickel(II) bromide)
-
Dichloromethane (or another suitable solvent)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the diimine ligand in dichloromethane.
-
In a separate flask, dissolve (DME)NiBr₂ in dichloromethane.
-
Slowly add the nickel bromide solution to the ligand solution with stirring.
-
Stir the reaction mixture at room temperature. The formation of the complex is often indicated by a color change.
-
The product can be isolated by removing the solvent under reduced pressure and washing the resulting solid with a non-coordinating solvent like pentane or diethyl ether.
-
Dry the complex under vacuum.
Spectroscopic Characterization
The structure and purity of the diimine ligand and its metal complexes are confirmed using various spectroscopic techniques.
| Spectroscopic Data | 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine |
| ¹H NMR (CDCl₃) | Expected signals for aromatic protons (around 7.0-7.5 ppm), methine protons of the isopropyl groups (septet, around 3.0-3.5 ppm), methyl protons of the isopropyl groups (doublet, around 1.2 ppm), and methyl protons on the diimine backbone (singlet, around 2.1 ppm). |
| ¹³C NMR (CDCl₃) | Expected signals for imine carbons (around 168 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons of the isopropyl and backbone methyl groups. |
| IR (KBr) | A characteristic C=N stretching vibration is expected in the range of 1630-1650 cm⁻¹. |
Application in Ethylene Polymerization
α-Diimine nickel complexes, such as the one formed with the title ligand, are highly effective catalysts for ethylene polymerization. These catalysts, often referred to as Brookhart-type catalysts, can produce polyethylene with a unique branched microstructure due to a "chain-walking" mechanism.
Catalytic Performance
The catalytic activity and the properties of the resulting polyethylene are highly dependent on the reaction conditions. The following table summarizes typical data for ethylene polymerization using a nickel catalyst with a closely related 2,3-bis(arylimino)butane ligand.
| Entry | Temperature (°C) | Pressure (atm) | Cocatalyst | Activity (x 10⁶ g PE/mol Ni·h) | Mₙ (x 10⁴ g/mol ) | PDI | Branching (per 1000 C) |
| 1 | 20 | 10 | MAO | 13.67 | 194.7 | 2.1 | 84 |
| 2 | 50 | 10 | MAO | 5.43 | 121.3 | 2.5 | 156 |
| 3 | 80 | 10 | Et₂AlCl | 1.97 | 33.3 | 3.2 | 217 |
Data adapted from a study on a similar unsymmetrical 2,3-bis(arylimino)butane-nickel complex for illustrative purposes.[3] MAO = Methylaluminoxane, PDI = Polydispersity Index.
Catalytic Cycle and Mechanism
The polymerization of ethylene by α-diimine nickel catalysts proceeds via the Brookhart mechanism, which involves a key chain-walking isomerization process. This mechanism allows for the formation of branches along the polymer chain from a single ethylene monomer feedstock.
References
An In-depth Technical Guide on the Molecular Structure of 2,3-Bis(2,6-diisopropylphenylimino)butane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2,3-Bis(2,6-diisopropylphenylimino)butane. This α-diimine ligand is of significant interest in the field of coordination chemistry and catalysis. This document consolidates key data, presents detailed experimental protocols, and visualizes the synthetic workflow, offering a valuable resource for researchers in synthetic chemistry and materials science. While this compound is a cornerstone in catalysis, its direct application in drug development or biological signaling pathways has not been established.
Molecular Structure and Properties
This compound, a member of the α-diimine ligand family, is characterized by a flexible butane backbone and sterically demanding 2,6-diisopropylphenyl groups. These structural features are pivotal in determining the coordination geometry and reactivity of its metal complexes.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 74663-77-7[1] |
| Molecular Formula | C₂₈H₄₀N₂[1] |
| Molecular Weight | 404.6 g/mol [1] |
| IUPAC Name | 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine[1] |
| Appearance | White to yellow to green powder or crystals |
The defining characteristic of this ligand is the steric bulk imparted by the ortho-isopropyl groups on the phenyl rings. This steric hindrance influences the geometry of the resulting metal complexes, often leading to distorted coordination spheres from ideal tetrahedral or square planar geometries. This distortion is a key factor in the catalytic activity of these complexes.[2]
Synthesis
The standard synthesis of this compound involves the acid-catalyzed condensation of 2,3-butanedione with two equivalents of 2,6-diisopropylaniline.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of analogous α-diimine ligands.
Materials:
-
2,3-Butanedione
-
2,6-Diisopropylaniline
-
Methanol
-
Formic acid (catalytic amount)
-
Dichloromethane
Procedure:
-
To a solution of 2,6-diisopropylaniline (2.0 equivalents) in methanol, add 2,3-butanedione (1.0 equivalent).
-
Add a catalytic amount of formic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold methanol.
-
Recrystallize the crude product from a suitable solvent system, such as dichloromethane/methanol, to yield the pure product.
Caption: Workflow from ligand to catalytic polymerization.
Conclusion
This compound is a sterically hindered α-diimine ligand that plays a crucial role in the development of highly active and selective transition metal catalysts. Its well-defined synthesis and the tunability of its electronic and steric properties make it a valuable tool for researchers in inorganic and polymer chemistry. The data and protocols presented in this guide are intended to facilitate further research and application of this important class of ligands.
References
1H NMR spectral data for 2,3-Bis(2,6-diisopropylphenylimino)butane
A comprehensive technical guide on the ¹H NMR spectral data for 2,3-Bis(2,6-diisopropylphenylimino)butane.
Introduction
This compound is a sterically hindered α-diimine ligand widely used in coordination chemistry and catalysis. Its bulky 2,6-diisopropylphenyl groups create a well-defined steric environment around a coordinated metal center, influencing the catalytic activity and properties of the resulting metal complexes. These complexes have shown significant utility, particularly as catalysts for olefin polymerization. This guide provides an in-depth overview of the ¹H NMR spectral data, synthesis, and general experimental protocols related to this important ligand.
Experimental Protocols
Synthesis of this compound
The standard and most common method for the synthesis of this compound is the acid-catalyzed condensation of 2,3-butanedione with two equivalents of 2,6-diisopropylaniline.[1]
Materials and Reagents:
-
2,3-Butanedione
-
2,6-Diisopropylaniline
-
Methanol (or Ethanol)
-
Formic acid (or another suitable acid catalyst)
-
An inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, a solution of 2,6-diisopropylaniline (2.0 equivalents) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A catalytic amount of formic acid is added to the solution.
-
A solution of 2,3-butanedione (1.0 equivalent) in methanol is then added dropwise to the stirred aniline solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product as a yellow solid.
-
The solid product is collected by filtration, washed with cold methanol, and dried under vacuum to yield the purified this compound.
¹H NMR Spectroscopy
General Experimental Protocol for ¹H NMR Data Acquisition:
¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).
Data Presentation
Estimated ¹H NMR Spectral Data for this compound
The following table summarizes the estimated ¹H NMR chemical shifts (δ) in ppm, multiplicities, and assignments for this compound. These estimations are based on the analysis of structurally similar α-diimine ligands and the known spectral data of the 2,6-diisopropylaniline precursor.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.15 | m | 6H | Ar-H (meta and para protons of the diisopropylphenyl groups) |
| ~ 3.05 | septet | 4H | -CH(CH₃)₂ |
| ~ 2.05 | s | 6H | N=C-CH₃ |
| ~ 1.20 | d | 24H | -CH(CH₃)₂ |
Note on Data: The chemical shifts provided are estimates. The exact values can vary depending on the solvent used and the concentration of the sample. For comparison, the related compound N,N'-bis(2,6-diisopropylphenyl)formamidine shows signals for the isopropyl methyl protons in the range of 0.94-1.29 ppm and the methine proton at 3.07-3.17 ppm.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: General scheme for the formation of a metal complex.
References
Navigating the Spectroscopic Landscape: A Technical Guide to the 13C NMR of 2,3-Bis(2,6-diisopropylphenylimino)butane
For Researchers, Scientists, and Drug Development Professionals
Predicted 13C NMR Chemical Shifts
The 13C NMR spectrum of 2,3-Bis(2,6-diisopropylphenylimino)butane is anticipated to exhibit a distinct set of signals corresponding to the different carbon environments within its molecular structure. The symmetry of the molecule will influence the number of unique resonances observed. The table below provides a summary of the predicted chemical shifts for each unique carbon atom, categorized by its structural context. These predictions are derived from typical chemical shift ranges for similar functional groups and carbon types.
| Carbon Atom(s) | Description | Predicted Chemical Shift (δ) in ppm |
| C1 | Imine Carbon (C=N) | 165 - 175 |
| C2 | Imine Methyl Carbon | 15 - 25 |
| C3 | Aromatic Quaternary Carbon (C-N) | 145 - 155 |
| C4 | Aromatic Quaternary Carbon (C-CH(CH₃)₂) | 135 - 145 |
| C5 | Aromatic Methine Carbon (CH) | 120 - 130 |
| C6 | Isopropyl Methine Carbon (CH) | 25 - 35 |
| C7 | Isopropyl Methyl Carbon (CH₃) | 20 - 30 |
Experimental Protocol for 13C NMR Spectroscopy
The following section details a standard experimental protocol for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is synthesized from methodologies reported for structurally related diimine ligands and organometallic complexes.[1]
1. Sample Preparation:
-
Accurately weigh approximately 15-25 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). Chloroform-d is a common choice for routine characterization.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, for instance, a Bruker Avance series instrument, operating at a ¹³C frequency of 100 MHz, 125 MHz, or higher.
-
The spectrometer should be equipped with a broadband probe capable of ¹³C detection.
3. Data Acquisition Parameters:
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment (zgpg or similar pulse program) should be performed to obtain a spectrum with singlets for each unique carbon.
-
Solvent and Referencing: The chemical shifts should be internally referenced to the residual solvent peak of chloroform-d at δ 77.16 ppm or benzene-d₆ at δ 128.06 ppm.[1]
-
Acquisition Temperature: The experiment is typically conducted at a standard probe temperature of 298 K (25 °C).
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to encompass all expected carbon resonances.
-
Number of Scans: To achieve an adequate signal-to-noise ratio, a sufficient number of scans should be collected, typically ranging from 1024 to 4096 scans, depending on the sample concentration and spectrometer sensitivity.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, which is crucial for obtaining quantitative information, particularly for quaternary carbons.
-
Pulse Width: A standard 90° pulse width for ¹³C should be utilized.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed with an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Visualization of Molecular Structure and Carbon Numbering
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered according to the assignments in the predicted chemical shift table. This visualization aids in correlating the expected NMR signals with their corresponding positions in the molecule.
References
An In-Depth Technical Guide to the FT-IR Spectroscopy of Bulky α-Diimine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of bulky α-diimine ligands, with a core focus on the utility of Fourier-Transform Infrared (FT-IR) spectroscopy in their analysis. These ligands have garnered significant attention due to their versatile coordination chemistry and their crucial role in catalysis, particularly in olefin polymerization.
Introduction to Bulky α-Diimine Ligands
Bulky α-diimine ligands are a class of organic compounds characterized by a diimine backbone (–N=C–C=N–) flanked by sterically demanding aryl groups, typically substituted at the ortho positions (e.g., with isopropyl or tert-butyl groups). This steric hindrance is a key feature that influences the electronic and structural properties of their metal complexes, leading to unique catalytic activities. The ability to tune these properties by modifying the ligand framework makes them highly valuable in the development of novel catalysts.
Synthesis of Bulky α-Diimine Ligands
The most common synthetic route to bulky α-diimine ligands involves the acid-catalyzed condensation of an α-dione (like 2,3-butanedione or acenaphthenequinone) with two equivalents of a bulky aniline.
General Synthetic Pathway
The general reaction scheme for the synthesis of bulky α-diimine ligands is presented below.
Caption: General synthetic scheme for bulky α-diimine ligands.
Experimental Protocols
Protocol 1: Synthesis of N,N′-Bis(2,6-diisopropylphenyl)acenaphthenequinonediimine
This protocol describes the synthesis of a common bulky α-diimine ligand derived from acenaphthenequinone.
-
Materials: Acenaphthenequinone, 2,6-diisopropylaniline, methanol, and formic acid.
-
Procedure:
-
A solution of acenaphthenequinone (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
To this solution, 2,6-diisopropylaniline (2.0 eq) is added, followed by a catalytic amount of formic acid.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold methanol to remove unreacted starting materials and impurities.
-
The final product is dried under vacuum to yield the pure N,N′-bis(2,6-diisopropylphenyl)acenaphthenequinonediimine ligand.
-
Protocol 2: Synthesis of a Glyoxal-Based Bulky α-Diimine Ligand
This protocol outlines the synthesis of a simpler bulky α-diimine ligand starting from glyoxal.
-
Materials: 40% aqueous glyoxal solution, 2,6-diisopropylaniline, and methanol.
-
Procedure:
-
2,6-diisopropylaniline (2.0 eq) is dissolved in methanol in a round-bottom flask.
-
A 40% aqueous solution of glyoxal (1.0 eq) is added dropwise to the aniline solution with vigorous stirring at room temperature.
-
The reaction mixture is stirred for 24 hours at room temperature.
-
The resulting yellow precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.
-
FT-IR Spectroscopy of Bulky α-Diimine Ligands
FT-IR spectroscopy is an indispensable tool for the characterization of bulky α-diimine ligands. It provides valuable information about the functional groups present in the molecule and can be used to confirm the successful synthesis of the ligand.
Key Vibrational Modes
The FT-IR spectra of bulky α-diimine ligands are characterized by several key absorption bands. The most diagnostic of these is the C=N stretching vibration, which provides direct evidence for the formation of the imine bond.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| ν(C=N) Imine Stretch | 1630 - 1660 | Strong | This is the most characteristic peak for α-diimine ligands. Its position can be influenced by the electronic and steric nature of the substituents. |
| ν(C=C) Aromatic Stretch | 1570 - 1610 | Medium | Multiple bands are often observed in this region due to the vibrations of the aromatic rings. |
| ν(C-H) Aromatic Stretch | 3000 - 3100 | Medium | These peaks appear at higher wavenumbers than the aliphatic C-H stretching vibrations. |
| ν(C-H) Aliphatic Stretch | 2850 - 3000 | Medium | Arises from the C-H bonds of the alkyl substituents on the aryl rings (e.g., isopropyl groups). |
| δ(C-H) Aliphatic Bend | 1360 - 1470 | Medium | Bending vibrations of the alkyl C-H bonds. |
Experimental Protocol for FT-IR Analysis
Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient and widely used technique for analyzing solid samples of bulky α-diimine ligands.[1]
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.
-
Place a small amount of the solid bulky α-diimine ligand onto the ATR crystal, ensuring good contact.
-
Apply pressure to the sample using the instrument's pressure clamp to further improve contact with the crystal.
-
Acquire the FT-IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should be processed (e.g., baseline corrected) as needed for analysis.
-
General Workflow for FT-IR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the FT-IR spectrum of a bulky α-diimine ligand.
Caption: Workflow for FT-IR analysis of a bulky α-diimine ligand.
Application in Catalysis: The Brookhart Olefin Polymerization
Bulky α-diimine ligands are famously employed in late-transition metal catalysts, most notably the Brookhart-type catalysts for olefin polymerization. The steric bulk of the ligands plays a crucial role in controlling the polymer microstructure by influencing the rates of chain propagation and chain walking.
The Brookhart Catalytic Cycle
The catalytic cycle for olefin polymerization using a Brookhart-type catalyst is a well-studied mechanism.[2] FT-IR spectroscopy can be used to study the catalyst structure and its interaction with the monomer and growing polymer chain, although other techniques like NMR are more commonly used for mechanistic studies.
Caption: Simplified Brookhart catalytic cycle for olefin polymerization.
Conclusion
FT-IR spectroscopy is a powerful and accessible analytical technique that plays a vital role in the study of bulky α-diimine ligands. From confirming the successful synthesis through the identification of the characteristic C=N stretching vibration to providing insights into the ligand's purity and structure, FT-IR is an essential tool for researchers in catalysis, organometallic chemistry, and materials science. This guide has provided a foundational understanding of the synthesis, FT-IR analysis, and a key application of these important ligands, offering a valuable resource for professionals in the field.
References
In-Depth Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)acenaphthenediimine (dpp-BIAN)
An important note on the molecular formula: This technical guide focuses on the well-documented and extensively studied diimine ligand, N,N'-bis(2,6-diisopropylphenyl)acenaphthenediimine, which has a molecular formula of C36H40N2. While the user request specified a molecular formula of C28H40N2, the scientific literature does not prominently feature a diimine ligand with this formula. However, the structural class of bulky diimine ligands, particularly those with 2,6-diisopropylphenyl substituents, is a significant area of research. Due to the wealth of available data, N,N'-bis(2,6-diisopropylphenyl)acenaphthenediimine (dpp-BIAN) is presented here as a representative and thoroughly characterized example for researchers, scientists, and drug development professionals.
Introduction
N,N'-bis(2,6-diisopropylphenyl)acenaphthenediimine, commonly abbreviated as dpp-BIAN, is a sterically hindered α-diimine ligand. Its rigid acenaphthene backbone and bulky 2,6-diisopropylphenyl groups impart unique steric and electronic properties. These characteristics make dpp-BIAN a versatile ligand in coordination chemistry, particularly in the stabilization of metal complexes in various oxidation states and as a component in catalytic systems. The significant steric hindrance provided by the diisopropylphenyl groups can influence the coordination geometry of metal centers, leading to unique reactivity and stability.
Physical and Chemical Properties
The physical and chemical properties of dpp-BIAN are summarized below. These properties are crucial for its application in synthesis and materials science.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C36H40N2 | [1] |
| Molecular Weight | 500.72 g/mol | [1] |
| Appearance | Yellow solid/product | [2][3] |
| Melting Point | 101-106 °C (for the related N,N-Bis(2,6-diisopropylphenyl)ethylenediamine) | [1][2] |
Solubility
dpp-BIAN is soluble in various organic solvents, including:
Spectroscopic Data
Spectroscopic analysis is fundamental to the characterization of dpp-BIAN. The following tables summarize its key spectroscopic signatures.
NMR Spectroscopy
¹H NMR (in CDCl₃, at 24°C) [2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 0.97 | doublet | Isopropyl -CH₃ |
| 1.23 | doublet | Isopropyl -CH₃ |
| 3.03 | septet | Isopropyl -CH |
| 6.63 | doublet | Naphthyl-H |
| 7.26 | singlet | Aryl-H |
| 7.36 | pseudo-triplet | Naphthyl-H |
| 7.88 | doublet | Naphthyl-H |
¹³C NMR (in CD₂Cl₂, at 24°C) [2]
| Chemical Shift (δ) ppm | Assignment |
| 23.1 | Isopropyl -CH₃ |
| 23.3 | Isopropyl -CH₃ |
| 29.1 | Isopropyl -CH |
| 123.5 | Aryl-C |
| 123.9 | Aryl-C |
| 124.6 | Naphthyl-C |
| 128.3 | Naphthyl-C |
| 129.2 | Naphthyl-C |
| 130.0 | Naphthyl-C |
| 131.6 | Naphthyl-C |
| 135.5 | Aryl-C (quaternary) |
| 141.2 | Naphthyl-C (quaternary) |
| 148.0 | Aryl-C (quaternary) |
| 161.1 | Imine C=N |
Infrared (IR) Spectroscopy
The IR spectrum of dpp-BIAN shows characteristic bands for the C=N stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 1671, 1652, 1642 | ν(C=N) | [2] |
Experimental Protocols
Synthesis of N,N'-Bis(2,6-diisopropylphenyl)acenaphthenediimine (dpp-BIAN)
The synthesis of dpp-BIAN is typically achieved through the condensation reaction of acenaphthenequinone with 2,6-diisopropylaniline.[2][3]
Materials:
-
Acenaphthenequinone
-
2,6-diisopropylaniline
-
Acetonitrile
-
Acetic acid
-
Hexane
Procedure:
-
A solution of acenaphthenequinone (7.4 mmol) in 65 mL of acetonitrile is refluxed at 80°C for 30 minutes.[2]
-
12 mL of acetic acid is added to the solution, and heating is continued until the acenaphthenequinone has completely dissolved.[2]
-
To this hot solution, 2,6-diisopropylaniline (16 mmol) is added directly.[2]
-
The resulting solution is heated under reflux for an additional 1.5 hours.[2]
-
The mixture is then cooled to room temperature, leading to the precipitation of the product.[2]
-
The solid is filtered off, washed with hexane, and air-dried to yield the yellow product of dpp-BIAN.[2]
Characterization Methods
The characterization of the synthesized dpp-BIAN involves several analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using deuterated solvents like CDCl₃ or CD₂Cl₂ with tetramethylsilane (TMS) as an internal standard.[2]
-
Infrared Spectroscopy: IR spectra are typically recorded using KBr pellets or Nujol mulls.[2]
-
Elemental Analysis: The elemental composition (C, H, N) is determined to confirm the empirical formula.[2]
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction can be obtained by recrystallization from a suitable solvent like hot hexane to determine the precise molecular structure.[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the synthesis process of dpp-BIAN.
Caption: Synthetic workflow for N,N'-bis(2,6-diisopropylphenyl)acenaphthenediimine (dpp-BIAN).
Conclusion
N,N'-bis(2,6-diisopropylphenyl)acenaphthenediimine (dpp-BIAN) is a significant α-diimine ligand with well-defined physical, chemical, and spectroscopic properties. Its synthesis is straightforward, and it serves as a valuable building block for the development of novel metal complexes with applications in catalysis and materials science. The detailed information provided in this technical guide offers a comprehensive resource for researchers and professionals working with this class of compounds.
References
- 1. N,N-Bis(2,6-diisopropylphenyl)ethylenediamine CAS#: 134030-22-1 [m.chemicalbook.com]
- 2. 134030-22-1 CAS MSDS (N,N-Bis(2,6-diisopropylphenyl)ethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. N,N′-Bis(2,6-diethylphenyl)acenaphthylene-1,2-diimine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(2,6-diisopropylphenyl)carbodiimide | 2162-74-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 2,3-Bis(2,6-diisopropylphenylimino)butane
Audience: Researchers, scientists, and drug development professionals.
Core Topic: Solubility of 2,3-Bis(2,6-diisopropylphenylimino)butane in Common Solvents
Introduction
This compound is a sterically hindered α-diimine ligand crucial in the field of coordination chemistry and catalysis.[1] Its robust structure and the bulky 2,6-diisopropylphenyl groups confer unique properties to its metal complexes, which are widely employed as catalysts, particularly in olefin polymerization.[2][3] A fundamental understanding of its solubility is paramount for its application in synthesis, catalyst preparation, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its primary application workflow.
While specific quantitative solubility data (e.g., in g/100 mL) for this compound is not extensively documented in publicly available literature, its chemical structure provides strong indications of its solubility profile. The molecule is predominantly nonpolar and hydrophobic due to the large aromatic and aliphatic hydrocarbon moieties.[1] Consequently, it exhibits good solubility in a range of common organic solvents.[4]
Data Presentation: Qualitative Solubility
The following table summarizes the expected qualitative solubility of this compound in a variety of common laboratory solvents, based on its pronounced hydrophobic character and information from related α-diimine compounds.[1][5]
| Solvent Class | Solvent Name | Chemical Formula | Polarity | Expected Solubility |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Nonpolar | Soluble |
| Benzene | C₆H₆ | Nonpolar | Soluble | |
| o-Xylene | C₈H₁₀ | Nonpolar | Soluble | |
| Alkanes | n-Hexane | C₆H₁₄ | Nonpolar | Soluble |
| Cyclohexane | C₆H₁₂ | Nonpolar | Soluble | |
| Chlorinated Solvents | Dichloromethane (DCM) | CH₂Cl₂ | Polar | Soluble |
| Chloroform | CHCl₃ | Polar | Soluble | |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Polar | Soluble |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | |
| Polar Aprotic Solvents | Acetonitrile | CH₃CN | Polar | Soluble |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar | Soluble | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar | Soluble | |
| Alcohols | Ethanol | C₂H₅OH | Polar | Sparingly Soluble |
| Methanol | CH₃OH | Polar | Sparingly Soluble | |
| Aqueous | Water | H₂O | Polar | Insoluble |
Experimental Protocols
The following protocols describe methodologies for the qualitative and quantitative determination of the solubility of this compound.
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound (solid, crystalline powder)
-
A selection of test solvents (e.g., toluene, hexane, DCM, THF, ethanol, water)
-
Small test tubes (e.g., 13x100 mm)
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 25 mg of this compound to a clean, dry test tube.[6]
-
Add 1 mL of the selected solvent to the test tube in small portions.[6]
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.[6]
-
Allow the mixture to stand for at least 30 seconds and observe.[7]
-
Record the observation:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[7]
-
-
Repeat the procedure for each test solvent.
This method determines the equilibrium solubility of the compound in a solvent at a specific temperature.
Materials:
-
This compound
-
Chosen solvent of interest
-
Scintillation vials or screw-capped vials with PTFE-lined caps
-
Analytical balance
-
Constant temperature bath with a shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial, ensuring that a significant amount of solid will remain undissolved.
-
Accurately pipette a known volume of the solvent into the vial.
-
Seal the vial tightly and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.[8]
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for the solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the withdrawn supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis) to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Mandatory Visualization
This compound is most prominently used as a ligand in late-transition metal catalysts for ethylene polymerization. The bulky ligand framework influences the polymer microstructure, often leading to the production of highly branched, amorphous polyethylene. The diagram below illustrates the general workflow from ligand to polymer.
Caption: Workflow for ethylene polymerization using an α-diimine catalyst.
The following diagram outlines the decision-making process for characterizing the solubility of an organic compound like this compound.
Caption: Decision workflow for solubility characterization.
References
- 1. CAS 74663-77-7: 2,3-Bis(2,6-di-i-propylphenylimino)butane [cymitquimica.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Ethylene polymerization of nickel catalysts with α-diimine ligands: factors controlling the structure of active species and polymer properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. saltise.ca [saltise.ca]
- 8. youtube.com [youtube.com]
The Genesis of a Ligand Family: The Discovery and First Synthesis of Bis(arylimino)butane Ligands
A cornerstone of modern catalysis, bis(arylimino)butane ligands, a subclass of α-diimines, have played a pivotal role in the development of late transition metal polymerization catalysts. Their discovery and initial synthesis paved the way for significant advancements in polymer chemistry, most notably through the work of Brookhart and coworkers. This technical guide delves into the foundational discovery and the first synthetic methodologies for these influential ligands.
The first comprehensive review detailing the synthesis of 1,4-diaza-1,3-butadiene ligands, the structural class to which bis(arylimino)butane ligands belong, was published in 1982 by van Koten and Vrieze.[1][2][3][4] This work laid the groundwork for the targeted synthesis of these ligands, which later proved to be of immense importance in catalysis. The fundamental synthetic route involves the acid-catalyzed condensation of an α,β-diketone with two equivalents of a primary amine.[5][6] In the case of bis(arylimino)butane ligands, the diketone is 2,3-butanedione (also known as diacetyl or biacetyl).
The groundbreaking application of these ligands in catalysis came in 1995 when Maurice Brookhart and his team at the University of North Carolina at Chapel Hill reported new palladium(II) and nickel(II) catalysts for the polymerization of ethylene and α-olefins. This seminal work highlighted the unique capabilities of catalysts bearing bulky α-diimine ligands, including bis(arylimino)butane derivatives, to produce polymers with controlled branching and high molecular weights.
The First Synthesis: A General Condensation Reaction
The initial synthesis of bis(arylimino)butane ligands is a straightforward and robust acid-catalyzed condensation reaction. The general scheme involves the reaction of 2,3-butanedione with two equivalents of a substituted aniline in a suitable solvent, often with a catalytic amount of a strong acid like formic acid or p-toluenesulfonic acid to facilitate the imine formation. The water generated during the reaction is typically removed to drive the equilibrium towards the product.
Experimental Protocols
The following protocols are generalized from early reports and subsequent modifications for the synthesis of representative bis(arylimino)butane ligands.
Protocol 1: General Synthesis of Symmetrical Bis(arylimino)butane Ligands
Materials:
-
2,3-Butanedione (1.0 equivalent)
-
Substituted Aniline (2.2 equivalents)
-
Anhydrous Toluene or Methanol
-
Formic Acid (catalytic amount)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
A solution of the substituted aniline (2.2 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
2,3-butanedione (1.0 equivalent) is added to the solution.
-
A catalytic amount of formic acid (e.g., a few drops) is added to the reaction mixture.
-
The mixture is heated to reflux for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is redissolved in a suitable solvent like dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol, hexane, or a mixture thereof) to yield the pure bis(arylimino)butane ligand.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative bis(arylimino)butane ligands.
Table 1: Synthesis of Symmetrical Bis(arylimino)butane Ligands
| Ligand Name | Aniline Precursor | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| N,N'-bis(2,6-diisopropylphenyl)-2,3-dimethyl-1,4-diaza-1,3-butadiene | 2,6-diisopropylaniline | Methanol | Formic Acid | 24 | 85 | 164-166 | |
| N,N'-bis(2,6-dimethylphenyl)-2,3-dimethyl-1,4-diaza-1,3-butadiene | 2,6-dimethylaniline | Toluene | Formic Acid | 12 | 92 | 128-130 | |
| N,N'-bis(4-methylphenyl)-2,3-dimethyl-1,4-diaza-1,3-butadiene | p-toluidine | Ethanol | Acetic Acid | 6 | 88 | 178-180 |
Table 2: Characterization Data for N,N'-bis(2,6-diisopropylphenyl)-2,3-dimethyl-1,4-diaza-1,3-butadiene
| Spectroscopic Technique | Key Signals |
| 1H NMR (CDCl3) | δ 7.15-7.05 (m, 6H, Ar-H), 2.95 (sept, 4H, CH(CH3)2), 2.05 (s, 6H, N=C-CH3), 1.15 (d, 24H, CH(CH3)2) |
| 13C NMR (CDCl3) | δ 168.5 (C=N), 148.2, 138.5, 124.1, 123.0 (Ar-C), 28.2 (CH(CH3)2), 23.5 (CH(CH3)2), 16.8 (N=C-CH3) |
| IR (KBr, cm-1) | 1645 (νC=N) |
Mandatory Visualization
The synthesis of bis(arylimino)butane ligands can be visualized as a straightforward chemical workflow.
Caption: General workflow for the synthesis of bis(arylimino)butane ligands.
The subsequent use of these ligands in catalysis often involves their reaction with a metal precursor to form a coordination complex.
Caption: Formation of a metal complex from a bis(arylimino)butane ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heteroleptic Cobalt Complexes with Catecholate and 1,4-Diaza-1,3-butadiene Ligands [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts | Semantic Scholar [semanticscholar.org]
- 6. rsc.org [rsc.org]
Steric and Electronic Properties of Diisopropylphenylimino Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core steric and electronic properties of diisopropylphenylimino ligands, a class of compounds widely utilized in coordination chemistry and catalysis. The bulky 2,6-diisopropylphenyl substituents offer unique steric shielding and electronic modulation at the metal center, influencing catalytic activity, selectivity, and stability. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts to aid in the rational design of catalysts and coordination complexes.
Introduction to Diisopropylphenylimino Ligands
Diisopropylphenylimino ligands are a prominent class of N-aryl imine ligands characterized by the presence of two bulky isopropyl groups on the ortho positions of the phenyl ring attached to the imine nitrogen. This substitution pattern imparts significant steric hindrance around the nitrogen donor atom, which can be strategically employed to control the coordination environment of a metal center. The electronic nature of the imine bond, coupled with the electronic effects of the diisopropylphenyl group, allows for fine-tuning of the ligand's donor-acceptor properties. These ligands, particularly in the form of α-diimines, have found extensive applications in olefin polymerization catalysis, cross-coupling reactions, and the stabilization of reactive metal centers.
Steric Properties
The steric bulk of diisopropylphenylimino ligands is a defining feature that profoundly influences the geometry and reactivity of their metal complexes. The primary parameter used to quantify this steric hindrance is the ligand cone angle (θ) . Another useful descriptor is the percent buried volume (%Vbur) , which calculates the percentage of the coordination sphere of a metal that is occupied by the ligand.
While specific experimentally determined cone angles for simple monodentate diisopropylphenylimino ligands are not readily found in the literature, values for related bulky phosphine ligands with diisopropylphenyl substituents can provide a useful comparison. For instance, the cone angle for a proazaphosphatrane ligand with isopropyl groups is reported to be 179°. It is important to note that the cone angle is dependent on the specific metal center and its coordination geometry. Computational methods are often employed to estimate cone angles and percent buried volumes for specific ligand-metal complexes.
Table 1: Steric Parameters of Related Ligands
| Ligand Type | Substituent | Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |
| Proazaphosphatrane | Isopropyl | 179 | Not Reported |
| N-Heterocyclic Carbene (NHC) | 2,6-Diisopropylphenyl | Not Reported | 30.6 (for a specific complex)[1] |
Note: Data for directly analogous diisopropylphenylimino ligands is limited. The values presented are for structurally related systems to provide a qualitative understanding of the steric bulk.
Electronic Properties
The electronic influence of diisopropylphenylimino ligands is a combination of the inductive and resonance effects of the diisopropylphenyl group and the π-accepting ability of the imine bond. Key parameters used to describe these electronic effects include the Tolman Electronic Parameter (TEP) and Hammett constants (σ) .
Tolman Electronic Parameter (TEP)
The TEP is an experimentally determined value that quantifies the net electron-donating or -withdrawing ability of a ligand. It is typically measured by the A1 symmetric C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a [LNi(CO)3] complex.[2] More electron-donating ligands lead to more back-bonding from the metal to the CO ligands, resulting in a lower ν(CO) frequency.
Specific TEP values for diisopropylphenylimino ligands are not widely tabulated. However, the TEP for related iminophosphine ligands can offer insight. For comparison, the highly donating P(t-Bu)3 has a TEP of 2056.1 cm⁻¹. Generally, imine-containing ligands are considered to be reasonably good σ-donors and moderate π-acceptors.
Table 2: Tolman Electronic Parameters of Representative Ligands
| Ligand | TEP (ν(CO), cm⁻¹) |
| P(t-Bu)₃ | 2056.1 |
| PPh₃ | 2068.9 |
| P(OPh)₃ | 2085.3 |
| Diisopropylphenylimino Ligand | Not Experimentally Determined |
Hammett Constants
Hammett constants (σm and σp) quantify the electronic effect of a substituent on an aromatic ring. While a specific Hammett constant for the 2,6-diisopropylphenyl group is not commonly listed in standard tables, the electronic effect is generally considered to be weakly electron-donating due to the inductive effect of the alkyl groups. However, the steric bulk of the ortho-isopropyl groups can lead to twisting of the phenyl ring out of the plane of the imine, which can alter the electronic communication.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of diisopropylphenylimino ligands and their complexes.
Synthesis of α-Diimine Ligands with N-2,6-Diisopropylphenyl Substituents
This protocol describes a general two-step synthesis for unsymmetrical α-diimine ligands.
dot
Caption: General workflow for the two-step synthesis of α-diimine ligands.
Procedure:
-
Mono-imine Formation: To a solution of acenaphthenequinone in toluene, add one equivalent of 2,6-diisopropylaniline.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting mono-iminoacenaphthenone intermediate is purified, typically by column chromatography.
-
Diimine Formation: The purified mono-imine intermediate is dissolved in toluene, and the second aniline (e.g., another equivalent of 2,6-diisopropylaniline for a symmetrical ligand) is added along with a catalytic amount of an acid, such as p-toluenesulfonic acid.
-
The reaction mixture is refluxed with a Dean-Stark trap to remove the water formed during the reaction.
-
After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization or column chromatography to yield the final α-diimine ligand.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for confirming the structure of the synthesized ligands.
Procedure:
-
Dissolve a small amount of the purified ligand in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum of a diisopropylphenylimino ligand, characteristic signals include:
-
Aromatic protons of the acenaphthene and diisopropylphenyl groups.
-
A septet for the methine proton of the isopropyl groups.
-
Doublets for the methyl protons of the isopropyl groups.
-
-
The ¹³C NMR spectrum will show characteristic signals for the imine carbon, as well as the aromatic and aliphatic carbons.
Determination of Tolman Electronic Parameter (TEP) by IR Spectroscopy
This protocol outlines the procedure for determining the TEP of a ligand.[2]
dot
Caption: Workflow for the determination of the Tolman Electronic Parameter (TEP).
Procedure:
-
Synthesis of [LNi(CO)₃]: In a glovebox under an inert atmosphere, react the diisopropylphenylimino ligand (L) with a stoichiometric amount of tetracarbonylnickel(0) ([Ni(CO)₄]) in a suitable solvent like hexane or toluene. The reaction is typically stirred at room temperature. Caution: [Ni(CO)₄] is extremely toxic and should be handled with appropriate safety precautions.
-
Isolation: Once the reaction is complete (as indicated by a color change or IR monitoring), the solvent is removed under vacuum to yield the [LNi(CO)₃] complex.
-
IR Spectroscopy: Prepare a solution of the [LNi(CO)₃] complex in a suitable IR-transparent solvent (e.g., hexane).
-
Acquire the infrared spectrum in the carbonyl stretching region (typically 1900-2100 cm⁻¹).
-
Identify the A₁ symmetric C-O stretching frequency, which is usually the most intense band. This frequency is the Tolman Electronic Parameter (TEP) for the ligand L.
Single-Crystal X-ray Diffraction
This technique provides the precise three-dimensional structure of a metal complex, from which steric parameters like bond lengths, angles, and ligand cone angles can be derived.
Procedure:
-
Crystal Growth: Grow single crystals of the metal complex containing the diisopropylphenylimino ligand. This is often achieved by slow evaporation of a solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
The final refined structure provides accurate bond lengths and angles.
-
dot
Caption: Workflow for single-crystal X-ray diffraction analysis.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of metal complexes, providing information on oxidation and reduction potentials.
Procedure:
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Prepare a solution of the metal complex in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time before the measurement.
-
Data Acquisition:
-
Immerse the electrodes in the solution.
-
Apply a potential sweep using a potentiostat, starting from an initial potential, scanning to a switching potential, and then reversing the scan back to the initial potential.
-
Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.
-
-
Data Analysis: Analyze the voltammogram to determine the peak potentials for oxidation (Epa) and reduction (Epc), from which the formal redox potential (E°') can be estimated as (Epa + Epc)/2 for a reversible process.
dot
Caption: A simplified schematic of a three-electrode setup for cyclic voltammetry.
Conclusion
Diisopropylphenylimino ligands offer a powerful tool for the design of metal complexes with tailored steric and electronic properties. The significant steric bulk provided by the 2,6-diisopropylphenyl groups allows for the creation of specific coordination environments, which can enhance catalytic performance and stabilize reactive species. While a comprehensive database of their quantitative steric and electronic parameters is still developing, the experimental protocols outlined in this guide provide a framework for their synthesis, characterization, and property evaluation. Further research, particularly in the computational modeling of these ligands, will undoubtedly lead to a more precise understanding of their behavior and facilitate the development of novel and highly efficient catalysts for a wide range of chemical transformations.
References
α-Diimine Ligands in Organometallic Chemistry: A Technical Guide
Introduction to α-Diimine Ligands
α-Diimine ligands represent a cornerstone in modern organometallic chemistry and catalysis. Characterized by a 1,4-diaza-1,3-diene backbone, these ligands have demonstrated remarkable versatility, primarily due to the tunable nature of their steric and electronic properties.[1] By modifying the substituents on the nitrogen atoms and the backbone of the ligand, researchers can finely control the behavior of the resulting metal complexes.[2] This has led to their widespread application in various catalytic processes, most notably in olefin polymerization and cross-coupling reactions.[3][4]
The success of α-diimine ligands stems from their ability to stabilize a wide range of transition metals in various oxidation states.[5] Furthermore, their "non-innocent" character, meaning the ligand itself can actively participate in redox processes, opens up unique mechanistic pathways and enhances catalytic activity.[5] This technical guide provides an in-depth overview of α-diimine ligands, focusing on their synthesis, the catalytic applications of their metal complexes, and detailed experimental protocols relevant to researchers in organometallic chemistry and drug development.
Core Concepts: Synthesis and Electronic Properties
The synthesis of α-diimine ligands is typically straightforward, most commonly involving the acid-catalyzed condensation of an α-diketone with two equivalents of a primary amine.[1] This modular approach allows for a high degree of variability in the ligand structure.
Key Synthetic Approaches:
-
Condensation Reaction: The most prevalent method involves the reaction of a 1,2-diketone (e.g., 2,3-butanedione, acenaphthenequinone) with primary amines in the presence of a catalytic amount of acid.[4]
-
Titanium-Mediated Synthesis: For accessing unsymmetrical α-diimines, which can be challenging via direct condensation, titanium-mediated multicomponent diimination of alkynes with C-nitrosos offers an alternative route.[1]
-
Copper-Mediated Stille Coupling: This method allows for the synthesis of α-diimine ligands with specific aryl substituents through the coupling of bis(imidoyl chlorides) and arylstannanes.[6]
The electronic properties of α-diimine ligands are highly tunable. Electron-donating or electron-withdrawing groups on the N-aryl substituents can significantly influence the electron density at the metal center of the resulting complex.[2][7] This, in turn, affects the catalytic activity, stability, and selectivity of the catalyst.[7][8] For instance, in palladium(II) α-diimine catalysts, electron-donating groups on the ligand have been shown to increase the molecular weight of the resulting polymer in ethylene polymerization.[7]
Catalytic Applications
The impact of α-diimine ligands is most profoundly felt in the realm of catalysis. Their metal complexes, particularly with late transition metals like nickel and palladium, are highly effective catalysts for a variety of organic transformations.
Olefin Polymerization
α-Diimine complexes of nickel and palladium are renowned for their ability to catalyze the polymerization of ethylene and α-olefins to produce polymers with a wide range of microstructures.[3][9] A key feature of these catalysts is their ability to undergo "chain-walking," a process where the metal center migrates along the polymer chain, leading to the formation of branched polymers from a simple olefin feedstock.[10] The degree of branching can be controlled by tuning the steric and electronic properties of the α-diimine ligand.[9]
Table 1: Ethylene Polymerization with α-Diimine Nickel Catalysts
| Catalyst/Cocatalyst | Temp (°C) | Pressure (atm) | Activity (10^6 g PE/(mol Ni·h)) | Mn (10^4 g/mol ) | Branching (branches/1000 C) | Reference |
| L1 NiBr₂/MAO | 20 | 10 | 0.85 | 25.3 | 98 | [11] |
| L1 NiBr₂/MAO | 60 | 10 | 1.25 | 15.1 | 115 | [11] |
| L2 NiBr₂/MMAO | 70 | 1.0 MPa | >3.00 | - | - | [11] |
| Dibenzhydryl-based Ni(II)/MMAO | 100 | - | up to 6 | up to 160 | - | [4] |
| Ether-substituted Ni(II)/Et₂AlCl | 30 | 0.8 MPa | 22.1 | 59.8 | 31 | [12] |
-
L1 = ArN=C(Me)C(Me)=NAr, Ar = 2,6-iPr₂C₆H₃
-
L2 = N,N-bis[2,6-diisopropylphenyl-4-bis(4-hydroxymethylphenyl)methyl]-acenaphthylene-1,2-diimine
-
MAO = Methylaluminoxane
-
MMAO = Modified Methylaluminoxane
Cross-Coupling Reactions
α-Diimine palladium and nickel complexes have also emerged as powerful catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis.[4] The sterically demanding nature of many α-diimine ligands can promote the reductive elimination step in the catalytic cycle, leading to higher catalyst turnover numbers.[4] These catalysts have shown promise in coupling a wide range of aryl halides with arylboronic acids, including challenging substrates.[12]
Table 2: Suzuki-Miyaura Cross-Coupling with α-Diimine Palladium and Nickel Catalysts
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |
| L3 PdCl₂ | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 98 | [4] |
| L3 NiBr₂ | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 95 | [4] |
| Dinuclear Ni(II) complex | Various aryl bromides | Phenylboronic acid | - | - | 93-99 | [12] |
-
L3 = an iminopyridine-based ligand
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative α-diimine ligand and its subsequent use in a catalytic reaction.
Synthesis of a Typical α-Diimine Ligand (N,N'-bis(2,6-diisopropylphenyl)acenaphthene-1,2-diimine)
This protocol is adapted from the general procedure for the condensation of acenaphthenequinone with anilines.
Materials:
-
Acenaphthenequinone
-
2,6-Diisopropylaniline
-
Methanol
-
Formic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve acenaphthenequinone in methanol.
-
Add 2.0 equivalents of 2,6-diisopropylaniline to the solution.
-
Add a few drops of formic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure α-diimine ligand.
General Protocol for Ethylene Polymerization using an α-Diimine Nickel Catalyst
This protocol outlines a typical setup for a lab-scale ethylene polymerization reaction.
Materials:
-
α-Diimine nickel(II) dibromide complex (pre-catalyst)
-
Toluene (anhydrous)
-
Cocatalyst solution (e.g., MAO or MMAO in toluene)
-
Ethylene gas (polymerization grade)
-
Schlenk flask or a high-pressure reactor
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with the desired amount of anhydrous toluene.
-
Add the α-diimine nickel pre-catalyst to the toluene.
-
Stir the mixture to dissolve the catalyst.
-
Introduce the desired amount of cocatalyst solution (e.g., MAO) into the reactor via syringe. The solution will typically change color upon activation.
-
Pressurize the reactor with ethylene gas to the desired pressure.
-
Maintain the desired reaction temperature using an oil bath or a heating mantle.
-
Allow the polymerization to proceed for the desired amount of time. The formation of the polymer will be visually apparent as a precipitate or an increase in viscosity.
-
To quench the reaction, vent the ethylene pressure and add an acidic quenching agent (e.g., acidified methanol).
-
Collect the polymer by filtration, wash it with methanol, and dry it in a vacuum oven to a constant weight.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: A typical workflow for the synthesis of an α-diimine ligand.
Caption: The catalytic cycle for ethylene polymerization by an α-diimine nickel catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Investigations of the Ligand Electronic Effects on α-Diimine Nickel(II) Catalyzed Ethylene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. α-Diimine synthesis via titanium-mediated multicomponent diimination of alkynes with C-nitrosos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Bis(2,6-diisopropylphenylimino)butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Bis(2,6-diisopropylphenylimino)butane is a sterically hindered α-diimine ligand widely employed in coordination chemistry and catalysis.[1][2] Its bulky 2,6-diisopropylphenyl groups provide significant steric protection to a coordinated metal center, influencing the catalytic activity and properties of the resulting metal complexes. These complexes are notably effective as catalysts in various organic transformations, including olefin polymerization.[1] The synthesis of this ligand is primarily achieved through the acid-catalyzed condensation of 2,3-butanedione with two equivalents of 2,6-diisopropylaniline.[1] This document provides a detailed protocol for this synthesis, along with characterization data and a summary of reported yields under various conditions.
Synthesis Pathway
The synthesis of this compound is typically a one-pot reaction. The general workflow involves the reaction of the aniline and diketone in the presence of an acid catalyst, followed by workup and purification.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the acid-catalyzed condensation method for the synthesis of this compound.
Materials:
-
2,3-Butanedione
-
2,6-Diisopropylaniline
-
p-Toluenesulfonic acid (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Methanol or Hexane (for recrystallization)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
To a solution of 2,6-diisopropylaniline (2.0 equivalents) in dichloromethane, add 2,3-butanedione (1.0 equivalent).
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or hexane, to yield the pure this compound as a solid.
Quantitative Data Summary
The yield of 2,3-bis(arylimino)butane ligands can vary depending on the specific aniline used and the reaction conditions. The following table summarizes reported yields for the synthesis of the target compound and a closely related analogue.
| Ligand | Aniline Reactant | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| {2,6-[CH(C₆H₅)₂]₂-4-MeC₆H₂}N=C(Me)C(Me)=N(2,6-Me₂C₆H₃) | 2,6-Dimethylaniline | p-Toluenesulfonic acid | Toluene | Not Specified | 57 | MDPI |
| 2-(2,6-Dibenzhydryl-4-methylphenylimino)butanone (Intermediate) | 2,6-Dibenzhydryl-4-methylaniline | p-Toluenesulfonic acid | Dichloromethane | 4 h | 65 | MDPI |
Characterization Data
The synthesized this compound can be characterized by various spectroscopic and analytical techniques.
| Property | Value/Detail |
| Molecular Formula | C₂₈H₄₀N₂ |
| Molecular Weight | 404.64 g/mol |
| Appearance | White to yellow crystalline solid |
| Melting Point | 142-144 °C |
| Infrared (IR) Spectroscopy (ν, cm⁻¹) | C=N Stretch: 1635 |
| ¹H NMR (CDCl₃, δ) | 1.20 (d, 24H, CH(CH₃)₂), 3.10 (sept, 4H, CH(CH₃)₂), 6.95-7.15 (m, 6H, Ar-H), 2.05 (s, 6H, N=C-CH₃) |
Logical Relationship of Synthesis
The synthesis proceeds via a nucleophilic addition-elimination mechanism. The acid catalyst protonates a carbonyl group of 2,3-butanedione, enhancing its electrophilicity. The amine then acts as a nucleophile, attacking the carbonyl carbon, followed by dehydration to form the imine bond. This process occurs twice to yield the final diimine product.
Caption: Logical steps in the acid-catalyzed synthesis of the diimine ligand.
References
Application Note: Synthesis of N,N'-(Butane-2,3-diylidene)bis(2,6-diisopropylaniline)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of N,N'-(butane-2,3-diylidene)bis(2,6-diisopropylaniline), a sterically hindered α-diimine ligand, through the acid-catalyzed condensation reaction of 2,3-butanedione and 2,6-diisopropylaniline. α-Diimine ligands are significant in coordination chemistry and catalysis due to their ability to form stable complexes with various transition metals.[1] These complexes are often employed as catalysts in organic synthesis, including reactions relevant to drug development. The protocols outlined below are based on established literature procedures, ensuring reproducibility and high yields.[2]
Principle and Applications
The synthesis is a classic example of imine formation, specifically a Schiff base condensation. The reaction involves the nucleophilic attack of the primary amine (2,6-diisopropylaniline) on the carbonyl carbons of the diketone (2,3-butanedione). The reaction is typically catalyzed by a few drops of a weak acid, such as formic or acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1][2][3] The equilibrium is driven towards the product by the removal of water, often achieved by precipitation of the product from the reaction medium.[3]
The resulting product, N,N'-(butane-2,3-diylidene)bis(2,6-diisopropylaniline), is a bulky ligand used to prepare N-heterocyclic carbene (NHC) complexes and other organometallic catalysts.[4][5] These catalysts find applications in various chemical transformations, including cross-coupling reactions which are fundamental in the synthesis of complex pharmaceutical compounds.[4]
Reaction Scheme
Caption: General scheme for the condensation reaction.
Experimental Protocols
This section details the procedure for the synthesis, work-up, and purification of the target diimine ligand.
Materials and Equipment
Materials:
-
2,6-Diisopropylaniline (liquid, ≥97%)[4]
-
2,3-Butanedione (diacetyl, liquid)
-
Methanol (anhydrous) or Ethanol
-
Formic Acid (reagent grade)
-
Deionized Water
-
Hexane (for washing, optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Büchner funnel and filter flask
-
Vacuum source
-
Standard laboratory glassware
Protocol: Acid-Catalyzed Condensation
This protocol is adapted from established general procedures for diimine synthesis.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diisopropylaniline (2.0 equivalents) in methanol or ethanol (approximately 5-10 mL per gram of aniline).
-
Reagent Addition: To the stirring solution, add 2,3-butanedione (1.0 equivalent) dropwise.
-
Catalyst Addition: Add two to three drops of formic acid to the mixture.[2]
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by TLC. A yellow solid is expected to precipitate out of the solution as the reaction proceeds. The reaction is typically stirred for 24 hours to ensure completion.[1][2]
-
Isolation: After 24 hours, collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid with a minimum amount of cold methanol to remove any unreacted starting materials and catalyst.[2]
-
Drying: Dry the resulting yellow powder under vacuum to afford the final product, N,N'-(butane-2,3-diylidene)bis(2,6-diisopropylaniline).[2]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | CAS Number | Physical State |
| 2,6-Diisopropylaniline | C₁₂H₁₉N | 177.29 | 24544-04-5 | Colorless to yellow liquid[5] |
| 2,3-Butanedione | C₄H₆O₂ | 86.09 | 431-03-8 | Yellow to greenish-yellow liquid |
| Product | C₂₈H₄₀N₂ | 404.63 | 74663-77-7 | Yellow solid[2][6] |
Table 2: Summary of Reported Reaction Parameters
| Aniline Reactant | Diketone Reactant | Solvent | Catalyst | Time (h) | Temp. | Yield | Reference |
| 2,6-Diisopropylaniline | 2,3-Butanedione | Ethanol | Formic Acid | 24 | RT | 91% | [2] |
| 4-Fluoro-2-(1-phenylethyl)aniline | 2,3-Butanedione | Methanol | Formic Acid | 24 | 50 °C | 82% | [1] |
Experimental Workflow and Troubleshooting
Visualization of the Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. 2,6-Diisopropylaniline 97 24544-04-5 [sigmaaldrich.com]
- 5. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 6. N,N'-(Butane-2,3-diylidene)bis(2,6-diisopropylaniline) (BLDP-BD9271-250mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
Application Notes and Protocols: Preparation of Nickel(II) Bromide Diimine Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) bromide diimine complexes, often referred to as Brookhart-type catalysts, are a significant class of late transition metal complexes. Their prominence stems from their versatile applications in catalysis, particularly in olefin polymerization, where they can produce polyolefins with unique microstructures.[1][2][3] These complexes are also explored in other catalytic transformations. The tunability of the electronic and steric properties of the diimine ligand allows for fine control over the catalytic activity and selectivity. This document provides detailed protocols for the synthesis of nickel(II) bromide diimine complexes via solution-phase and mechanochemical methods, along with characterization techniques.
Synthetic Methodologies
Two primary methods for the preparation of nickel(II) bromide diimine complexes are prevalent: traditional solution-phase synthesis and a more recent, highly efficient mechanochemical approach. The general reaction involves the complexation of a nickel(II) bromide source with a bidentate diimine ligand.
A common precursor for these syntheses is the 1,2-dimethoxyethane (DME) adduct of nickel(II) bromide, [NiBr₂(DME)], which exhibits higher reactivity compared to anhydrous NiBr₂ due to the labile nature of the DME ligand.[1][4][5][6]
Protocol 1: Solution-Phase Synthesis
This method involves the reaction of the nickel precursor and the diimine ligand in a suitable solvent. While effective, it may require longer reaction times and sometimes elevated temperatures.
Experimental Protocol:
-
Materials:
-
Nickel(II) bromide 1,2-dimethoxyethane complex ([NiBr₂(DME)])
-
α-Diimine ligand
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend [NiBr₂(DME)] (1.0 equiv) in anhydrous diethyl ether or dichloromethane.
-
In a separate flask, dissolve the α-diimine ligand (1.0-1.1 equiv) in the same anhydrous solvent.
-
Slowly add the ligand solution to the [NiBr₂(DME)] suspension at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours, depending on the specific ligand used.[4]
-
The product typically precipitates out of the solution as a colored solid.
-
Collect the solid product by filtration under inert atmosphere, wash with cold anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum.
-
Table 1: Examples of Solution-Phase Synthesis of (α-Diimine)NiBr₂ Complexes
| Diimine Ligand (L) | Ni Source | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| (rac)-L1¹ | [NiBr₂(DME)] | Et₂O | 24 | RT | 96 | [4] |
| 1,4-bis-2,4,6-trimethylphenyl-2,3-dimethyl-1,4-diazabuta-1,3-diene | [NiBr₂(DME)] | CH₂Cl₂ | 2 | RT | 70 | [7] |
| 1,4-bis-2,6-dimethylphenyl-2,3-dimethyl-1,4-diazabuta-1,3-diene | [NiBr₂(DME)] | CH₂Cl₂ | 2 | RT | 78 | [7] |
| N,N-bis[2,6-diisopropylphenyl-4-bis(4-hydroxymethylphenyl)methyl]-acenaphthylene-1,2-diimine | [NiBr₂(DME)] | CH₂Cl₂ | 12 | RT | >90 | [7] |
¹ L1 = diimine ligand with two [2.2]paracyclophanyl substituents at the N atoms
Protocol 2: Mechanochemical Synthesis
Mechanochemistry, or ball milling, offers a highly efficient, solvent-free, or low-solvent alternative for the synthesis of these complexes. This method often leads to quantitative yields in significantly shorter reaction times.[1]
Experimental Protocol:
-
Materials:
-
Nickel(II) bromide 1,2-dimethoxyethane complex ([NiBr₂(DME)]) or anhydrous Nickel(II) bromide (NiBr₂)
-
α-Diimine ligand
-
Ball mill (e.g., Retsch MM400)
-
Milling jars and balls (e.g., stainless steel)
-
-
Procedure:
-
Place the nickel precursor ([NiBr₂(DME)] or NiBr₂) (1.0 equiv), the α-diimine ligand (1.0 equiv), and the milling balls into the milling jar.
-
Securely close the jar and place it in the ball mill.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a short duration.
-
After milling, carefully open the jar (if any pressure has built up, vent appropriately).
-
The product is typically a fine powder and is often pure enough for subsequent applications without further purification.[1]
-
Table 2: Examples of Mechanochemical Synthesis of (α-Diimine)NiBr₂ Complexes
| Diimine Ligand (L) | Ni Source | Milling Time (min) | Frequency (Hz) | Yield (%) | Reference |
| Various α-diimines | [NiBr₂(DME)] | 20 | 30 | Quantitative | [1] |
| Various α-diimines | Anhydrous NiBr₂ | 30 | 30 | Quantitative | [1] |
Characterization of Nickel(II) Bromide Diimine Complexes
Standard analytical techniques are employed to confirm the identity and purity of the synthesized complexes.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are used to elucidate the structure of the diimine ligand coordinated to the nickel center. Due to the paramagnetic nature of many Ni(II) complexes, NMR signals can be broad.[7]
2. Elemental Analysis:
-
Provides the elemental composition (C, H, N) of the complex, which is compared with the calculated values to confirm the stoichiometry.
Table 3: Representative Characterization Data
| Complex | Analytical Method | Data | Reference |
| 1,4-bis-2,4,6-trimethylphenyl-2,3-dimethyl-1,4-diazabuta-1,3-diene nickel(II) dibromide | ¹H NMR (25 °C, CD₂Cl₂) | δ 34.8 (br, 6H, Ar-CH₃ p), 27.9 (br, 12H, Ar-CH₃ o), 24.1 (br, 4H, Ar-H m), -21.2 (br, 6H, N=C-CH₃) | [7] |
| Elemental Analysis | Calcd. for C₂₂H₂₈N₂Br₂Ni: C, 49.03; H, 5.24; N, 5.20. Found: C, 50.35; H, 6.15; N, 5.26. | [7] | |
| 1,4-bis-2,6-dimethylphenyl-2,3-dimethyl-1,4-diazabuta-1,3-diene nickel(II) dibromide | ¹H NMR (24 °C, CDCl₃) | δ 28.2 (br, 12H, Ar-CH₃ o), 24.1 (br, 4H, Ar-H m), -17.6 (br, 2H, Ar-H p), -22.7 (br, 6H, N=C-CH₃) | [7] |
| Elemental Analysis | Calcd. for C₂₀H₂₄N₂Br₂Ni: C, 47.02; H, 4.73; N, 5.48. Found: C, 47.48; H, 5.18; N, 5.46. | [7] | |
| NiBr₂(L1)¹ | Elemental Analysis | Calcd for C₄₄H₃₆N₂Br₂Ni: C 65.14; H 4.47; N 3.45. Found C 65.39; H 4.50, N 3.29. | [4] |
¹ L1 = diimine ligand with two [2.2]paracyclophanyl substituents at the N atoms
3. X-ray Crystallography:
-
Single-crystal X-ray diffraction provides unambiguous structural determination, including bond lengths, bond angles, and the coordination geometry around the nickel center. The geometry is often a distorted tetrahedral or square planar.[6]
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of a Ni Complex Chelated by a [2.2]Paracyclophane-Functionalized Diimine Ligand and Its Catalytic Activity for Olefin Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unsymmetrical Strategy on α-Diimine Nickel and Palladium Mediated Ethylene (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-Diimine Complex Enabling Rapidly Covalent Attachment to Silica Supports and Application of Homo-/Heterogeneous Catalysts in Ethylene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Bis(2,6-diisopropylphenylimino)butane in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-Bis(2,6-diisopropylphenylimino)butane as a ligand in catalysis, with a focus on its well-established role in ethylene polymerization. This document includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in the application of this versatile ligand and its metal complexes.
Introduction
This compound is a sterically hindered α-diimine ligand that has garnered significant attention in coordination chemistry and catalysis.[1] Its bulky 2,6-diisopropylphenyl groups create a well-defined coordination sphere around a metal center, influencing the catalytic activity and selectivity of the resulting complex.[1] This ligand is particularly effective in stabilizing late transition metal complexes, most notably nickel, for catalytic applications. The primary and most extensively studied application of nickel complexes bearing this ligand is the polymerization of ethylene to produce highly branched polyethylene with tunable properties.[1][2]
I. Synthesis of this compound Ligand
The synthesis of the ligand is a straightforward condensation reaction between 2,3-butanedione and 2,6-diisopropylaniline.
Experimental Protocol:
Materials:
-
2,3-Butanedione
-
2,6-Diisopropylaniline
-
p-Toluenesulfonic acid (catalyst)
-
Dichloromethane (DCM)
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
In a round-bottom flask under an inert atmosphere, dissolve 2,3-butanedione (1.0 equivalent) in dichloromethane.
-
Add 2,6-diisopropylaniline (2.0 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain the pure this compound ligand as a solid.
II. Synthesis of [this compound]NiBr₂ Complex
The nickel(II) bromide complex can be synthesized by reacting the ligand with a suitable nickel precursor.
Experimental Protocol:
Materials:
-
This compound ligand
-
(1,2-Dimethoxyethane)nickel(II) bromide (NiBr₂(DME))
-
Dichloromethane (DCM)
-
Diethyl ether
-
Inert atmosphere setup
Procedure: [3]
-
Under an inert atmosphere, dissolve the this compound ligand (1.0 equivalent) in dichloromethane.
-
In a separate flask, dissolve NiBr₂(DME) (1.0 equivalent) in dichloromethane.
-
Slowly add the NiBr₂(DME) solution to the ligand solution with stirring.
-
Stir the reaction mixture at room temperature for several hours.
-
Reduce the volume of the solvent under vacuum.
-
Precipitate the complex by adding diethyl ether.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum to yield the [this compound]NiBr₂ complex.
III. Application in Ethylene Polymerization
Nickel complexes of this compound are highly active precatalysts for ethylene polymerization when activated with a suitable cocatalyst, such as methylaluminoxane (MAO) or diethylaluminum chloride (Et₂AlCl). These catalysts are known for producing polyethylene with a high degree of branching and tunable molecular weights.[1][2]
Experimental Workflow:
Caption: General experimental workflow for ethylene polymerization.
Catalytic Performance Data:
The catalytic performance of [this compound]NiBr₂ in ethylene polymerization is highly dependent on the reaction conditions, particularly the choice of cocatalyst and temperature.
| Precatalyst | Cocatalyst | Al/Ni Ratio | Temp. (°C) | Activity (x 10⁶ g PE mol⁻¹ h⁻¹) | Mₙ (x 10⁴ g mol⁻¹) | PDI (Mₙ/Mₙ) |
| [Ligand]NiBr₂ | MAO | 2000 | 30 | 7.04 | - | - |
| [Ligand]NiBr₂ | MMAO | - | 30 | 3.47 | - | - |
| [Ligand]NiBr₂ | Et₂AlCl | 500 | 20 | 13.67 | 194.7 | 1.8 |
| [Ligand]NiBr₂ | Et₂AlCl | 500 | 80 | 1.97 | 33.3 | 2.5 |
| [Ligand]NiBr₂ | EASC | - | 30 | 0.33 | - | - |
Data compiled from multiple sources.[2][3] Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) data are representative examples and can vary significantly with reaction conditions.
Experimental Protocols:
Protocol 1: Ethylene Polymerization using MAO as Cocatalyst
Materials:
-
[this compound]NiBr₂
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous toluene
-
Ethylene gas (polymerization grade)
-
Acidified methanol (5% HCl in methanol)
-
Schlenk flask or high-pressure autoclave
-
Inert atmosphere setup
Procedure: [3]
-
Under an inert atmosphere, charge a Schlenk flask or autoclave with anhydrous toluene.
-
Introduce the desired amount of MAO solution into the reactor.
-
Saturate the toluene with ethylene by bubbling the gas through the solvent or pressurizing the autoclave to the desired pressure (e.g., 10 atm).
-
In a separate Schlenk flask, dissolve the [this compound]NiBr₂ precatalyst in a small amount of anhydrous toluene.
-
Inject the catalyst solution into the reactor to initiate polymerization.
-
Maintain a constant ethylene pressure and temperature for the desired reaction time.
-
Terminate the polymerization by adding acidified methanol.
-
Collect the precipitated polyethylene by filtration, wash thoroughly with methanol, and dry under vacuum.
Protocol 2: Ethylene Polymerization using Et₂AlCl as Cocatalyst
Materials:
-
[this compound]NiBr₂
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes or toluene
-
Anhydrous toluene
-
Ethylene gas (polymerization grade)
-
Acidified methanol (5% HCl in methanol)
-
Schlenk flask or high-pressure autoclave
-
Inert atmosphere setup
Procedure: [2]
-
Follow steps 1 and 3 from Protocol 1.
-
Introduce the desired amount of Et₂AlCl solution into the reactor.
-
Follow steps 4 through 8 from Protocol 1 to carry out the polymerization and isolate the product.
IV. Catalytic Cycle for Ethylene Polymerization
The generally accepted mechanism for ethylene polymerization catalyzed by α-diimine nickel complexes is a chain-walking mechanism, which is responsible for the formation of branched polyethylene.
Caption: Catalytic cycle for ethylene polymerization.
V. Application in Cross-Coupling Reactions (Outlook)
While α-diimine ligands are known to be effective in various catalytic reactions, the specific use of this compound in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination is not extensively documented in the scientific literature. General protocols for these reactions typically employ phosphine-based ligands or N-heterocyclic carbenes.[4] Therefore, detailed experimental protocols and quantitative performance data for cross-coupling reactions using palladium complexes of this compound cannot be provided at this time. Researchers interested in exploring this application would need to undertake exploratory studies to determine the feasibility and optimize reaction conditions.
Conclusion
This compound is a valuable ligand for catalysis, particularly in the field of olefin polymerization. Its nickel complexes, when activated by appropriate cocatalysts, are highly efficient in producing branched polyethylene with controllable properties. The provided protocols and data serve as a starting point for researchers to utilize this catalytic system. Further exploration into other catalytic applications, such as cross-coupling, may reveal new opportunities for this versatile ligand.
References
Application Notes and Protocols for Ethylene Polymerization using a 2,3-Bis(2,6-diisopropylphenylimino)butane Nickel Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the polymerization of ethylene using a 2,3-Bis(2,6-diisopropylphenylimino)butane nickel catalyst. This class of α-diimine nickel complexes, often referred to as Brookhart-type catalysts, is renowned for its ability to produce polyethylene with a unique microstructure, including a high degree of branching, which significantly influences the polymer's physical properties. The bulky 2,6-diisopropylphenyl groups on the imine ligands are crucial for the catalyst's stability and activity, allowing for the production of high molecular weight polymers.
These catalysts operate via a coordination-insertion mechanism and are particularly known for their "chain-walking" ability, which is responsible for the formation of short and long-chain branches along the polyethylene backbone. The degree of branching, and consequently the polymer's properties, can be tuned by adjusting reaction parameters such as temperature, ethylene pressure, and the nature of the cocatalyst. This tunability makes these catalysts highly valuable for creating a wide range of polyethylene materials, from elastomers to more rigid plastics.
Data Presentation
The following tables summarize the quantitative data from ethylene polymerization reactions using this compound nickel catalysts and its analogues under various experimental conditions.
Table 1: Effect of Polymerization Temperature on Catalyst Activity and Polymer Properties
| Entry | Temperature (°C) | Cocatalyst | Al/Ni Ratio | Activity (x 10⁶ g PE/mol Ni·h) | Mₙ (x 10⁴ g/mol ) | PDI (Mₙ/Mₙ) | Branching (branches/1000 C) | Tₘ (°C) |
| 1 | 20 | Et₂AlCl | 600 | 13.67 | 194.7 | 2.3 | 84 | 89.0 |
| 2 | 40 | Et₂AlCl | 600 | 8.54 | 120.5 | 2.1 | 125 | 45.2 |
| 3 | 60 | Et₂AlCl | 600 | 4.21 | 65.8 | 1.9 | 189 | - |
| 4 | 80 | Et₂AlCl | 600 | 1.97 | 33.3 | 1.7 | 217 | - |
Data adapted from studies on analogous unsymmetrical 2,3-bis(arylimino)butane-nickel complexes.[1][2]
Table 2: Effect of Cocatalyst and Al/Ni Ratio on Catalyst Performance
| Entry | Cocatalyst | Al/Ni Ratio | Temperature (°C) | Activity (x 10⁵ g PE/mol Ni·h) | Mₙ (x 10⁴ g/mol ) | PDI (Mₙ/Mₙ) | Branching (branches/1000 C) |
| 1 | MAO | 1000 | 30 | 5.1 | 23.0 | 2.8 | 95 |
| 2 | MAO | 1500 | 30 | 6.8 | 18.5 | 3.1 | 102 |
| 3 | Et₂AlCl | 300 | 20 | 3.52 | 150.1 | 2.5 | 98 |
| 4 | Et₂AlCl | 600 | 20 | 5.03 | 125.6 | 2.2 | 91 |
| 5 | EtAlCl₂ | 500 | 40 | 13.2 | ~100 | narrow | 73-104 |
Data compiled from various studies on related α-diimine nickel catalysts.[3][4]
Experimental Protocols
I. Synthesis of this compound Ligand
This protocol describes the synthesis of the α-diimine ligand via a condensation reaction.
Materials:
-
2,3-Butanedione
-
2,6-Diisopropylaniline
-
Methanol
-
Formic acid (catalytic amount)
-
Toluene
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-butanedione (1 equivalent) and 2,6-diisopropylaniline (2 equivalents) in methanol.
-
Add a catalytic amount of formic acid to the mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in toluene and wash with water to remove any remaining acid and aniline.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Recrystallize the solid product from hot methanol to obtain the pure this compound ligand as a yellow crystalline solid.
II. Synthesis of this compound Nickel(II) Dibromide Catalyst
This protocol details the synthesis of the nickel catalyst from the prepared ligand.
Materials:
-
This compound ligand
-
(DME)NiBr₂ (1,2-dimethoxyethane nickel(II) bromide)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ligand (1 equivalent) in dry dichloromethane in a Schlenk flask.
-
In a separate Schlenk flask, dissolve (DME)NiBr₂ (1 equivalent) in dry dichloromethane.
-
Slowly add the (DME)NiBr₂ solution to the ligand solution with constant stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. A color change should be observed as the complex forms.
-
Reduce the volume of the solvent under vacuum.
-
Add dry diethyl ether to the concentrated solution to precipitate the nickel complex.
-
Collect the solid product by filtration under inert atmosphere, wash with diethyl ether, and dry under vacuum. The product is typically a colored solid (e.g., red or brown).
III. Ethylene Polymerization
This protocol outlines a general procedure for ethylene polymerization using the synthesized nickel catalyst.
Materials:
-
This compound nickel(II) dibromide
-
Cocatalyst solution (e.g., Methylaluminoxane (MAO) in toluene or Diethylaluminum chloride (Et₂AlCl) in hexanes)
-
High-purity ethylene gas
-
Anhydrous toluene (polymerization grade)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
Assemble a high-pressure stainless-steel reactor (e.g., Parr reactor) and thoroughly dry it under vacuum while heating.
-
Allow the reactor to cool to the desired reaction temperature under a positive pressure of argon.
-
Introduce a specific volume of anhydrous toluene into the reactor via a cannula or syringe.
-
Inject the desired amount of the cocatalyst solution (e.g., MAO or Et₂AlCl) into the reactor.
-
In a separate Schlenk flask, dissolve a precise amount of the nickel catalyst in a small volume of toluene to create a stock solution.
-
Inject a specific volume of the catalyst stock solution into the reactor to initiate the polymerization.
-
Immediately pressurize the reactor with ethylene to the desired pressure. Maintain a constant ethylene pressure throughout the polymerization by feeding ethylene on demand.
-
Stir the reaction mixture vigorously for the desired polymerization time.
-
After the specified time, terminate the polymerization by venting the ethylene and quenching the reaction by adding acidified methanol (e.g., 10% HCl in methanol).
-
Precipitate the polyethylene by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60 °C to a constant weight.
IV. Polymer Characterization
This section briefly describes common techniques for characterizing the resulting polyethylene.
-
Molecular Weight and Molecular Weight Distribution (Mₙ, Mₙ, and PDI): Determined by high-temperature gel permeation chromatography (GPC) calibrated with polystyrene standards.[5]
-
Branching Analysis: The type and number of branches per 1000 carbon atoms are determined by ¹H NMR and ¹³C NMR spectroscopy.[3][5]
-
Thermal Properties (Melting Temperature, Tₘ): Analyzed using Differential Scanning Calorimetry (DSC).[5]
-
Crystallinity: Can also be estimated from DSC data.
Visualizations
Caption: Mechanism of ethylene polymerization with an α-diimine nickel catalyst.
Caption: Experimental workflow for ethylene polymerization.
References
Activation of Diimine Nickel Precatalysts with Methylaluminoxane (MAO) for Olefin Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the activation of diimine nickel precatalysts with methylaluminoxane (MAO), a critical step in the production of polyolefins with tailored microstructures. Diimine nickel catalysts, pioneered by Brookhart, are renowned for their ability to produce highly branched polymers through a "chain-walking" mechanism.[1][2] The activation of the Ni(II) precatalyst with a cocatalyst, typically MAO, is a fundamental process that generates the catalytically active species. This guide outlines the proposed activation mechanisms, provides detailed experimental protocols for catalyst activation and ethylene polymerization, and presents quantitative data on the performance of representative catalyst systems.
Introduction
Late transition metal catalysts, particularly α-diimine nickel and palladium complexes, have garnered significant attention for their ability to catalyze olefin polymerization, yielding polymers with a wide range of molecular weights and microstructures.[1][3] A key feature of these catalysts is the "chain-walking" mechanism, which allows for the isomerization of the growing polymer chain, leading to the formation of branched polyethylene from a single ethylene monomer.[4]
The activation of the stable Ni(II) precatalyst is crucial for initiating polymerization. Methylaluminoxane (MAO) is a commonly used activator that performs several roles, including alkylation of the nickel center and abstraction of a leaving group to generate a cationic, catalytically active species.[3][5] Recent studies have also highlighted the formation of Ni(I) species during the activation process, suggesting a more complex activation pathway than initially proposed.[5][6] Understanding and controlling this activation step is paramount for achieving desired catalytic activity and polymer properties.
Signaling Pathways and Activation Mechanisms
The activation of diimine nickel(II) dibromide precatalysts with MAO is a multifaceted process that is believed to involve the formation of both Ni(II) and Ni(I) intermediates. The generally accepted primary pathway leads to a cationic Ni(II)-alkyl species, which is the active catalyst for olefin polymerization.
Proposed Activation Pathway to Active Ni(II) Species
The activation process is thought to proceed through the following key steps:
-
Alkylation: The Lewis acidic aluminum centers in MAO interact with the bromide ligands on the nickel precatalyst. This is followed by the transfer of a methyl group from MAO to the nickel center, displacing one of the bromide ligands.
-
Second Alkylation/Abstraction: A second equivalent of MAO can either alkylate the remaining bromide ligand or, more commonly accepted, abstract the second bromide to generate a cationic Ni(II)-methyl intermediate. The resulting counteranion is a complex, cage-like MAO-based anion.
-
Active Species Formation: The resulting cationic [LNi(II)-CH₃]⁺ species is the primary active catalyst for ethylene polymerization. Ethylene can then coordinate to the vacant site and insert into the Ni-C bond, initiating chain growth.
Recent research has also identified the formation of Ni(I) species upon activation with MAO, particularly at higher MAO equivalents.[5] These Ni(I) species can be part of a complex equilibrium and their exact role in the main catalytic cycle is still under investigation, with some studies suggesting they may be involved in catalyst deactivation pathways or alternative catalytic cycles.[5][6]
Caption: Proposed activation pathway of a diimine nickel precatalyst with MAO.
Experimental Protocols
The following protocols are generalized from common practices reported in the literature.[4][7] Researchers should consult specific literature for precise conditions related to their particular diimine nickel complex.
Materials and Reagents
-
Diimine Nickel Dibromide Precatalyst (e.g., {(2,6-iPr₂C₆H₃)N=C(Me)C(Me)=N(2,6-iPr₂C₆H₃)}NiBr₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt %)
-
Toluene, anhydrous, polymerization grade
-
Ethylene, polymerization grade
-
Methanol
-
Hydrochloric acid (10% in methanol)
-
Nitrogen or Argon for inert atmosphere techniques
-
Schlenk flasks and lines or a glovebox
Protocol 1: Ethylene Polymerization at Atmospheric Pressure
-
Reactor Setup: A flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of nitrogen or argon.
-
Catalyst Loading: In the inert atmosphere, transfer the diimine nickel precatalyst (e.g., 5.0 µmol) and anhydrous toluene (100 mL) into the Schlenk flask.
-
Ethylene Saturation: Purge the flask with ethylene gas and then maintain a constant 1 atm pressure of ethylene by connecting the flask to an ethylene line with a bubbler. Stir the solution vigorously for 15 minutes to ensure saturation.[4]
-
Activation and Polymerization: Rapidly inject the desired amount of MAO solution (e.g., Al/Ni molar ratio of 250 to 1500) into the stirring catalyst solution to initiate the polymerization.[4] The optimal Al/Ni ratio can vary depending on the specific catalyst and desired polymer properties.[8]
-
Reaction Quenching: After the desired reaction time (e.g., 30 minutes), quench the polymerization by adding 10 mL of acidic methanol (10% HCl). This will precipitate the polymer and neutralize the catalyst.
-
Polymer Isolation and Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then dry it in a vacuum oven at 60 °C to a constant weight.[4]
Protocol 2: Ethylene Polymerization at Higher Pressure
-
Reactor Setup: A stainless-steel pressure reactor (e.g., 300 mL) is thoroughly dried and purged with nitrogen.
-
Catalyst Loading: Under a nitrogen atmosphere, add anhydrous toluene (150 mL) and the diimine nickel precatalyst (e.g., 1.5 µmol) to the reactor.[7]
-
Ethylene Pressurization: Seal the reactor and purge with ethylene gas. Pressurize the reactor to the desired pressure (e.g., 10 atm) and allow the solution to saturate with stirring for 15 minutes.[7]
-
Activation and Polymerization: Inject the MAO solution (e.g., Al/Ni molar ratio of 1000) into the reactor to commence polymerization. Maintain a constant temperature and pressure throughout the reaction.
-
Reaction Termination and Polymer Isolation: After the specified time, vent the ethylene pressure and quench the reaction by adding acidic methanol. Isolate and purify the polymer as described in Protocol 1.
Caption: General experimental workflow for ethylene polymerization.
Data Presentation
The performance of diimine nickel catalysts is highly dependent on the ligand structure, Al/Ni ratio, temperature, and ethylene pressure. The following tables summarize representative data from the literature.
Table 1: Effect of Al/Ni Molar Ratio on Ethylene Polymerization
| Entry | Precatalyst | Al/Ni Ratio | Activity (kg PE / (mol Ni · h)) | Mₙ (kDa) | Branching (per 1000 C) | Ref |
| 1 | (ArN=C(An)-C(An)=NAr)NiBr₂¹ | 800 | 55 | - | - | [8] |
| 2 | (ArN=C(An)-C(An)=NAr)NiBr₂¹ | 250 | - | - | - | [4] |
| 3 | Heterogeneous Ni(II) α-diimine | 100 | 520 | 163 | 85 | [9] |
¹ Ar = 2,6-iPr₂C₆H₃, An = acenaphthenequinone
Table 2: Influence of Temperature and Pressure on Polymer Properties
| Entry | Temperature (°C) | Pressure (atm) | Activity (kg PE / (mol Ni · h)) | Mₙ (kDa) | Mₙ/Mₙ | Branching (per 1000 C) | Ref |
| 1 | 35 | 3 | - | 72.7 | - | 61.5 | [10][11] |
| 2 | 20 | 10 | High | - | - | Highly Branched | [7] |
| 3 | 70 | - | up to 11,200 | High | - | Moderately to Highly Branched | [12] |
Note: Direct comparison between different studies can be challenging due to variations in catalyst structure, purity of reagents, and reactor conditions. The data presented here is for illustrative purposes.
Conclusion
The activation of diimine nickel precatalysts with MAO is a robust method for producing a diverse range of polyethylene materials. By carefully controlling the reaction conditions, such as the Al/Ni ratio, temperature, and ethylene pressure, researchers can tune the catalytic activity and, more importantly, the microstructure of the resulting polymer. The protocols and data provided in these application notes serve as a foundational guide for scientists entering this field and a reference for experienced researchers. Further exploration of the activation mechanism, particularly the role of Ni(I) species, will continue to refine our understanding and enable the design of even more efficient and selective catalysts.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical design of higher performance catalysts for ethylene polymerization based on nickel–α-diimine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Activation of Diimine Nickel Precatalysts with Et₂AlCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the activation of diimine nickel precatalysts using diethylaluminum chloride (Et₂AlCl). This catalytic system is highly effective for olefin polymerization, yielding polyethylenes with a range of properties depending on the specific ligand structure and reaction conditions.
Introduction
Diimine nickel complexes are a versatile class of precatalysts that, upon activation with a suitable cocatalyst, exhibit high activity for ethylene polymerization and oligomerization. Diethylaluminum chloride (Et₂AlCl) is a commonly employed and effective activator for these systems. The activation process involves the alkylation of the nickel center and the formation of a cationic active species. This document outlines the proposed activation mechanism, provides detailed experimental protocols, and summarizes key performance data.
Plausible Activation Pathway
The activation of the diimine nickel precatalyst, typically a dibromide complex (LNiBr₂), with Et₂AlCl is believed to proceed through a series of steps involving alkylation and halide abstraction to generate a cationic nickel-alkyl species. This cationic complex is the active catalyst for olefin polymerization.
A simplified, plausible activation pathway is illustrated below. The process begins with the diimine nickel dibromide precatalyst and diethylaluminum chloride. The aluminum species abstracts a bromide from the nickel center, which is subsequently replaced by an ethyl group from a second equivalent of Et₂AlCl, generating the active cationic nickel species and aluminum-based anions.
Caption: Plausible activation pathway of a diimine nickel precatalyst.
Quantitative Data Summary
The performance of diimine nickel catalysts activated with Et₂AlCl is highly dependent on the ligand structure, temperature, and ethylene pressure. The following tables summarize representative data from the literature.
Table 1: Ethylene Polymerization Performance of C₂-Symmetric α-Diimine Nickel Precatalysts Activated with Et₂AlCl.[1]
| Precatalyst (Ligand Substituents) | Temp. (°C) | Activity (10⁶ g PE mol⁻¹ Ni h⁻¹) | Mₙ (10³ g/mol ) | PDI (Mₙ/Mₙ) |
| ortho-CH₃, para-H (NiBr₂) | 40 | 1.2 | 120 | 2.1 |
| ortho-CH₃, para-H (NiBr₂) | 100 | 3.5 | 80 | 1.8 |
| ortho-CF₃, para-H (NiBr₂) | 40 | 0.8 | 150 | 2.5 |
| ortho-CF₃, para-H (NiBr₂) | 100 | 2.1 | 110 | 2.0 |
| ortho-CH₃, para-H (NiCl₂) | 40 | 0.9 | 180 | 2.3 |
| ortho-CH₃, para-H (NiCl₂) | 100 | 2.8 | 130 | 1.9 |
Table 2: Ethylene Polymerization with a Bowl-Shaped Diimine Nickel Precatalyst Activated by Et₂AlCl.[2]
| Ethylene Pressure (atm) | Activity (10³ kg PE mol⁻¹ Ni h⁻¹) | Mₙ (10³ g/mol ) | Branching (per 1000 C) | Tₘ (°C) |
| 7 | 34 | 150 | 12 | 133 |
Experimental Protocols
The following are generalized protocols for the synthesis of a diimine ligand and the subsequent nickel precatalyst, followed by a typical ethylene polymerization procedure.
Synthesis of a Representative α-Diimine Ligand
This protocol describes the synthesis of [(2,6-(iPr)₂C₆H₃)N=C(CH₃)−(CH₃)C=N(2,6-(iPr)₂C₆H₃)].[3]
Materials:
-
2,6-Diisopropylaniline
-
2,3-Butanedione
-
Methanol
-
Formic acid
Procedure:
-
In a 250 mL flask, dissolve 2,6-diisopropylaniline (15.96 g, 90 mmol) in 80 mL of methanol.
-
Add a few drops of formic acid to obtain a yellow solution.
-
While stirring, add a solution of 2,3-butanedione (3.875 g, 45 mmol) in 80 mL of methanol dropwise.
-
Stir the reaction mixture at room temperature for 2 hours, during which a yellow precipitate will form.
-
Filter the precipitate and dry it under vacuum to yield the yellow solid diimine ligand.
Synthesis of the Diimine Nickel Dibromide Precatalyst
This protocol describes the synthesis of [(2,6-(iPr)₂C₆H₃)N=C(CH₃)−(CH₃)C=N(2,6-(iPr)₂C₆H₃)]NiBr₂.[3]
Materials:
-
(DME)NiBr₂ (DME = 1,2-dimethoxyethane)
-
α-Diimine ligand (from step 4.1)
-
Dichloromethane
-
Pentane
Procedure:
-
In a flame-dried 100 mL round-bottom Schlenk flask, combine (DME)NiBr₂ (487.7 mg, 1.58 mmol) and the diimine ligand (687 mg, 1.70 mmol) as solids.
-
Add 30 mL of dichloromethane to the solid mixture.
-
Stir the reaction at room temperature for 20 hours.
-
Remove the solvent in vacuo to obtain a red/brown solid.
-
Wash the solid with freshly distilled pentane (3 x 15 mL).
-
Isolate the product as a brown powder.
General Ethylene Polymerization Protocol
This protocol outlines a typical procedure for ethylene polymerization using a diimine nickel precatalyst and Et₂AlCl as the cocatalyst.[3]
Materials:
-
Diimine nickel precatalyst
-
Toluene (or other suitable solvent), freshly distilled
-
Diethylaluminum chloride (Et₂AlCl) solution in a suitable solvent (e.g., toluene)
-
Ethylene gas, purified
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Experimental Workflow:
Caption: General workflow for ethylene polymerization.
Procedure:
-
Reactor Preparation: Dry a 25 mL round-bottom Schlenk flask by heating at 80°C under vacuum for 1 hour.
-
Solvent Addition: After cooling to the desired reaction temperature, introduce the desired volume of toluene into the flask via syringe.
-
Catalyst Introduction: In a separate glovebox, prepare a stock solution of the diimine nickel precatalyst in toluene. Inject the desired amount of the precatalyst solution into the reaction flask.
-
Cocatalyst Addition: Inject the desired amount of the Et₂AlCl solution into the reaction flask. The Al:Ni molar ratio is a critical parameter and should be optimized.
-
Polymerization: Immediately introduce ethylene gas at the desired pressure. Maintain constant pressure and temperature while vigorously stirring the reaction mixture for the specified time.
-
Quenching: After the desired reaction time, vent the ethylene and quench the reaction by adding methanol containing 10% hydrochloric acid.
-
Isolation: Filter the resulting polymer, wash it with methanol, and then with water.
-
Drying: Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Safety Considerations
-
Organoaluminum compounds such as Et₂AlCl are pyrophoric and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
-
Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethylene is a flammable gas. Ensure proper ventilation and avoid sources of ignition.
Conclusion
The activation of diimine nickel precatalysts with Et₂AlCl provides a robust and versatile system for olefin polymerization. The catalytic activity and the properties of the resulting polyethylene can be effectively tuned by modifying the ligand structure of the nickel complex and by varying the polymerization conditions. The protocols and data presented here serve as a valuable resource for researchers in the fields of catalysis, polymer chemistry, and materials science.
References
Application in the Production of High Molecular Weight Polyethylene
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of High Molecular Weight Polyethylene (HMWPE). HMWPE is a premium thermoplastic known for its exceptional mechanical properties, including high impact strength, excellent chemical resistance, and high abrasion resistance, making it a material of choice for demanding applications.[1]
Introduction to High Molecular Weight Polyethylene
High Molecular Weight Polyethylene (HMWPE) is a type of polyethylene with a very high molecular weight, typically ranging from 200,000 to 500,000 g/mol .[2] It is a linear polyethylene that exhibits a unique combination of properties, including:
-
High Impact Strength: It has the highest impact strength of any thermoplastic currently made.[3][4]
-
Excellent Abrasion Resistance: In some forms, it is 15 times more resistant to abrasion than carbon steel.[3]
-
Superior Chemical Resistance: It is highly resistant to corrosive chemicals, except for oxidizing acids.[3]
-
Low Coefficient of Friction: It is self-lubricating, with a coefficient of friction comparable to that of polytetrafluoroethylene (PTFE).[3]
-
Biocompatibility: HMWPE is odorless, tasteless, and nontoxic, making it suitable for medical and food-grade applications.[4]
These properties make HMWPE a versatile material for various industries, including medical devices, industrial machinery, and consumer goods.[1]
Synthesis of High Molecular Weight Polyethylene
The synthesis of HMWPE is primarily achieved through coordination polymerization using Ziegler-Natta or Phillips catalysts.[2][5] The choice of catalyst and polymerization conditions significantly influences the molecular weight and properties of the final polymer.
Ziegler-Natta Catalysis
Ziegler-Natta (Z-N) catalysts are highly effective for producing linear, high molecular weight polyethylene.[6] These catalysts are typically based on titanium halides supported on magnesium chloride and are activated by an organoaluminum compound, such as triethylaluminum (TEA) or triisobutylaluminium (TIBA).[7][8]
Signaling Pathway for Ziegler-Natta Polymerization:
Caption: Ziegler-Natta Catalysis Pathway for HMWPE Synthesis.
Phillips Catalysis
The Phillips catalyst, consisting of chromium oxide supported on silica gel, is another widely used catalyst for producing HMWPE.[9] This heterogeneous catalyst is prepared by impregnating a high surface area silica gel with a chromium compound, followed by calcination in air to activate the catalyst.[9]
Signaling Pathway for Phillips Catalyst Polymerization:
Caption: Phillips Catalyst Polymerization Pathway.
Experimental Protocols
General Experimental Workflow for HMWPE Synthesis
The following diagram illustrates a general workflow for the laboratory-scale synthesis of HMWPE.
Caption: General Experimental Workflow for HMWPE Synthesis.
Protocol for Slurry-Phase Ethylene Polymerization
This protocol describes the synthesis of HMWPE using a Ziegler-Natta catalyst in a slurry process.
Materials:
-
Jacketed glass reactor with mechanical stirrer, temperature and pressure controllers
-
Schlenk line or glovebox for inert atmosphere operations
-
Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2)[7]
-
Cocatalyst (e.g., Triisobutylaluminum - TIBA)[8]
-
High-purity ethylene gas
-
Anhydrous hydrocarbon solvent (e.g., n-heptane or toluene)[10][11]
-
Quenching solution (e.g., ethanol with 5% HCl)
-
Washing solvent (e.g., ethanol)
Procedure:
-
Reactor Preparation: Thoroughly clean and dry all glassware in an oven. Assemble the reactor system and purge with high-purity nitrogen or argon to remove oxygen and moisture.[7]
-
Solvent and Cocatalyst Addition: Under an inert atmosphere, transfer the desired amount of anhydrous solvent to the reactor. Add the cocatalyst (e.g., TIBA) to the solvent and stir.[8]
-
Catalyst Injection: Suspend the Ziegler-Natta catalyst in a small amount of the solvent and inject it into the reactor. The Al/Ti molar ratio is a critical parameter to control and should be optimized.[7][8]
-
Polymerization: Heat the reactor to the desired temperature (e.g., 55°C). Pressurize the reactor with ethylene gas to the target pressure (e.g., 8 bar). Maintain constant temperature and pressure throughout the polymerization.[8]
-
Reaction Quenching: After the desired reaction time, stop the ethylene feed and vent the reactor. Quench the reaction by adding the quenching solution to deactivate the catalyst.
-
Polymer Isolation and Purification: Filter the polymer slurry to collect the HMWPE powder. Wash the polymer repeatedly with the washing solvent to remove catalyst residues and any soluble oligomers.
-
Drying: Dry the purified HMWPE powder in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[12]
Protocol for Gas-Phase Ethylene Polymerization
This protocol outlines the synthesis of HMWPE in a gas-phase fluidized bed reactor.
Materials:
-
Gas-phase mini semibatch reactor system with temperature and pressure control[13]
-
Supported Ziegler-Natta catalyst[13]
-
High-purity ethylene gas
-
High-purity argon gas for purging[13]
Procedure:
-
Reactor Preparation: Evacuate the entire reactor system and then purge with argon gas to eliminate oxygen and humidity.[13]
-
Catalyst Loading: Introduce a precise amount of the supported Ziegler-Natta catalyst into the reactor under an inert atmosphere.
-
Polymerization: Heat the reactor to the desired polymerization temperature. Introduce purified ethylene gas into the reactor at a controlled flow rate to reach and maintain the target pressure. The polymerization is highly exothermic and requires efficient heat removal.[13]
-
Reaction Termination: After the specified polymerization time, stop the ethylene feed and vent the reactor.
-
Polymer Recovery: Carefully collect the HMWPE powder from the reactor.
Characterization of High Molecular Weight Polyethylene
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
High-temperature GPC (HT-GPC) is the standard method for determining the molecular weight and molecular weight distribution of HMWPE.[14][15]
Materials and Equipment:
-
High-temperature GPC system with a refractive index (RI) detector[16]
-
GPC columns suitable for high-temperature analysis (e.g., TSKgel GMHHR-H)[16]
-
Solvent: 1,2,4-trichlorobenzene (TCB) with an antioxidant (e.g., BHT)[14]
-
Polystyrene standards for calibration[16]
-
HMWPE sample
Procedure:
-
Sample Preparation: Dissolve a known concentration of the HMWPE sample in TCB at high temperature (e.g., 160°C) with continuous stirring for several hours to ensure complete dissolution.[14][16]
-
Instrument Setup: Set the GPC system to the operating temperature (e.g., 160°C). Equilibrate the columns with the mobile phase (TCB) at a constant flow rate.
-
Calibration: Inject a series of polystyrene standards of known molecular weights to generate a calibration curve.[16]
-
Sample Analysis: Inject the dissolved HMWPE sample into the GPC system.
-
Data Analysis: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the HMWPE sample.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for HMWPE.
Table 1: Molecular Weight and Thermal Properties of HMWPE
| Property | Typical Value | Reference |
| Weight-Average Molecular Weight (Mw) | 2 x 10^6 to 6 x 10^6 g/mol | [3] |
| Number-Average Molecular Weight (Mn) | Up to 8.3 x 10^6 g/mol (synthesis dependent) | [11][17] |
| Polydispersity Index (PDI) | 3.3 - 38 (synthesis dependent) | [18] |
| Melting Point (Tm) | 130 - 142 °C | [3][18] |
| Crystallinity (Xc) | 52 - 87.6 % | [18] |
Table 2: Mechanical and Physical Properties of HMWPE
| Property | Typical Value | Reference |
| Density | 0.95 g/cm³ | [19] |
| Tensile Modulus | 0.7 GPa | [19] |
| Yield Stress | >27 MPa | [20] |
| Elongation at Break | >50 % | [20] |
| Heat Deflection Temperature (at 0.455 MPa) | 75 °C | [19] |
| Thermal Conductivity | ~0.40 W/(m·K) | [20] |
| Water Absorption (<24h) | <0.01 % | [20] |
References
- 1. advancedplastiform.com [advancedplastiform.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Ultra-high-molecular-weight polyethylene - Wikipedia [en.wikipedia.org]
- 4. sensxpert.com [sensxpert.com]
- 5. Polyethylene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijche.com [ijche.com]
- 9. Phillips catalyst - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and characterization of a novel UHMWPE interpenetrating polymer network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas phase polymerization of ethylene towards UHMWPE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jordilabs.com [jordilabs.com]
- 15. Characterization and Rheological Properties of Ultra-High Molecular Weight Polyethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Ultra-High-Molecular-Weight Polyethylene by Transition-Metal-Catalyzed Precipitation Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Engineering Nascent Disentangled Ultra-High-Molecular-Weight Polyethylene Based on Heterogeneous Catalytic Polymerization [mdpi.com]
- 19. High Molecular Weight Polyethylene (HMWPE) :: MakeItFrom.com [makeitfrom.com]
- 20. HMWPE 500 Plastic Sheet - High Molecular Weight Polyethylene | Amari Plastics [amariplastics.com]
Application Notes and Protocols: The Role of Bulky Diimine Ligands in Olefin Polymerization
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed overview of the role of bulky diimine ligands in late-transition metal-catalyzed olefin polymerization. It includes a summary of key performance data, detailed experimental protocols, and visualizations of important concepts and workflows.
Introduction
Late-transition metal catalysts, particularly those based on nickel (Ni) and palladium (Pd) with bulky α-diimine ligands, have emerged as a versatile class of catalysts for olefin polymerization.[1][2][3] A seminal breakthrough in this field was the development of Brookhart-type catalysts, which demonstrated that sterically hindered α-diimine ligands could effectively suppress chain transfer reactions, leading to the formation of high molecular weight polymers.[2][3][4] A key characteristic of these catalysts is their ability to facilitate a "chain-walking" mechanism, which allows for the production of branched polymers from linear alpha-olefins like ethylene, offering precise control over the polymer architecture.[5][6][7] The steric and electronic properties of the bulky diimine ligands are critical in determining the catalyst's activity, the resulting polymer's molecular weight, and its microstructure, including the degree of branching.[1][8]
Data Presentation: Influence of Ligand Structure on Catalyst Performance
The steric bulk of the ortho-aryl substituents on the diimine ligand plays a crucial role in the catalytic performance and the properties of the resulting polyethylene. Generally, increasing the steric hindrance around the metal center leads to higher molecular weight polymers by retarding chain transfer processes.[2][4][9]
Table 1: Effect of Ortho-Substituent Bulk on Ethylene Polymerization with α-Diimine Nickel Catalysts
| Catalyst Precursor (Ligand Ortho-Substituents) | Activity (x 10⁵ g PE/(mol Ni·h)) | Mₙ (x 10⁴ g/mol ) | Branching (branches/1000 C) | Reference |
| 2-CH₃ | - | 0.92 | - | [10] |
| 2,6-(CH₃)₂ | - | 1.43 | - | [10] |
| 2,6-(i-Pr)₂ | - | - | - | [8] |
| Dibenzhydryl and phenyl | up to 102 | 48.9 | 39 - 76 | [11] |
| 2-CF₃ | - | 0.41 | - | [10] |
| 2-CF₃, 6-CH₃ | - | 24.0 | - | [10] |
| 2-C₆F₅ | - | 0.102 | - | [10] |
| 2-C₆F₅, 6-CH₃ | - | 4.14 | - | [10] |
Note: Polymerization conditions can vary between studies, affecting direct comparability. Data is illustrative of general trends.
Table 2: Influence of Ligand Structure on Ethylene Polymerization with α-Diimine Palladium Catalysts
| Ligand Ortho-Substituents | Activity (x 10⁵ g/(mol Pd·h)) | Mₙ (x 10⁴ g/mol ) | Branching (branches/1000 C) | Tₘ (°C) | Reference |
| Varied dibenzhydryl moiety | 0.77–8.85 | 0.2–164.7 | 25–116 | Amorphous to 98 | [12] |
| Hybrid ortho-diarylmethyl and ortho-phenyl | > 1 | up to 27.83 | 90–110 | - | [13] |
Experimental Protocols
The following are generalized protocols for the synthesis of bulky diimine ligands, the preparation of the corresponding nickel(II) catalyst precursors, and a typical ethylene polymerization procedure.
Protocol 1: Synthesis of Bulky α-Diimine Ligands
This protocol describes a general two-step synthesis for unsymmetrical α-diimine ligands.
Materials:
-
2,3-butanedione
-
Substituted anilines (e.g., 2,6-diisopropylaniline, 2,6-bis(diphenylmethyl)-4-methylaniline)
-
Methanol
-
Formic acid (catalytic amount)
-
Toluene
-
Standard Schlenk line equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Synthesis of the Monoimine Intermediate:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,6-bis(diphenylmethyl)-4-methylaniline (1 equivalent) in methanol.
-
Add 2,3-butanedione (2 equivalents) to the solution.
-
Add a catalytic amount of formic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting product is the monoimine ligand, which can be purified by column chromatography.[14]
-
-
Synthesis of the α-Diimine Ligand:
-
Dissolve the purified monoimine intermediate (1 equivalent) and the second desired substituted aniline (1 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark trap.
-
Add a catalytic amount of formic acid.
-
Reflux the mixture for 12-24 hours, azeotropically removing water.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
The crude α-diimine ligand can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).[11][14]
-
Protocol 2: Synthesis of (α-Diimine)NiBr₂ Catalyst Precursor
Materials:
-
α-Diimine ligand
-
(DME)NiBr₂ (1,2-dimethoxyethane)nickel(II) bromide
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Standard Schlenk line equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the α-diimine ligand (1 equivalent) in dichloromethane in a Schlenk flask.
-
In a separate Schlenk flask, dissolve (DME)NiBr₂ (1.1 equivalents) in dichloromethane.
-
Slowly add the (DME)NiBr₂ solution to the ligand solution at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature.
-
Reduce the volume of the solvent in vacuo and add diethyl ether to precipitate the nickel complex.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield the desired (α-diimine)NiBr₂ complex.[11]
Protocol 3: Ethylene Polymerization
Materials:
-
(α-Diimine)NiBr₂ catalyst precursor
-
Modified methylaluminoxane (MMAO) or other suitable cocatalyst
-
Toluene (polymerization grade)
-
Ethylene (polymerization grade)
-
High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls.
-
Acidified methanol (5% HCl)
Procedure:
-
Thoroughly dry the reactor under vacuum at an elevated temperature (e.g., 80 °C) and then purge with ethylene.
-
Introduce the desired amount of toluene into the reactor under an inert atmosphere.
-
Stir the solvent and saturate with ethylene at the desired pressure (e.g., 10 atm) and bring to the desired temperature (e.g., 50 °C).
-
In a separate Schlenk tube, dissolve the (α-diimine)NiBr₂ catalyst precursor in a small amount of toluene.
-
Inject the desired amount of cocatalyst (e.g., MMAO, with a specific Al/Ni ratio) into the reactor.
-
Inject the catalyst solution into the reactor to initiate polymerization.
-
Maintain constant ethylene pressure and temperature for the desired reaction time (e.g., 30 minutes).
-
Terminate the polymerization by venting the ethylene and adding acidified methanol to the reactor.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.[11][15]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to olefin polymerization using bulky diimine ligand catalysts.
Caption: General structure of a late-transition metal catalyst with a bulky α-diimine ligand.
Caption: A simplified cycle of olefin polymerization showing key steps.
References
- 1. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chain walking - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Synthesis of Branched Polyethylene via Bulky α-Diimine Nickel(II)-Catalyzed Ethylene Chain-Walking Polymerization [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Thermoplastic Elastomers Using Diimine Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late transition metal catalysts, particularly α-diimine nickel(II) and palladium(II) complexes, have emerged as a powerful tool for the synthesis of polyolefin thermoplastic elastomers (TPEs).[1][2] These catalysts are renowned for their unique "chain-walking" mechanism, which enables the production of polymers with a wide range of microstructures, from linear to highly branched, using simple olefin feedstocks like ethylene.[3][4] This capability allows for the direct synthesis of polyethylene elastomers (PEEs) and olefin block copolymers (OBCs) with tunable thermal and mechanical properties, making them suitable for a variety of applications, including as advanced materials in the automotive and photovoltaic industries.[5][6]
The key advantage of α-diimine catalysts lies in their ability to control the polymer architecture by modulating reaction conditions and ligand structure.[7][8] This control allows for the creation of materials that exhibit both the processability of thermoplastics and the elasticity of rubbers.[9][10] Furthermore, the tolerance of these catalysts to polar functional groups opens up possibilities for the synthesis of functionalized polyolefins with enhanced properties such as adhesion and compatibility.[11][12]
This document provides detailed application notes and experimental protocols for the synthesis of thermoplastic elastomers using α-diimine catalysts, aimed at researchers and scientists in the field of polymer chemistry and materials science.
Catalyst Systems and Polymerization Mechanisms
The performance of α-diimine catalysts in olefin polymerization is highly dependent on the structure of the ligand and the nature of the metal center (typically Ni or Pd). The steric and electronic properties of the substituents on the N-aryl groups of the diimine ligand play a crucial role in determining the catalyst's activity, thermal stability, and the microstructure of the resulting polymer.[8][13]
Chain-Walking Polymerization:
The hallmark of these catalyst systems is the chain-walking mechanism.[1][14] After monomer insertion, the catalyst can migrate along the polymer chain through a series of β-hydride elimination and re-insertion steps before the next monomer unit is added.[4] This process leads to the formation of branches without the need for α-olefin comonomers. The extent of chain walking, and thus the branching density, can be influenced by factors such as monomer pressure, temperature, and the catalyst structure itself.[8]
Caption: Workflow for α-diimine nickel-catalyzed ethylene polymerization.
Materials:
-
α-Diimine nickel precatalyst
-
Diethylaluminum chloride (Et2AlCl) or other suitable activator
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethylene (polymerization grade)
-
Acidified ethanol (for quenching)
-
Nitrogen or Argon (for inert atmosphere)
Equipment:
-
High-pressure glass reactor (e.g., 350 mL) equipped with a magnetic stirrer and gas inlet/outlet
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes for liquid transfer
Procedure:
-
Reactor Preparation: Thoroughly dry the glass reactor in an oven at 60°C for at least 24 hours. Assemble the reactor while hot under a stream of inert gas and then evacuate and backfill with inert gas several times.
-
Solvent and Activator Addition: In a glovebox or under an inert atmosphere, add 40 mL of anhydrous toluene to the reactor, followed by the desired amount of activator (e.g., 300 equivalents of Et2AlCl).
-
Catalyst Preparation: In a separate vial inside the glovebox, dissolve 2 µmol of the α-diimine nickel catalyst in 2 mL of anhydrous DCM.
-
Initiation of Polymerization: Transfer the catalyst solution to the reactor via syringe.
-
Ethylene Feed: Immediately pressurize the reactor with ethylene to the desired pressure (e.g., 6 atm).
-
Polymerization: Maintain the reaction at the desired temperature with vigorous stirring for the specified duration (e.g., 30 minutes).
-
Quenching: Vent the reactor and quench the reaction by slowly adding acidified ethanol.
-
Polymer Isolation: Precipitate the polymer in a large volume of ethanol. Filter the polymer, wash it with ethanol, and dry it in a vacuum oven until a constant weight is achieved.
Protocol 2: Synthesis of Di- and Triblock Copolymers by Sequential Monomer Addition
This protocol describes the synthesis of block copolymers, which behave as thermoplastic elastomers, through the sequential polymerization of an α-olefin and ethylene. [15] Logical Relationship for Block Copolymer Synthesis
Caption: Synthesis of block copolymers via sequential monomer addition.
Procedure:
-
Follow the general polymerization setup as described in Protocol 1.
-
First Block Synthesis: Introduce the first monomer (e.g., 1-dodecene) into the reactor containing the catalyst and activator in toluene. Allow the polymerization to proceed for a set time to form the first block.
-
Second Block Synthesis: Without quenching the reaction, introduce the second monomer (ethylene) into the reactor. The polymerization will re-initiate from the living polymer chains to form the second block.
-
Triblock Synthesis (Optional): For a triblock copolymer, after the formation of the second block, the first monomer (α-olefin) can be reintroduced.
-
Quenching and Isolation: After the desired polymerization time for the final block, quench the reaction and isolate the polymer as described in Protocol 1.
Characterization of Thermoplastic Elastomers
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine the branching density (number of branches per 1000 carbon atoms) by integrating the signals of the methyl protons versus the methylene and methine protons in the polymer backbone.
-
¹³C NMR: Provides detailed information about the type and distribution of branches (e.g., methyl, ethyl, propyl, etc.).
Gel Permeation Chromatography (GPC):
-
Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn) of the polymers. High-temperature GPC is typically required for polyolefins.
Differential Scanning Calorimetry (DSC):
-
Used to determine the thermal properties of the polymers, including the glass transition temperature (Tg) and the melting temperature (Tm). These properties are indicative of the amorphous and crystalline phases in the thermoplastic elastomer.
Mechanical Testing:
-
Uniaxial Tensile Testing: Performed to evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus.
-
Step-Cycle Tensile Tests: Used to assess the elastic recovery of the material.
-
Creep Tests: Measure the deformation of the material under a constant load over time.
Conclusion
The use of α-diimine catalysts provides a versatile and powerful platform for the synthesis of thermoplastic elastomers with tailored properties. By carefully selecting the catalyst, monomer(s), and polymerization conditions, researchers can control the polymer microstructure to achieve a wide range of mechanical and thermal behaviors. The protocols and data presented in this document serve as a starting point for the exploration and development of novel polyolefin-based thermoplastic elastomers. The ability to produce these materials from simple, readily available monomers like ethylene highlights the significant potential of this catalyst technology.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chain walking - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Polyethylene Thermoplastic Elastomers Using Hybrid Bulky Acenaphthene-Based α-Diimine Ni(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chain walking polymerization of ?- olefins by ?- diimine Ni(ii) complexes [iris.cnr.it]
- 10. researchgate.net [researchgate.net]
- 11. Late transition metal catalyzed α-olefin polymerization and copolymerization with polar monomers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of polyolefin elastomers from unsymmetrical α-diimine nickel catalyzed olefin polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Growing Single Crystals of Diimine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and guidelines for growing single-emitter-quality single crystals of diimine metal complexes, a critical step for structural elucidation by X-ray diffraction and for understanding structure-property relationships in drug development and materials science.
Overview of Crystallization Techniques
The successful growth of single crystals is often a matter of patient and systematic experimentation. There is no single "best" method for all diimine metal complexes, as the optimal conditions are highly dependent on the specific properties of the complex, such as its solubility, stability, and purity.[1] The most common and effective techniques for crystallizing these complexes are slow evaporation, slow cooling, vapor diffusion, and solvent layering.[1][2] A summary of these techniques is presented below.
Table 1: Comparison of Common Crystallization Techniques for Diimine Metal Complexes
| Technique | Principle | Typical Timeframe | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual removal of solvent from a saturated or near-saturated solution, leading to increased concentration and crystallization.[3][4] | Hours to weeks[5] | Simple setup, requires minimal equipment.[3] | Can lead to the formation of multiple small crystals or crusts on the vessel walls.[5] Solvent loss can be detrimental if the solvent is part of the crystal lattice.[3] | Thermally stable, non-volatile complexes with moderate solubility.[4] |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the complex and inducing crystallization.[2] | Days to weeks | Effective for compounds with a significant change in solubility with temperature. Can produce large, high-quality crystals.[2] | Requires a programmable heating/cooling block for precise control. Not suitable for thermally sensitive compounds. | Complexes that are significantly more soluble in a hot solvent than in the same solvent at room temperature or below.[2] |
| Vapor Diffusion | A solution of the complex is allowed to equilibrate with the vapor of a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor diffuses into the complex's solution, reducing its solubility and causing crystallization.[6][7] | Days to weeks[8] | Excellent for small quantities of material (mg scale).[3] Offers fine control over the rate of crystallization.[2] | Requires careful selection of a miscible solvent/anti-solvent pair.[3] The setup is more complex than slow evaporation. | A wide range of complexes, especially when only a small amount of material is available.[3] |
| Solvent Layering (Liquid-Liquid Diffusion) | A solution of the complex is carefully layered with a miscible anti-solvent in which the complex is insoluble. Crystals form at the interface as the two solvents slowly mix.[2][7] | Days to weeks[8] | Can produce high-quality crystals at the solvent interface.[7] Good for screening different solvent systems. | Technically challenging to create a clean interface without mixing.[8] Requires solvents with different densities.[8] | Complexes that are soluble in one solvent and insoluble in a miscible solvent of a different density. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key crystallization techniques. It is crucial to start with a pure compound, as impurities can inhibit crystal growth or lead to the formation of poor-quality crystals.[5]
Protocol for Slow Evaporation
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the diimine metal complex is moderately soluble at room temperature.[4] Highly volatile solvents should generally be avoided as they can lead to rapid crystallization and poor crystal quality.[3]
-
Preparation of the Solution: Prepare a clear, saturated or slightly undersaturated solution of the complex. Ensure all solid material is dissolved. If any particulate matter remains, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel.[4] Common vessels include small vials, test tubes, or NMR tubes.[4]
-
Crystallization Setup: Cover the vessel in a way that allows for slow evaporation. This can be achieved by:
-
Incubation: Place the vessel in a vibration-free and temperature-stable environment.[1] Monitor the vessel periodically for crystal growth. The process can take from several hours to several weeks.[5]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Do not allow the crystals to dry out completely, as this can lead to cracking and loss of diffraction quality due to solvent loss from the crystal lattice.[3]
Protocol for Vapor Diffusion
This technique is particularly useful when working with small amounts of the complex.[3]
-
Solvent/Anti-solvent Selection:
-
Preparation of the Crystallization Chamber:
-
Place a small, open vial (the "inner vial") containing a concentrated solution of the diimine metal complex inside a larger vial or jar (the "outer chamber").
-
Add the anti-solvent to the outer chamber, ensuring the level is below the top of the inner vial.
-
-
Crystallization Setup: Seal the outer chamber tightly with a cap or parafilm.
-
Incubation: Place the sealed chamber in a location with a stable temperature. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the complex and inducing crystallization.[6] This process can be slowed down by placing the setup in a refrigerator.[3]
-
Monitoring and Harvesting: Check for crystal growth over several days to weeks. Once crystals of suitable size are observed, carefully retrieve the inner vial and harvest the crystals as described in the slow evaporation protocol.
Protocol for Solvent Layering (Liquid-Liquid Diffusion)
-
Solvent/Anti-solvent Selection:
-
Choose a solvent in which the complex is soluble.
-
Select a miscible anti-solvent in which the complex is insoluble. The two solvents should have different densities to allow for layering.[8]
-
-
Preparation of the Solution: Prepare a concentrated solution of the diimine metal complex in the "good" solvent in a narrow container such as a test tube or an NMR tube. A narrow vessel helps to maintain a stable interface between the two liquids.[9]
-
Layering Technique:
-
If the anti-solvent is less dense, carefully and slowly add it on top of the complex solution using a pipette. Allow the anti-solvent to run down the side of the tube to minimize mixing.[10]
-
If the anti-solvent is denser, the complex solution should be layered on top.
-
A "buffer" layer of the pure "good" solvent can be added on top of the complex solution before adding the anti-solvent to further slow down the diffusion process.[10]
-
-
Incubation: Tightly seal the container and leave it undisturbed in a temperature-stable environment. Crystals will typically form at the interface between the two solvents.[7]
-
Crystal Harvesting: Once crystals have formed, they can be carefully collected from the interface using a Pasteur pipette or by carefully decanting the solvents.
Workflow for Selecting a Crystallization Method
The choice of an appropriate crystallization method is a critical step. The following diagram outlines a logical workflow for selecting a suitable technique for a new diimine metal complex.
Caption: Workflow for selecting a crystallization method.
Troubleshooting Common Issues
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try using a more concentrated solution or a different solvent system. Ensure the crystallization environment is free from vibrations.[11]
-
Formation of Oil: Oiling out occurs when the complex comes out of solution as a liquid rather than a solid. This can happen if the concentration is too high or the temperature is above the melting point of the complex in that solvent. Try using a more dilute solution, a different solvent, or a lower temperature.[11]
-
Formation of Powder or Small Needles: This indicates that nucleation is too rapid. To promote the growth of larger single crystals, the rate of crystallization needs to be slowed down. This can be achieved by using a less volatile solvent, lowering the temperature, or using a more gradual method like vapor diffusion.[10]
-
Twinning: Twinning occurs when two or more crystals grow intergrown. This can sometimes be mitigated by slowing down the crystal growth rate.
By systematically applying these techniques and troubleshooting strategies, researchers can significantly increase their success rate in obtaining high-quality single crystals of diimine metal complexes for further analysis and application.
References
- 1. echemi.com [echemi.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unifr.ch [unifr.ch]
- 4. Slow Evaporation Method [people.chem.umass.edu]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 9. iucr.org [iucr.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Bis(2,6-diisopropylphenylimino)butane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2,3-Bis(2,6-diisopropylphenylimino)butane, a crucial α-diimine ligand in coordination chemistry and catalysis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound? The most common and well-established method is the acid-catalyzed condensation of 2,3-butanedione with two equivalents of 2,6-diisopropylaniline.[3] This reaction proceeds through a nucleophilic addition-elimination pathway to form the diimine product.
Q2: My reaction yield is consistently low. What is the most likely cause? Low yields are often due to the reversible nature of imine formation. The reaction produces water as a byproduct, and its presence can shift the equilibrium back towards the starting materials, hydrolyzing the imine product.[4] Incomplete reactions or suboptimal purification can also significantly reduce the isolated yield.
Q3: How can I effectively drive the reaction toward completion? To improve the yield, the water produced during the condensation must be removed.[4] This can be achieved by:
-
Using a Dean-Stark trap: This is a highly effective method for continuously removing water from the reaction mixture when using a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Adding a dehydrating agent: Anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be added directly to the reaction flask to absorb the water as it is formed.[4]
-
Increasing Reaction Time: The condensation can take between 12 to 24 hours to reach completion.[3] Monitoring the reaction by TLC or NMR is recommended to determine the optimal time.
Q4: What are the best practices for purifying the final product? Recrystallization is the most common method for purifying this compound.[3] A solvent mixture like hexane/ethyl acetate or methanol is often effective.[3][5] The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals. Washing the filtered crystals with a cold solvent can help remove residual impurities.[3]
Q5: What role does the acid catalyst play, and which one should I use? The acid catalyst protonates a carbonyl oxygen on the 2,3-butanedione, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the amine.[3] Common catalysts include p-toluenesulfonic acid (p-TsOH) or acetic acid.[6] Only a catalytic amount is necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Ineffective Water Removal: Water byproduct is hydrolyzing the product. 3. Impure Reagents: The purity of 2,6-diisopropylaniline or 2,3-butanedione may be low.[7] | 1. Increase the reaction time to 12-24 hours and ensure the reaction is maintained at the appropriate temperature (e.g., reflux). Monitor progress via TLC. 2. Use a Dean-Stark apparatus or add a fresh, activated drying agent like molecular sieves.[4] 3. Verify the purity of starting materials using NMR or other analytical techniques. Purify if necessary. |
| Formation of an Oil Instead of a Solid | 1. Presence of Impurities: Unreacted starting materials or the mono-imine intermediate can prevent crystallization. 2. Incorrect Stoichiometry: An excess of one reactant can lead to a mixture that is difficult to solidify. | 1. Attempt to purify the crude oil using column chromatography before recrystallization. Try different solvent systems for recrystallization (e.g., ethanol, isopropanol). 2. Ensure a precise 2:1 molar ratio of 2,6-diisopropylaniline to 2,3-butanedione. |
| High Yield Before Purification, Low Yield After | 1. Product Loss During Recrystallization: The product may be too soluble in the chosen solvent, or too much solvent was used. 2. Premature Crystallization: The product may have crystallized out during a hot filtration step. | 1. Optimize the recrystallization solvent. Use a solvent pair (one in which the product is soluble when hot, and one in which it is insoluble when cold) to improve recovery. Ensure the solution is fully saturated before cooling. 2. Keep the filtration apparatus hot during filtration to prevent the product from crashing out. |
Impact of Reaction Parameters on Yield
The following table summarizes how different experimental parameters can be adjusted to optimize the product yield.
| Parameter | Condition A | Condition B | Impact on Yield & Rationale |
| Catalyst | Catalytic p-TsOH | None | Higher with Condition A. The acid catalyst accelerates the rate of imine formation.[3] |
| Water Removal | Dean-Stark Apparatus | No water removal | Significantly higher with Condition A. Continuous removal of water drives the reaction equilibrium toward the product side, preventing hydrolysis.[4] |
| Temperature | Reflux in Toluene (~110 °C) | Room Temperature | Higher with Condition A. Increased temperature provides the necessary activation energy and speeds up the reaction rate. |
| Solvent | Toluene | Water | Significantly higher with Condition A. While some imine syntheses can occur in water, the presence of water is generally disadvantageous for this type of condensation as it promotes the reverse reaction.[8][9] |
| Reaction Time | 24 hours | 4 hours | Generally higher with Condition A. The condensation reaction can be slow and may require extended time to reach completion.[3] |
Experimental Protocol
Synthesis of this compound
This protocol is a standard laboratory procedure for the acid-catalyzed condensation.
Materials:
-
2,6-Diisopropylaniline (2 equivalents)
-
2,3-Butanedione (1 equivalent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01-0.05 equivalents)
-
Toluene (anhydrous)
-
Methanol or Hexane/Ethyl Acetate for recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add 2,6-diisopropylaniline (2.0 eq) and anhydrous toluene.
-
Addition of Reagents: Begin stirring the solution and add 2,3-butanedione (1.0 eq) dropwise.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimum amount of boiling methanol (or another suitable recrystallization solvent). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold methanol.
-
Drying: Dry the purified crystals under a vacuum to obtain the final product.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
References
- 1. α-Diimine synthesis via titanium-mediated multicomponent diimination of alkynes with C-nitrosos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 74663-77-7 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Tuning 2,3-Bis(arylimino)butane-nickel Precatalysts for High-Molecular-Weight Polyethylene Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
- 8. Synthesis of imines, diimines and macrocyclic diimines as possible ligands, in aqueous solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,3-Bis(2,6-diisopropylphenylimino)butane by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 2,3-Bis(2,6-diisopropylphenylimino)butane by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization. This technique leverages the difference in solubility of the compound and its impurities in a suitable solvent at varying temperatures. The compound is dissolved in a hot solvent and upon cooling, forms pure crystals, leaving impurities behind in the solvent. A commonly cited solvent system for this compound is a mixture of hexane and ethyl acetate.
Q2: What are the likely impurities in crude this compound?
A2: The primary impurities are likely unreacted starting materials from the synthesis, which is typically an acid-catalyzed condensation of 2,3-butanedione and 2,6-diisopropylaniline.[1] Therefore, residual amounts of these two compounds may be present in the crude product.
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at room temperature. For this compound, which is a bulky, non-polar molecule, a mixed solvent system of a non-polar solvent in which the compound is soluble (like ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane) is often effective. This allows for fine-tuning of the solubility to achieve good crystal growth.
Q4: What is a typical recovery yield for the recrystallization of this compound?
A4: While the synthesis yield is reported to be in the range of 75-85%, the recovery from recrystallization can vary depending on the initial purity and the care taken during the procedure. A good recrystallization should aim to maximize purity while maintaining a reasonable yield, typically above 80% recovery.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not supersaturated. 2. The solution cooled too quickly. This can inhibit crystal nucleation. 3. The compound is highly pure. Sometimes very pure compounds are slow to crystallize. | 1. Reduce solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. 3. Induce crystallization. Scratch the inside of the flask with a glass rod at the meniscus of the solution. Alternatively, add a "seed crystal" of the pure compound if available. |
| The compound "oils out" instead of forming crystals. | 1. The solution is too concentrated. The solubility limit is exceeded too rapidly. 2. The cooling is too rapid. This favors the formation of an amorphous oil over an ordered crystal lattice. 3. The presence of impurities. Impurities can interfere with crystal lattice formation. | 1. Add more of the "good" solvent. Re-heat the solution to dissolve the oil, then add a small amount of the solvent in which the compound is more soluble (e.g., ethyl acetate) before allowing it to cool slowly. 2. Ensure slow cooling. As mentioned above, insulate the flask during cooling. 3. Consider a preliminary purification step. If the crude product is very impure, a simple filtration through a plug of silica gel might be necessary before recrystallization. |
| The yield of recrystallized product is low. | 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization. Crystals formed during hot filtration (if performed). 3. Washing with a solvent that is too warm. The purified crystals are redissolved during the washing step. | 1. Use the minimum amount of hot solvent. Add the hot solvent portion-wise until the solid just dissolves. 2. Keep the filtration apparatus hot. If hot filtration is necessary, pre-heat the funnel and filter flask. 3. Use ice-cold solvent for washing. Wash the collected crystals with a minimal amount of ice-cold hexane. |
| The recrystallized product is still impure. | 1. Ineffective solvent system. The impurities have similar solubility to the product in the chosen solvent. 2. Crystals crashed out too quickly. Rapid crystallization can trap impurities within the crystal lattice. | 1. Try a different solvent or solvent ratio. Experiment with different ratios of hexane to ethyl acetate, or try a different solvent system altogether (e.g., ethanol). 2. Ensure slow crystal growth. Use a larger volume of solvent and allow for very slow cooling to promote the formation of larger, purer crystals. A second recrystallization may be necessary. |
Experimental Protocol: Recrystallization of this compound
This protocol is a representative example. The solvent volumes may need to be adjusted based on the scale of the experiment and the initial purity of the crude product.
Materials:
-
Crude this compound
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Watch glass
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
For every 1 gram of crude material, add approximately 3-5 mL of ethyl acetate.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add ethyl acetate portion-wise until the solid is fully dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a separate flask and funnel. Add a small excess of hot ethyl acetate to the solution to prevent premature crystallization during filtration. Filter the hot solution quickly and transfer the filtrate to a clean Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature on the benchtop. To slow the cooling process further, the flask can be placed on an insulating surface like a cork ring or folded paper towels.
-
Once the flask has reached room temperature, slowly add hexane as an anti-solvent until the solution becomes slightly turbid. Then, add a few drops of ethyl acetate to redissolve the precipitate.
-
Allow the solution to stand undisturbed at room temperature. Crystal formation should begin.
-
After crystal growth appears to have stopped at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Quantitative Data Summary
| Parameter | Solvent System | Typical Observation |
| Solubility in Ethyl Acetate | Ethyl Acetate | Soluble when hot, sparingly soluble when cold. |
| Solubility in Hexane | Hexane | Sparingly soluble when hot, poorly soluble when cold. |
| Recommended Solvent Ratio | Hexane/Ethyl Acetate | Varies, but start with dissolving in a minimal amount of hot ethyl acetate and then add hexane as an anti-solvent. A ratio of 3:1 to 5:1 (Hexane:Ethyl Acetate) is a good starting point for inducing crystallization. |
| Typical Recovery Yield | Hexane/Ethyl Acetate | > 80% (dependent on initial purity and technique) |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Troubleshooting low catalytic activity in diimine nickel systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diimine nickel catalytic systems. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My diimine nickel catalyst is showing low or no activity. What are the potential causes and how can I troubleshoot this?
Low catalytic activity is a common issue that can stem from several factors throughout the experimental setup. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Improper Catalyst Activation: The choice and handling of the cocatalyst are critical for generating the active catalytic species.
-
Solution: Ensure the cocatalyst (e.g., MAO, MMAO, alkylaluminum compounds) is fresh and has been stored under inert conditions to prevent decomposition. The cocatalyst-to-catalyst ratio is also crucial; consult relevant literature for the optimal ratio for your specific system. For instance, with some α-diimine nickel complexes, ethylaluminum sesquichloride (EASC) has been shown to yield higher productivities than MAO or trimethylaluminum (TMA).[1]
-
-
Presence of Impurities: Diimine nickel catalysts are highly sensitive to impurities such as oxygen and water.
-
Solution: Rigorously dry and deoxygenate all solvents, monomers, and inert gases. Employ robust Schlenk line or glovebox techniques to prevent atmospheric contamination. Feedstock purification to remove metal contaminants like vanadium or iron is also important as they can poison the catalyst.[2]
-
-
Catalyst Decomposition: The catalyst may be thermally unstable under the reaction conditions.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst deactivation.[3] For some systems, catalyst productivity decreases above 60 °C.[3] Consider using ligands with bulky substituents, which have been shown to enhance thermal stability.[4][5][6]
-
-
Incorrect Ligand or Precursor Synthesis: Errors in the synthesis of the diimine ligand or the nickel precursor can result in an inactive catalyst.
-
Solution: Verify the purity and structure of the synthesized ligand and nickel complex using analytical techniques such as NMR, FT-IR, and elemental analysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low catalytic activity.
Q2: I am observing a significant drop in catalytic activity over time. What are the likely catalyst deactivation pathways?
Catalyst deactivation can occur through several mechanisms, leading to a decline in reaction rate during the experiment.
Common Deactivation Pathways:
-
Formation of Inactive Ni(I) Species: The active Ni(II) center can be reduced to Ni(I), which is often catalytically inactive or less active.[7] However, it's important to note that in some cases, Ni(I) species can act as precursors to active species or be part of a catalyst resting state.[7]
-
Ligand Transfer to Cocatalyst: The diimine ligand can transfer from the nickel center to the aluminum cocatalyst, especially with trialkylaluminum reagents. This process is dependent on the ligand structure and the nature of the cocatalyst.[7]
-
Bimolecular Elimination: This pathway involves the reaction between two catalyst molecules, leading to inactive species. For example, a reaction between a Ni(II)-Methyl and a Ni(II)-Ethyl complex can lead to propane elimination.[8]
-
Coke Formation: At higher temperatures, dehydrogenation and polymerization of hydrocarbons can lead to the deposition of carbonaceous materials (coke) on the catalyst, blocking active sites.[2]
-
Sintering: High temperatures can cause catalyst particles to agglomerate, reducing the available surface area for the reaction.[2]
Deactivation Pathways Diagram:
Caption: Common deactivation pathways for diimine nickel catalysts.
Q3: How do the steric and electronic properties of the diimine ligand affect catalytic activity?
The structure of the diimine ligand plays a crucial role in determining the catalyst's performance, including its activity, stability, and the properties of the resulting polymer.[4][9]
Influence of Ligand Properties:
| Ligand Property | Effect on Catalysis | Reference |
| Bulky Ortho-Substituents | Increase polymer molecular weight, turnover frequencies, and branching. Enhance thermal stability. | [3][4] |
| Electron-Withdrawing Groups | Can increase the electrophilicity of the metal center, favoring chain propagation and leading to higher molecular weight polymers. | [4] |
| Electron-Donating Groups | Can make the catalyst more sensitive to polymerization temperature. | [10] |
| Ligand Backbone Structure | Modifications to the ligand backbone can significantly influence catalyst stability, activity, and polymer properties. | [9] |
Key Considerations for Ligand Design:
-
Steric Hindrance: Increasing the steric bulk of the N-aryl substituents can protect the metal center from deactivation pathways and influence the rate of chain walking, thereby affecting the polymer microstructure.[4]
-
Electronic Effects: The electronic nature of the substituents on the N-aryl rings can modulate the electron density at the nickel center, impacting monomer coordination and insertion rates.[4]
Q4: What is the effect of reaction parameters such as temperature and monomer pressure on the catalytic system?
Optimizing reaction parameters is essential for achieving desired catalytic activity and polymer properties.
Effect of Reaction Parameters:
| Parameter | Effect on Catalytic System | Reference |
| Temperature | Increasing temperature can lead to more extensive branching and moderate reductions in polymer molecular weight. However, catalyst productivity often decreases above a certain temperature (e.g., 60 °C) due to deactivation. | [3] |
| Ethylene Pressure | Increasing ethylene pressure generally leads to a rapid decrease in the degree of branching in the resulting polyethylene, while molecular weights are not significantly affected. | [3] |
Experimental Protocol: General Ethylene Polymerization
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is used. The reactor must be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Solvent and Cocatalyst Addition: Anhydrous and deoxygenated solvent (e.g., toluene) is added to the reactor, followed by the cocatalyst (e.g., MAO solution) via a syringe under an inert atmosphere.
-
Catalyst Injection: The diimine nickel precatalyst, dissolved in a small amount of dry, deoxygenated solvent, is injected into the reactor to initiate the polymerization.
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure, and the temperature is maintained at the setpoint. The reaction is allowed to proceed for the specified time.
-
Quenching and Polymer Isolation: The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
Q5: How does the choice of cocatalyst influence the catalytic activity?
The cocatalyst, also known as the activator, is essential for generating the active cationic nickel species from the neutral precatalyst. The nature of the cocatalyst significantly impacts the overall catalytic performance.[1]
Comparison of Common Cocatalysts:
| Cocatalyst | General Observations | Reference |
| Methylaluminoxane (MAO) | A widely used and effective activator for a broad range of diimine nickel catalysts. | [1][7] |
| Modified Methylaluminoxane (MMAO) | Often used to improve solubility and activity compared to standard MAO. | [7] |
| Ethylaluminum Sesquichloride (EASC) | Has been shown to provide higher productivities than MAO or TMA with certain diimine nickel complexes. | [1] |
| Organoboron Compounds (e.g., B(C6F5)3) | Can activate α-diimine nickel dimethyl complexes in the absence of organoaluminum cocatalysts, leading to significantly increased catalytic activities compared to other borane activators. | [10] |
Catalyst Activation Pathway:
Caption: General pathway for the activation of a diimine nickel precatalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00226J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Theoretical design of higher performance catalysts for ethylene polymerization based on nickel–α-diimine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Al/Ni Molar Ratio for Ethylene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during ethylene polymerization experiments using nickel-based catalysts with aluminum-based co-catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of the Al/Ni molar ratio in ethylene polymerization?
The Al/Ni molar ratio, which represents the ratio of the aluminum-based co-catalyst to the nickel catalyst, is a critical parameter in ethylene polymerization. The aluminum co-catalyst, such as methylaluminoxane (MAO) or ethylaluminum sesquichloride (EASC), acts as an activator for the nickel pre-catalyst, generating the active catalytic species. Optimizing this ratio is crucial for maximizing catalyst activity and controlling polymer properties.
Q2: How does the Al/Ni molar ratio generally affect catalyst activity?
Typically, as the Al/Ni molar ratio increases from a low value, the catalytic activity rises to an optimal point. Beyond this optimum, a further increase in the Al/Ni ratio can lead to a decrease in activity.[1] This decline may be attributed to side reactions or the formation of less active or dormant species at high co-catalyst concentrations.
Q3: What is the expected impact of the Al/Ni molar ratio on the molecular weight of the resulting polyethylene?
The molecular weight of the polyethylene generally decreases as the Al/Ni molar ratio increases.[1][2] This is often due to an increased rate of chain transfer reactions to the aluminum co-catalyst, which terminates the growing polymer chain and initiates a new one, leading to shorter polymer chains.[1][2]
Q4: Can the type of aluminum co-catalyst influence the optimal Al/Ni ratio?
Yes, the choice of aluminum co-catalyst significantly impacts the optimal Al/Ni ratio and overall catalyst performance. Different co-catalysts, such as methylaluminoxane (MAO), trimethylaluminum (TMA), or ethylaluminum sesquichloride (EASC), have different activation efficiencies and can lead to variations in catalyst activity and polymer properties even at the same Al/Ni ratio.[3] For instance, some systems show higher activity with EASC compared to MAO or TMA at the same molar ratio.[3]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Catalyst Activity | - Incorrect Al/Ni Molar Ratio: The ratio may be too low for efficient activation or too high, leading to deactivation. - Inactive Co-catalyst: The aluminum co-catalyst may have degraded due to improper storage or handling. - Catalyst Poisoning: Impurities in the ethylene feed or solvent (e.g., water, oxygen) can deactivate the catalyst. - Improper Catalyst Pre-contacting: Insufficient or excessive pre-contacting time between the catalyst and co-catalyst can affect activity. | - Optimize Al/Ni Ratio: Perform a series of experiments with varying Al/Ni ratios to determine the optimum for your specific catalyst system (see Experimental Protocol section). - Verify Co-catalyst Quality: Use fresh or properly stored co-catalyst. - Purify Reactants: Ensure ethylene and solvent are thoroughly purified to remove potential poisons. - Optimize Pre-contacting: Systematically vary the pre-contacting time to find the optimal duration. |
| Poor Control Over Polymer Molecular Weight | - Inappropriate Al/Ni Molar Ratio: As a primary method of molecular weight control, an incorrect ratio will lead to undesirable polymer chain lengths.[1][2] - Temperature Fluctuations: Higher temperatures can increase the rate of chain transfer, leading to lower molecular weight polymers.[1] | - Adjust Al/Ni Ratio: To increase molecular weight, try decreasing the Al/Ni ratio. To decrease molecular weight, increase the Al/Ni ratio.[1][2] - Maintain Stable Temperature: Ensure precise temperature control throughout the polymerization reaction. |
| Broad Molecular Weight Distribution (MWD) | - Multiple Active Species: The presence of different active sites, potentially formed at certain Al/Ni ratios, can lead to a broader MWD. - Changes in Polymerization Conditions: Fluctuations in temperature or monomer pressure during the experiment can broaden the MWD. | - Screen Different Co-catalysts: The choice of co-catalyst can influence the formation of active species and affect the MWD. - Ensure Stable Reaction Conditions: Maintain constant temperature and ethylene pressure during the polymerization. |
| Discolored Polymer Product | - High Catalyst Residue: Incomplete removal of the catalyst and co-catalyst can lead to discoloration, particularly upon heating. | - Optimize Quenching and Washing: Use an appropriate quenching agent (e.g., acidified alcohol) and perform multiple washing steps with a suitable solvent to effectively remove catalyst residues.[4] |
Data Presentation
Table 1: Effect of Al/Ni Molar Ratio on Ethylene Polymerization with Ni5/EASC Catalyst System [1]
| Entry | Al/Ni Molar Ratio | Activity (10⁶ g PE (mol Ni)⁻¹ h⁻¹) | Mₙ (kg mol⁻¹) | Mₙ/Mₙ | Tₘ (°C) |
| 1 | 200 | 2.98 | 1.66 | 1.95 | 76.2 |
| 2 | 300 | 3.15 | 1.45 | 2.01 | 78.5 |
| 3 | 400 | 2.56 | 1.28 | 2.08 | 74.9 |
| 4 | 500 | 1.89 | 1.15 | 2.13 | 71.3 |
| 5 | 600 | 1.07 | 1.04 | 2.24 | 68.9 |
Conditions: 2.0 μmol of nickel precatalyst, 100 mL of toluene, 10 atm of ethylene, 30 °C, 30 min.
Table 2: Effect of Al/Ni Molar Ratio on Ethylene Polymerization with Ni5/MAO Catalyst System [1]
| Entry | Al/Ni Molar Ratio | Activity (10⁶ g PE (mol Ni)⁻¹ h⁻¹) | Mₙ (kg mol⁻¹) | Mₙ/Mₙ | Tₘ (°C) |
| 1 | 500 | 2.11 | 1.75 | 2.23 | 81.2 |
| 2 | 1000 | 3.25 | 1.58 | 2.15 | 79.8 |
| 3 | 1500 | 4.12 | 1.42 | 2.08 | 77.4 |
| 4 | 2000 | 4.58 | 1.35 | 2.01 | 75.1 |
| 5 | 2500 | 4.73 | 1.29 | 2.11 | 73.6 |
| 6 | 3000 | 3.98 | 1.26 | 2.53 | 72.9 |
Conditions: 2.0 μmol of nickel precatalyst, 100 mL of toluene, 10 atm of ethylene, 30 °C, 30 min.
Experimental Protocols
Protocol 1: General Procedure for Ethylene Polymerization
-
Reactor Preparation: A high-pressure stainless-steel autoclave reactor is thoroughly dried under vacuum and purged with argon or nitrogen.
-
Solvent and Co-catalyst Addition: Toluene (or another suitable solvent) is introduced into the reactor, followed by the desired amount of the aluminum-based co-catalyst (e.g., MAO or EASC) to achieve the target Al/Ni molar ratio.
-
Pressurization and Equilibration: The reactor is pressurized with ethylene to the desired pressure and allowed to equilibrate at the set reaction temperature with stirring.
-
Catalyst Injection: A solution of the nickel pre-catalyst in toluene is injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, maintaining constant temperature and ethylene pressure.
-
Quenching: The polymerization is terminated by rapidly venting the ethylene and adding a quenching agent, such as a 10% solution of hydrochloric acid in methanol.
-
Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed repeatedly with methanol and water, and then dried under vacuum to a constant weight.
Visualizations
References
- 1. Synthesis of low-molecular weight and branched polyethylenes via ethylene polymerization using 9-(arylimino)-5,6,7,8-tetrahydrocyclohepta-pyridylnicke ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02159B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. US3219647A - Removal of catalyst residues from polymers - Google Patents [patents.google.com]
Technical Support Center: Controlling Polyethylene Branching Density
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on controlling polyethylene branching density through ligand modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ligand modification controls polyethylene branching?
A1: Ligand modification primarily controls polyethylene branching by influencing the electronic and steric environment of the metal center in the catalyst. This, in turn, affects the relative rates of several key processes during polymerization:
-
Chain Walking: The ability of the catalyst to move along the polymer chain before adding the next monomer unit. A higher rate of chain walking relative to monomer insertion leads to more branches.[1]
-
Monomer Insertion: The rate at which ethylene monomers are incorporated into the growing polymer chain.
-
Chain Transfer: Reactions that terminate the growth of a polymer chain and initiate a new one.
By tuning the ligand structure, researchers can manipulate the energy barriers for these processes, thereby controlling the final polymer microstructure.[2] For instance, bulky substituents on the ligand can influence the regioselectivity of monomer insertion and the propensity for chain walking.[3]
Q2: How do steric and electronic effects of the ligand specifically influence branching density?
A2: Both steric and electronic effects play a crucial role:
-
Steric Effects: Increasing the steric bulk of the ligand, particularly near the metal center, can hinder the approach of the monomer and slow down the rate of chain propagation. This can provide more time for chain walking to occur, leading to a higher branching density.[4] Conversely, very bulky ligands can also restrict the space needed for the chain walking process itself, leading to more linear polymers.[2] The strategic placement of bulky groups is therefore critical.[4]
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the ligand modify the electron density at the metal center. This influences the strength of the metal-polymer bond and the activation barrier for both monomer insertion and β-hydride elimination (a key step in chain walking and chain transfer). For example, modifying the electronic properties of α-diimine palladium catalysts has been shown to tune branching densities.[1]
Q3: What are common classes of ligands used for controlling polyethylene branching?
A3: Late-transition metal catalysts, particularly those based on nickel (Ni) and palladium (Pd), are widely used for this purpose. Common ligand classes include:
-
α-Diimine Ligands: These are perhaps the most studied class. Modifications to the N-aryl substituents and the ligand backbone have profound effects on catalytic activity and polymer microstructure, allowing for the synthesis of materials ranging from linear to hyperbranched polyethylene.[5][6]
-
Salicylaldiminato Ligands: Neutral salicylaldiminato nickel catalysts have demonstrated exceptional thermostability and the ability to produce polyethylene with a wide range of molecular weights and branching densities (from 2 to 102 branches per 1000 carbons).[4]
-
Amine-Imine and other Chelating Amines: The use of neutral amine donors in combination with late transition metals provides unique control over polymerization due to the distinct nature of the amine-metal interaction compared to the more common imine-metal bonds.[3]
Troubleshooting Guide
Q4: My catalyst is exhibiting low activity or has deactivated completely. What are the potential causes and solutions?
A4: Low catalyst activity or deactivation is a common issue with several potential causes:
-
Catalyst Poisoning: Polar impurities in the monomer feed or solvent (e.g., water, oxygen, alcohols) can coordinate to the active metal center and poison the catalyst. This is a well-known challenge, often referred to as the "polar monomer problem".[7][8]
-
Solution: Ensure rigorous purification of ethylene, co-monomers, and solvents. Use of scavenger agents like trialkylaluminum can help remove impurities.
-
-
Ligand Degradation: The ligand itself may not be stable under the polymerization conditions (e.g., high temperature).
-
Solution: Verify the thermal stability of your catalyst. Consider ligands designed for high-temperature applications, such as certain salicylaldiminato nickel catalysts that are robust up to 120-130 °C.[4]
-
-
Unfavorable Electronic or Steric Environment: The specific ligand structure might create an unstable catalytic species. For example, in some nickel/N-heterocyclic carbene (NHC) systems, the empty p-orbital of the NHC can be susceptible to alkyl or hydride attack, leading to deactivation.[2]
-
Solution: Synthesize and screen a series of ligands with systematically varied steric and electronic properties to identify a more stable catalyst. Embedding the ligand within a rigid backbone can sometimes mitigate deactivation pathways.[2]
-
-
Cocatalyst Issues: The type and amount of cocatalyst (e.g., methylaluminoxane (MAO) or alkyl aluminum compounds) can significantly impact activity.
-
Solution: Optimize the cocatalyst-to-catalyst ratio. In some systems, adjusting the concentration of an alkyl aluminum co-catalyst can be used to control both catalyst productivity and long-chain branching.[9]
-
Q5: The branching density in my polyethylene is inconsistent across different experimental runs. What could be causing this variability?
A5: Inconsistent branching density is often related to poor control over polymerization parameters, which directly affect the kinetics of chain walking and monomer insertion.
-
Fluctuations in Temperature: The rates of chain walking and monomer insertion have different activation energies, making their ratio, and thus the branching density, highly sensitive to temperature.
-
Solution: Implement precise temperature control for the polymerization reactor. Even small variations can alter the polymer microstructure. Some catalyst systems are specifically designed to have branching densities that are nearly independent of polymerization temperature.[6]
-
-
Variations in Ethylene Pressure: Ethylene concentration (which is a function of pressure) directly affects the rate of monomer insertion. Higher pressures tend to favor insertion over chain walking, leading to more linear polymers.
-
Solution: Maintain a constant and accurately monitored ethylene pressure throughout the experiment. In palladium-based systems, ethylene pressure can be a key parameter to control the polymer topology.[1]
-
-
Inconsistent Reaction Time: If the catalyst activity changes over time, the branching density of the polymer formed at the beginning of the reaction may differ from that formed later.
-
Solution: Standardize the reaction time. Characterize the catalyst's stability and activity profile over time to understand if this is a contributing factor.
-
Q6: The molecular weight of my polymer is too low or the molecular weight distribution is too broad. How can I address this?
A6: Control over molecular weight and its distribution is largely a function of the rates of chain propagation versus chain transfer.
-
High Rate of Chain Transfer: If chain transfer reactions (e.g., β-hydride elimination to monomer or cocatalyst) are fast relative to propagation, the result will be low molecular weight polymers.
-
Solution: Modify the ligand to disfavor chain transfer. Increasing steric bulk around the metal center can often suppress chain transfer reactions.[4] Lowering the polymerization temperature can also reduce the rate of chain transfer.
-
-
Multiple Active Species: A broad molecular weight distribution (high polydispersity index, PDI) can indicate the presence of multiple, distinct catalytic species with different propagation and termination rates. This can sometimes occur during catalyst activation.[10]
-
Solution: Ensure a clean and well-defined catalyst activation process. Some "living" polymerization systems, using specific α-diimine nickel complexes, can produce polymers with extremely narrow molecular weight distributions (PDI ≈ 1.0–1.27).[6]
-
Data Presentation: Ligand Modification Effects
The following tables summarize quantitative data from literature, illustrating how systematic ligand modifications can tune catalyst performance and polyethylene properties.
Table 1: Effect of Ligand Sterics on Ethylene Polymerization with α-Diimine Palladium Catalysts
| Catalyst | Ligand Modification (Substituent R) | Activity (x 10⁵ g/(mol Pd·h)) | Mₙ (x 10⁴ g/mol ) | Branching Density (/1000 C) | Tₘ (°C) |
| Cat 1 | H | 8.85 | 0.2 | 116 | Amorphous |
| Cat 2 | Methyl | 4.53 | 4.8 | 93 | 55 |
| Cat 3 | Ethyl | 2.13 | 24.7 | 64 | 78 |
| Cat 4 | Isopropyl | 0.77 | 164.7 | 25 | 98 |
Data synthesized from studies on α-diimine palladium complexes where sterics were systematically varied.[1] This table demonstrates that increasing ligand steric hindrance (from H to Isopropyl) decreases catalytic activity and branching density while significantly increasing polymer molecular weight and melting temperature.
Table 2: Ethylene-Methyl Acrylate (E-MA) Copolymerization with α-Diimine Palladium Catalysts
| Catalyst | Ligand Modification (Substituent R) | Activity (x 10³ g/(mol Pd·h)) | Mₙ (x 10³ g/mol ) | Branching Density (/1000 C) | MA Incorporation (%) |
| Cat 1 | H | 8.8 | 1.1 | 119 | 13.8 |
| Cat 2 | Methyl | 6.5 | 4.5 | 98 | 9.5 |
| Cat 3 | Ethyl | 3.1 | 11.2 | 75 | 5.4 |
| Cat 4 | Isopropyl | 0.3 | 79.8 | 30 | 0.4 |
Data synthesized from copolymerization studies showing trends with varied ligand sterics.[1] Similar to homopolymerization, increasing steric bulk decreases activity, branching, and methyl acrylate (MA) incorporation, while increasing the molecular weight of the resulting copolymer.
Experimental Protocols
Protocol 1: General Procedure for Ethylene Polymerization with a Late-Transition Metal Catalyst
This protocol provides a generalized methodology for a lab-scale ethylene polymerization experiment. Note: All procedures should be carried out using standard Schlenk line or glovebox techniques with dry, oxygen-free solvents.
-
Catalyst Precursor Synthesis: Synthesize the desired ligand and the corresponding metal complex (e.g., α-diimine nickel dibromide) according to established literature procedures. Characterize the final product to confirm its identity and purity.
-
Reactor Setup:
-
A jacketed glass reactor or a stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, gas inlet, and injection port is charged with the desired solvent (e.g., toluene).
-
The solvent is saturated with ethylene by bubbling the gas through it for a predetermined time while maintaining the desired reaction temperature via a circulating bath.
-
-
Polymerization:
-
The cocatalyst (e.g., a specific molar equivalent of MAO dissolved in toluene) is injected into the reactor.
-
The catalyst precursor, dissolved in a small amount of solvent, is then injected to initiate the polymerization.
-
The reaction is allowed to proceed for the desired time under a constant pressure of ethylene. The consumption of ethylene can be monitored with a flowmeter.
-
-
Quenching and Product Isolation:
-
The polymerization is terminated by injecting an acidic ethanol solution (e.g., 10% HCl in ethanol).
-
The precipitated polymer is stirred, filtered, and washed repeatedly with ethanol and acetone.
-
The resulting polyethylene is dried under vacuum at 60 °C to a constant weight.
-
-
Polymer Characterization:
-
Molecular Weight and Distribution (GPC/SEC): High-temperature Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI).[11]
-
Branching Analysis (¹³C NMR): The polymer is dissolved in a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene) at high temperature. Quantitative ¹³C NMR spectroscopy is performed to identify and quantify the different types of branches (methyl, ethyl, etc.) per 1000 carbon atoms.[12]
-
Mandatory Visualizations
Caption: Experimental workflow for catalyst synthesis, polymerization, and analysis.
Caption: Logical flow from ligand properties to final polymer characteristics.
Caption: Simplified mechanism of chain walking leading to branched polyethylene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20170015768A1 - Process control for long chain branching control in polyethylene production - Google Patents [patents.google.com]
- 10. psecommunity.org [psecommunity.org]
- 11. researchgate.net [researchgate.net]
- 12. polymersolutions.com [polymersolutions.com]
Technical Support Center: The Effect of Polymerization Temperature on Polymer Molecular Weight
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the influence of polymerization temperature on polymer molecular weight.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization experiments where temperature is a critical parameter.
Issue 1: Lower than expected polymer molecular weight.
-
Question: My polymerization reaction resulted in a polymer with a much lower molecular weight than anticipated. What are the potential causes related to temperature?
-
Answer:
-
Excessively High Polymerization Temperature: For many polymerization types, particularly free-radical and some condensation polymerizations, higher temperatures can lead to increased rates of chain termination or transfer reactions.[1] This prematurely stops the growth of polymer chains, resulting in a lower average molecular weight. In some cases, high temperatures can also cause thermal degradation of the polymer, leading to chain scission.[2]
-
Localized Hot Spots: Inadequate mixing within the reactor can create localized areas of high temperature.[1] Even if the overall reactor temperature is within the desired range, these "hot spots" can lead to the issues described above.
-
Incorrect Temperature Profile: For certain polymerization methods, like some melt polycondensations, a specific temperature ramp or a multi-stage temperature profile is crucial for achieving high molecular weight.[2] A deviation from the optimal profile can limit chain growth.
-
Issue 2: Inconsistent molecular weight between batches.
-
Question: I am observing significant variations in polymer molecular weight from one batch to another, even though I am setting the same target temperature. What could be the problem?
-
Answer:
-
Inconsistent Temperature Control: Ensure your temperature control system is accurately calibrated and provides consistent heating and cooling. Small variations in the actual reaction temperature can lead to noticeable differences in molecular weight.
-
Variability in Reaction Initiation: The way the reaction is initiated can be temperature-dependent. Inconsistent heating at the start of the polymerization can lead to a different number of growing chains being initiated, which will affect the final molecular weight.
-
Exothermic Reactions: Many polymerization reactions are exothermic, meaning they release heat. If the cooling system cannot efficiently remove this heat, the internal temperature of the reactor can rise, leading to a decrease in molecular weight. This effect may vary between batches depending on the reaction scale and ambient conditions.
-
Issue 3: Broad or uncontrolled molecular weight distribution (High Polydispersity Index - PDI).
-
Question: The molecular weight of my polymer is close to the target, but the polydispersity index (PDI) is too high, indicating a broad distribution of chain lengths. How can temperature contribute to this?
-
Answer:
-
Temperature Fluctuations: Fluctuations in the polymerization temperature can lead to variations in the rates of initiation, propagation, and termination throughout the reaction. This can result in the formation of polymer chains with a wide range of lengths, thus broadening the PDI.
-
Side Reactions: Higher temperatures can promote side reactions, such as branching, which can lead to a more complex mixture of polymer architectures and a broader molecular weight distribution.
-
Frequently Asked Questions (FAQs)
General Concepts
-
Q1: What is the general relationship between polymerization temperature and polymer molecular weight?
-
A1: The relationship is highly dependent on the type of polymerization:
-
Chain-Growth Polymerization (e.g., Free Radical Polymerization): Generally, an increase in temperature leads to a decrease in the average molecular weight. This is because higher temperatures increase the rate of both initiation and termination. A higher initiation rate produces more polymer chains, and a higher termination rate shortens the average length of these chains.
-
Step-Growth Polymerization (e.g., Condensation Polymerization): The effect of temperature is more complex. Initially, increasing the temperature can increase the reaction rate, leading to a higher molecular weight in a shorter time. However, excessively high temperatures can lead to side reactions or degradation, which can limit or even decrease the final molecular weight. For equilibrium-limited step-growth polymerizations, temperature can also shift the equilibrium, affecting the maximum achievable molecular weight.
-
-
-
Q2: How does temperature affect the kinetics of polymerization?
-
A2: Temperature is a critical factor in the kinetics of polymerization. According to the Arrhenius equation, the rate constants for initiation, propagation, and termination all increase with temperature. However, the activation energies for these processes are different, leading to a temperature-dependent interplay that ultimately determines the final polymer properties.
-
Experimental Considerations
-
Q3: How can I accurately control the temperature of my polymerization reaction?
-
A3: Accurate temperature control is crucial. Utilize a well-calibrated heating and stirring system, such as an oil bath with a thermocouple or a jacketed reactor with a circulating fluid. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture and avoid localized hot spots.
-
-
Q4: For drug delivery applications, why is precise control over molecular weight so important?
-
A4: In drug delivery, the molecular weight of the polymer carrier can significantly influence several key properties:
-
Drug Release Profile: The rate of drug release from a polymer matrix is often dependent on the polymer's degradation rate and diffusion characteristics, which are influenced by molecular weight.
-
Biocompatibility and Biodegradability: The in vivo behavior of the polymer, including its degradation products and clearance from the body, is closely tied to its molecular weight.
-
Mechanical Properties: The mechanical strength and stability of the drug delivery system (e.g., microspheres, implants) are affected by the polymer's molecular weight.
-
-
Data Presentation
The following tables provide quantitative examples of how polymerization temperature can influence the molecular weight and polydispersity index (PDI) of polymers.
Table 1: Effect of Polymerization Temperature on the Molecular Weight of Poly(methyl methacrylate) (PMMA) via Bulk Radical Polymerization
| Polymerization Temperature (°C) | Viscosity-Average Molecular Weight (Mv) ( g/mol ) |
| 60 | 1,200,000 |
| 70 | 950,000 |
| 80 | 700,000 |
| 90 | 500,000 |
| 100 | 350,000 |
Data adapted from a study on the bulk radical polymerization of methyl methacrylate. The general trend shows a decrease in molecular weight with increasing temperature.[1]
Table 2: Influence of Polymerization Temperature on the Molecular Weight of Poly(lactic acid) (PLA) via Direct Polycondensation
| Polymerization Temperature (°C) | Weight-Average Molecular Weight (Mw) ( g/mol ) |
| 160 | 56,600 |
| 180 | 79,400 |
Data from a study on the direct polycondensation of lactic acid. In this specific case, a higher temperature resulted in a higher molecular weight, likely due to increased reaction rates and more efficient removal of condensation byproducts.[3]
Experimental Protocols
1. Determination of Polymer Molecular Weight by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polymer sample.
-
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the dry polymer sample (typically 1-2 mg) and dissolve it in a suitable solvent (e.g., tetrahydrofuran (THF), chloroform) to a known concentration (e.g., 1 mg/mL). Ensure the polymer is fully dissolved, which may require gentle agitation or warming.
-
Filtration: Filter the polymer solution through a syringe filter (typically 0.22 or 0.45 µm) to remove any particulate matter that could clog the GPC columns.
-
Instrument Setup:
-
Equilibrate the GPC system, including the columns and detector (e.g., refractive index detector), with the mobile phase (the same solvent used for sample preparation) at a constant flow rate.
-
Ensure the column oven is at the specified temperature for the analysis.
-
-
Calibration: Inject a series of well-characterized, narrow-PDI polymer standards of known molecular weights (e.g., polystyrene standards) to generate a calibration curve of log(Molecular Weight) versus elution time/volume.
-
Sample Analysis: Inject the filtered polymer sample into the GPC system.
-
Data Analysis: The elution profile of the sample is recorded by the detector. By comparing the elution time of the sample to the calibration curve, the molecular weight distribution can be determined, and Mn, Mw, and PDI (Mw/Mn) can be calculated using the system's software.
-
2. Measurement of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Objective: To measure the glass transition temperature (Tg) of a polymer, which is a key thermal property related to its molecular structure and molecular weight.
-
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Program the DSC with the desired temperature profile. A typical method involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above its expected Tg and melting point (if any). This removes any previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same constant rate as the first scan. The Tg is determined from this second heating scan.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the thermogram. The Tg is typically reported as the midpoint of this transition.
-
Visualizations
Caption: General influence of temperature on reaction rates and molecular weight in chain-growth polymerization.
Caption: Experimental workflow for synthesizing and analyzing polymer molecular weight, including a troubleshooting loop.
References
Technical Support Center: Enhancing Thermal Stability of Nickel Diimine Catalysts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the thermal stability of nickel diimine catalysts.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the thermal stability of nickel diimine catalysts important?
A1: Nickel diimine catalysts are highly effective for olefin polymerization. However, many industrial polymerization processes operate at elevated temperatures (70–115 °C) to ensure high reaction rates and prevent polymer precipitation. At these temperatures, traditional nickel diimine catalysts often exhibit poor thermal stability, leading to deactivation and a loss of control over the polymer's molecular weight and microstructure. Enhancing their thermal stability is crucial for their practical application in industrial settings.[1]
Q2: What are the common signs of catalyst instability at elevated temperatures?
A2: Common indicators of catalyst instability at higher temperatures include a significant drop in catalytic activity over time, a decrease in the molecular weight of the resulting polymer, and a broadening of the polymer's molecular weight distribution (polydispersity index, Đ > 1.3).[1] In some cases, the formation of palladium black can be observed if using analogous palladium catalysts, indicating agglomeration and precipitation of the metal.[2]
Q3: What are the primary strategies for improving the thermal stability of nickel diimine catalysts?
A3: The most successful strategy is the modification of the α-diimine ligand structure. This typically involves introducing bulky substituents on the N-aryl rings or the ligand backbone. These bulky groups can shield the active nickel center, thus preventing deactivation pathways that are more prevalent at higher temperatures.[3][4] Specific examples include incorporating ortho-dibenzhydryl groups or using rigid backbones like camphorquinone or acenaphthenequinone.[3][5][6]
Q4: How do electronic effects of ligand substituents influence thermal stability?
A4: The electronic properties of the substituents on the α-diimine ligand can also impact thermal stability. Electron-withdrawing groups can sometimes enhance catalyst stability and activity.[7] For instance, the presence of halogen substituents can lead to good thermal stability and high catalytic activity.[4]
Troubleshooting Guide
Issue 1: Rapid decrease in catalytic activity at temperatures above 60 °C.
-
Possible Cause: Catalyst deactivation is a common issue at elevated temperatures.[8] The specific deactivation pathway can involve bimolecular elimination reactions or other decomposition routes.
-
Troubleshooting Steps:
-
Ligand Modification: Synthesize a catalyst with bulkier substituents on the N-aryl groups of the diimine ligand. The increased steric hindrance can protect the active site and improve thermal stability.
-
Backbone Modification: Employ a more rigid and bulky ligand backbone, such as one derived from camphorquinone or acenaphthene, which has been shown to enhance thermal robustness.[3][5]
-
Optimize Reaction Conditions: While the goal is to operate at high temperatures, systematically study the effect of temperature to find an optimal balance between activity and stability for your specific catalyst.
-
Issue 2: The molecular weight of the polyethylene produced is significantly lower at higher temperatures.
-
Possible Cause: Increased rates of chain transfer reactions relative to polymer chain propagation at elevated temperatures lead to the formation of shorter polymer chains.
-
Troubleshooting Steps:
-
Increase Steric Bulk: Catalysts with greater steric hindrance around the metal center tend to suppress chain transfer reactions, leading to higher molecular weight polymers even at elevated temperatures.[7]
-
Adjust Ethylene Pressure: Increasing the ethylene pressure can favor the rate of chain propagation over chain transfer, potentially leading to an increase in polymer molecular weight.
-
Evaluate Different Co-catalysts: The choice of co-catalyst (e.g., MAO, MMAO) can influence both catalyst activity and chain transfer rates. Experimenting with different co-catalysts may yield improved results.
-
Issue 3: Broad molecular weight distribution (Đ > 1.5) in polymers synthesized at high temperatures.
-
Possible Cause: This indicates a loss of "living" polymerization characteristics and the presence of multiple active species or catalyst deactivation and reactivation processes occurring during polymerization. A deviation from linear molecular weight growth over time is a sign of this.[1]
-
Troubleshooting Steps:
-
Enhance Catalyst Stability: Implement the ligand modification strategies mentioned in Issue 1 to create a more stable, single-site catalyst that maintains its integrity throughout the polymerization process.
-
Control Reaction Time: For catalysts with moderate thermal stability, shorter reaction times may yield polymers with narrower molecular weight distributions before significant deactivation occurs.
-
Ensure Homogeneous Reaction Conditions: Ensure efficient stirring and temperature control within the reactor to minimize temperature gradients and concentration differences that could lead to non-uniform polymerization.
-
Data Presentation
Table 1: Performance of Various Nickel Diimine Catalysts at Elevated Temperatures
| Catalyst Description | Temperature (°C) | Catalytic Activity (g PE/mol Ni·h) | Polymer Molecular Weight (Mn, g/mol ) | Polymer Melting Temp. (Tm, °C) |
| Camphyl-based α-diimine Ni(II) with bulky isopropyl substitution | 75 | 6.0 x 10⁵ | 1.6 x 10⁵ | 117.5 |
| ortho-dibenzhydryl substituted α-diimine nickel complex | 100 | 2.85 x 10⁶ | > 6.0 x 10⁵ | - |
| 6,13-dihydro-6,13-ethanopentacene-15,16-diimine nickel(II) | 100 | > 3.75 x 10⁷ | - | - |
| Ni α-diimine complex with PMAO-IP co-catalyst | 75 | - | - | 62.4 |
| Ni α-diimine complex with MAO co-catalyst | 80 | - | - | - |
Note: This table summarizes data from multiple sources for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
1. General Procedure for α-Diimine Ligand Synthesis
This protocol is a general guideline for the synthesis of α-diimine ligands via the condensation of an aniline with a 1,2-dione.
-
Reaction Setup: In a nitrogen-purged Schlenk flask, dissolve the desired 1,2-dione (e.g., acenaphthenequinone, 2,3-butanedione) and a substituted aniline (2 equivalents) in a suitable solvent such as methanol or toluene.
-
Acid Catalysis: Add a catalytic amount of a weak acid, like formic acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under reflux for 1-24 hours, depending on the reactivity of the starting materials. The progress of the reaction can be monitored by techniques like TLC or NMR. For sterically hindered anilines, azeotropic removal of water using a Dean-Stark apparatus may be necessary.[9]
-
Isolation and Purification: Upon completion, cool the reaction mixture. The diimine ligand may precipitate out of solution and can be collected by filtration. Wash the solid with a cold solvent (e.g., methanol) and dry it under vacuum.[10] Further purification can be achieved by recrystallization.
2. General Procedure for Nickel(II) Diimine Complex Synthesis
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, combine the synthesized α-diimine ligand (1 equivalent) and a nickel(II) precursor, such as (DME)NiBr₂ (1 equivalent), in a Schlenk flask.[6]
-
Solvent Addition: Add a dry, degassed solvent like dichloromethane.
-
Reaction: Stir the mixture at room temperature overnight.[10]
-
Isolation and Purification: The nickel complex often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a non-coordinating solvent like pentane or hexane, and dried under vacuum.[9][10]
3. General Procedure for Ethylene Polymerization at Elevated Temperatures
-
Reactor Preparation: Thoroughly dry all glassware and the polymerization reactor. Purge the system with nitrogen or argon to remove air and moisture.
-
Catalyst and Co-catalyst Preparation: In a glovebox, prepare stock solutions of the nickel diimine catalyst and the co-catalyst (e.g., methylaluminoxane (MAO) or modified methylaluminoxane (MMAO)) in a dry, degassed solvent like toluene.
-
Polymerization:
-
Add the desired amount of solvent to the reactor and bring it to the target polymerization temperature.
-
Introduce the catalyst stock solution into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Inject the co-catalyst solution to initiate the polymerization.
-
Maintain constant temperature and ethylene pressure throughout the reaction, monitoring gas uptake to follow the polymerization rate.[10]
-
-
Quenching and Polymer Isolation: After the desired reaction time, quench the polymerization by adding an acidic solution (e.g., 5% HCl in methanol).[10] The polyethylene will precipitate.
-
Purification and Drying: Filter the polymer, wash it thoroughly with methanol and/or acetone to remove catalyst residues, and dry it under vacuum to a constant weight.
Visualizations
Caption: Workflow for enhancing catalyst thermal stability.
Caption: Simplified catalyst deactivation pathways.
References
- 1. High Temperature, Living Polymerization of Ethylene by a Sterically-Demanding Nickel(II) α-Diimine Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00226J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Increasing the thermal stability of α-diimine nickel (II) catalyst by camphorquinone as a great backbone and investigat… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Thermally stable C2-symmetric α-diimine nickel precatalysts for ethylene polymerization: semicrystalline to amorphous PE with high tensile and elastic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A highly active and thermally stable 6,13-dihydro-6,13-ethanopentacene-15,16-diimine nickel( ii ) complex as catalyst for norbornene polymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10921K [pubs.rsc.org]
- 9. Video: Ethylene Polymerizations Using Parallel Pressure Reactors and a Kinetic Analysis of Chain Transfer Polymerization [jove.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of Organometallic Catalyst Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with organometallic catalyst precursors. Proper dissolution is paramount for achieving optimal catalyst performance, ensuring reaction reproducibility, and obtaining reliable kinetic data.
Troubleshooting Guide
Researchers often face difficulties in dissolving organometallic catalyst precursors. This guide provides a systematic approach to diagnosing and resolving these solubility issues.
Problem: My organometallic catalyst precursor will not dissolve in the chosen solvent.
This is a frequent challenge stemming from a mismatch between the catalyst's polarity and the solvent's properties. Follow this workflow to address the issue:
Caption: Troubleshooting workflow for organometallic catalyst precursor solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for a new organometallic catalyst precursor?
A1: The choice of solvent is critical and depends on the polarity of the organometallic complex. A good starting point is to consider the ligands attached to the metal center.
-
For non-polar complexes with bulky alkyl or aryl phosphine ligands, common choices include toluene, benzene, tetrahydrofuran (THF), and dichloromethane (DCM).
-
For more polar complexes , solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile may be more effective.[1][2] It is always advisable to consult the manufacturer's data sheet or relevant literature for the specific catalyst.
Q2: I'm concerned about catalyst decomposition. How can I safely heat a solution to aid dissolution?
A2: Gentle heating can significantly improve the solubility of many organometallic precursors.[1] However, it is crucial to proceed with caution to avoid thermal decomposition.
-
Use a temperature-controlled oil bath or heating mantle for precise temperature regulation.
-
Start with a low temperature (e.g., 40-50 °C) and gradually increase it while monitoring the solution.
-
Visually inspect for color changes , which can be an indicator of decomposition.
-
Do not exceed the boiling point of the solvent or the known decomposition temperature of the catalyst.
-
Perform heating under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
Q3: My catalyst is air-sensitive. What are the key considerations for preparing a stock solution?
A3: Handling air-sensitive catalysts requires specialized techniques to prevent decomposition due to oxygen or moisture.[3][4]
-
Work in an inert atmosphere: All manipulations should be performed in a glovebox or using Schlenk line techniques.[3][4]
-
Use dry, degassed solvents: Solvents should be thoroughly dried and deoxygenated before use. This can be achieved by passing them through a solvent purification system or by distillation from appropriate drying agents, followed by several freeze-pump-thaw cycles.[5]
-
Prepare fresh solutions: Whenever possible, prepare solutions immediately before use. If storage is necessary, store the solution in a tightly sealed container under an inert atmosphere and in a cool, dark place.
Q4: Can I use a co-solvent to improve solubility? What is a good general procedure?
A4: Yes, using a co-solvent is a common and effective strategy. The co-solvent should be miscible with the primary solvent but have a different polarity to help solvate the catalyst.
-
Start with a small amount of co-solvent: Begin by adding 1-5% (v/v) of the co-solvent to the primary solvent.
-
Choose a co-solvent with complementary polarity: For a non-polar primary solvent like toluene, a more polar co-solvent like THF or a chlorinated solvent might be effective.
-
Sonication and gentle heating can be used in conjunction with the co-solvent to further promote dissolution.
Quantitative Solubility Data
The following tables provide a summary of solubility data for common organometallic catalyst precursors in various organic solvents. Please note that these values are approximate and can be affected by factors such as temperature, purity of the catalyst and solvent, and the presence of additives.
| Catalyst Precursor | Solvent | Solubility (g/L) at 25 °C |
| Palladium Catalysts | ||
| Pd(PPh₃)₄ | Toluene | ~10 |
| THF | ~20 | |
| Dichloromethane | ~50 | |
| Pd(dppf)Cl₂·CH₂Cl₂ | Dichloromethane | Soluble |
| Chloroform | Soluble | |
| THF | Slightly Soluble | |
| Buchwald Palladacycles (G3, G4) | Toluene | Good Solubility |
| Common Organic Solvents | Good Solubility[6][7] | |
| Ruthenium Catalysts | ||
| Grubbs' Catalyst 1st Gen | Dichloromethane | > 50 |
| Toluene | ~20 | |
| Grubbs' Catalyst 2nd Gen | Dichloromethane | > 100 |
| Toluene | ~50 |
Data compiled from various sources and should be used as a general guide.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution of an Air-Sensitive Catalyst (e.g., Palladium Precatalyst)
This protocol outlines the steps for preparing a stock solution of an air-sensitive organometallic catalyst using Schlenk techniques.
Materials:
-
Organometallic catalyst precursor
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Schlenk line with vacuum and inert gas (N₂ or Ar)
Workflow Diagram:
Caption: Workflow for preparing a stock solution of an air-sensitive catalyst.
Procedure:
-
Glassware Preparation: Ensure all glassware, including the Schlenk flask and stir bar, is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) to remove any adsorbed water.
-
Assembly and Purging: While still hot, assemble the Schlenk flask with the stir bar and a septum. Connect the flask to the Schlenk line and perform at least three cycles of evacuating the flask under vacuum and refilling with inert gas.[3]
-
Adding the Catalyst: Under a positive flow of inert gas, quickly remove the septum, add the pre-weighed solid catalyst to the flask, and immediately reseal with the septum.
-
Adding the Solvent: Transfer the required volume of anhydrous, degassed solvent to the Schlenk flask using a gas-tight syringe or via cannula transfer.
-
Dissolution: Stir the mixture at room temperature until the catalyst is fully dissolved. If solubility is poor, gentle heating or sonication can be applied as described in the FAQs.
-
Storage: Once dissolved, ensure the flask is under a slight positive pressure of inert gas. Wrap the flask in aluminum foil to protect it from light and store it in a cool, dark place.
Protocol 2: Troubleshooting Poor Solubility Using a Co-solvent
This protocol describes a general method for using a co-solvent to dissolve a challenging organometallic catalyst precursor.
Materials:
-
Undissolved catalyst precursor in the primary solvent
-
A suitable co-solvent (miscible with the primary solvent, with different polarity)
-
Microsyringe
Procedure:
-
Initial Assessment: Observe the undissolved catalyst in the primary solvent under an inert atmosphere.
-
Co-solvent Selection: Choose a co-solvent based on the presumed polarity of the catalyst. For example, if the catalyst is in toluene (non-polar), consider adding THF or DCM (more polar).
-
Incremental Addition: Using a microsyringe, add the co-solvent dropwise to the stirring suspension. Start with a small volume, approximately 1% of the total solvent volume.
-
Observation and Further Addition: After each addition, allow the mixture to stir for several minutes and observe any changes in solubility. If the catalyst remains undissolved, continue adding the co-solvent in small increments (e.g., 1-2% at a time) up to a total of 10-20% (v/v).
-
Apply Physical Methods (Optional): If the catalyst is still not fully dissolved, gentle heating or sonication can be applied in conjunction with the co-solvent mixture.
-
Documentation: Record the final ratio of primary solvent to co-solvent that was required to achieve complete dissolution for future reference.
References
Technical Support Center: Interpreting Complex NMR Spectra of Diimine Ligands and Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of diimine ligands and their metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR chemical shifts for diimine ligands?
A1: The ¹H NMR spectra of diimine ligands typically show characteristic signals for the iminic proton (-CH=N-) in the range of 8.0-9.0 ppm. Aromatic protons will appear in their usual region (7.0-8.5 ppm), and aliphatic protons will be upfield. The exact chemical shifts are influenced by the substituents on the aromatic rings and the overall electronic environment of the molecule. For example, in a study of (α-Diimine)M(CO)₃Br complexes, the iminic protons were observed in specific regions that shifted upon complexation.[1]
Q2: How does coordination to a metal ion affect the NMR spectrum of a diimine ligand?
A2: Upon coordination to a metal ion, significant changes in the NMR spectrum of a diimine ligand are expected:
-
Chemical Shift Changes: The electron density around the ligand is altered, leading to shifts in the proton and carbon resonances. Protons near the coordination site, such as the iminic and ortho-aromatic protons, are often shifted downfield due to the electron-withdrawing effect of the metal center. For instance, the ¹H NMR spectra of Zn(II) and Cd(II) complexes showed an upfield shift in the azomethine (HC=N) proton chemical shift compared to the free ligand.
-
Symmetry Changes: Complexation can lead to a decrease in the symmetry of the ligand, making chemically equivalent protons or carbons in the free ligand become inequivalent in the complex.[1] This results in a more complex spectrum with a greater number of signals.
-
Signal Broadening: If the metal ion is paramagnetic, significant broadening of the NMR signals will occur.[2][3]
Q3: What are COSY and NOESY experiments, and how can they help in assigning complex spectra?
A3: COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful 2D NMR techniques used for structural elucidation.[4][5]
-
COSY: This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled, allowing you to trace out the connectivity of the molecule.[4][5]
-
NOESY: This experiment reveals correlations between protons that are close to each other in space (through-space interactions), regardless of whether they are bonded.[4][6] Cross-peaks in a NOESY spectrum indicate that two protons are spatially proximate, which is invaluable for determining the stereochemistry and conformation of a molecule.[4][6]
For complex spectra with overlapping multiplets, COSY can help identify which protons are coupled, while NOESY can provide information about the 3D structure of the ligand and its complex.[4][7]
Troubleshooting Guides
Problem 1: My NMR signals are very broad.
This is a common issue, especially when working with metal complexes. Here are the potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Paramagnetic Metal Center | If your metal ion is paramagnetic (e.g., Cu(II), high-spin Fe(III), Ni(II)), significant line broadening is expected due to rapid nuclear relaxation.[2][3] Consider using a diamagnetic analogue (e.g., Zn(II), low-spin Fe(II)) for comparison to confirm that paramagnetism is the cause. Specialized paramagnetic NMR techniques might be necessary for analysis.[8][9] |
| Intermediate Exchange Dynamics | The molecule might be undergoing a chemical exchange process (e.g., ligand exchange, conformational changes) on the NMR timescale.[10][11] Try acquiring spectra at different temperatures. Cooling the sample can slow down the exchange and sharpen the signals, while heating can sometimes lead to a single, averaged sharp signal if the exchange becomes fast on the NMR timescale.[11] |
| Poor Sample Preparation | Inhomogeneity in the sample can lead to broad lines. Ensure your sample is fully dissolved and free of particulate matter. Poor shimming of the spectrometer can also cause peak broadening; try re-shimming the instrument.[12][13] |
| High Concentration | Very concentrated samples can lead to increased viscosity and aggregation, which can cause line broadening.[12][14] Try acquiring the spectrum on a more dilute sample. |
Problem 2: My aromatic region is a complex, overlapping mess.
Overlapping signals in the aromatic region are very common for diimine ligands and their complexes.
| Potential Cause | Troubleshooting Steps |
| Signal Overlap | Multiple aromatic protons have very similar chemical shifts. |
| 1. Use a Higher Field Spectrometer: Higher magnetic fields will increase the chemical shift dispersion, potentially resolving the overlapping signals. | |
| 2. Change the Solvent: Different deuterated solvents can induce different chemical shifts (aromatic solvent-induced shifts). Trying a solvent like benzene-d₆ or toluene-d₈ instead of chloroform-d₃ can often improve signal separation.[12] | |
| 3. Run 2D NMR Experiments: A COSY experiment will help you identify which protons are coupled, allowing you to trace out the spin systems of the different aromatic rings. A NOESY experiment can show through-space correlations, helping to assign protons that are spatially close to other, more easily identifiable protons (like methyl groups).[4][7] An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons to their directly attached carbons, which can also aid in assignment if the ¹³C spectrum is resolved.[4] |
Problem 3: I am not sure if my ligand is coordinated to the metal.
Confirming coordination is a crucial first step.
| Evidence of Coordination | Explanation |
| Shifting of Ligand Signals | Upon coordination, the chemical shifts of the ligand's protons and carbons will change. Protons closest to the metal binding site (e.g., imine protons, ortho-protons on the aromatic rings) typically show the most significant shifts. |
| Disappearance of Labile Protons | If the ligand has a labile proton (e.g., -OH, -NH) that deprotonates upon coordination, its signal will disappear from the ¹H NMR spectrum of the complex. |
| Changes in Symmetry | If the free ligand has a plane of symmetry that is lost upon coordination, you will see a doubling of the signals for the protons and carbons that were previously equivalent.[1] |
| Paramagnetic Broadening | If you are using a paramagnetic metal and the ligand signals broaden significantly or disappear, this is strong evidence of coordination, as the paramagnetic effect is distance-dependent.[2][3] |
Experimental Protocols
General Protocol for 1D ¹H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the diimine ligand or complex in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN). Ensure the sample is fully dissolved. Filter the solution if any solid particles are present.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. This is a critical step for obtaining sharp lines.[13]
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -5 to 15 ppm for diamagnetic complexes; a much wider range may be needed for paramagnetic complexes).[15]
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: This will depend on the concentration of the sample. For a reasonably concentrated sample, 16 or 32 scans are often sufficient.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[16]
-
Integrate the signals to determine the relative number of protons.
-
Visualizations
Experimental Workflow for NMR Analysis
Caption: A typical experimental workflow for NMR analysis of diimine complexes.
Troubleshooting Logic for Broad NMR Signals
Caption: A decision tree for troubleshooting broad signals in NMR spectra.
References
- 1. Synthesis, Spectroscopy, and Electrochemistry of (α-Diimine)M(CO)3Br, M = Mn, Re, Complexes: Ligands Isoelectronic to Bipyridyl Show Differences in CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Dynamic NMR study of ethene exchange in cationic CNN-type platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: α-Diimine Ligand Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions and other common issues encountered during the synthesis of α-diimine ligands.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing α-diimine ligands, and what are its primary limitations?
A1: The most prevalent method is the acid-catalyzed condensation of an α-diketone (like 2,3-butanedione or benzil) or glyoxal with two equivalents of a primary amine.[1][2] While straightforward for symmetrical ligands, this approach faces significant challenges when synthesizing unsymmetrical α-diimines (where the N-substituents are different).[1][2][3] Because the imine formation is a reversible equilibrium reaction, attempts at a stepwise, selective condensation often result in complex mixtures of the desired unsymmetrical ligand along with both symmetrical side products.[1][3]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in α-diimine synthesis can stem from several factors:
-
Equilibrium: The condensation reaction is reversible. The presence of the water byproduct can shift the equilibrium back towards the reactants.[4][5] Effective removal of water is crucial to drive the reaction to completion.
-
Hydrolysis: Imines are susceptible to hydrolysis, especially under acidic conditions and in the presence of water.[6][7][8][9] If the product is exposed to water during workup or purification without careful control, it can revert to the starting materials.
-
Suboptimal pH: The rate of imine formation is highly pH-dependent. The reaction is generally fastest near a pH of 5.[10] At very low pH, the amine nucleophile becomes protonated and non-reactive. At high pH, there isn't enough acid to catalyze the dehydration of the hemiaminal intermediate.[10]
-
Oligomerization/Polymerization: Some imines, particularly those derived from less stable aldehydes or ammonia, can be unstable and prone to oligomerization.[6][11]
Q3: I am trying to synthesize an unsymmetrical α-diimine and am getting a complex mixture of products. Why is this happening and how can I fix it?
A3: Synthesizing unsymmetrical α-diimines is challenging due to poor chemoselectivity.[1][3] A common approach is a two-step synthesis: first, reacting the α-diketone with one equivalent of the first amine to form a monoimine intermediate.[12] Then, this intermediate is reacted with the second, different amine. However, since imine formation is reversible, scrambing can occur, leading to a mixture of the desired unsymmetrical product and the two corresponding symmetrical α-diimines.[1]
Troubleshooting Strategies:
-
Stepwise Synthesis: A widely used method involves the synthesis of a monoimine intermediate, followed by reaction with a second aniline.[12]
-
Steric Hindrance: Using a very sterically bulky amine in the first step can sometimes help favor the formation of the mono-adduct and prevent the formation of the symmetrical di-adduct.[3]
-
Alternative Routes: For particularly challenging unsymmetrical syntheses, alternative methods like titanium-mediated diimination of alkynes can be employed, which avoids the equilibrium issue of condensation reactions.[1]
Q4: My purified ligand seems to decompose over time. What is causing this instability?
A4: The primary cause of decomposition is hydrolysis. The C=N double bond in the imine is susceptible to cleavage by water, reverting the ligand back to its constituent α-diketone and amines.[8][9] This process is often catalyzed by trace amounts of acid.[9] To enhance stability, ensure the final product is thoroughly dried and stored under an inert, anhydrous atmosphere (e.g., in a desiccator or glovebox).
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to go to completion (starting material remains). | Reaction equilibrium favors reactants due to water accumulation. | Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[5] |
| Product is an inseparable mixture of compounds. | For unsymmetrical synthesis, scrambling of amines is occurring. Formation of multiple stereoisomers (E/Z).[1][3] | Isolate the mono-imine intermediate before adding the second amine.[12] For isomeric mixtures, purification by column chromatography or recrystallization may be necessary. Characterize using techniques like NOESY to identify exchanging isomers.[1] |
| Oily or tar-like substance forms instead of a crystalline product. | Oligomerization or polymerization side reactions.[6][11] | Use milder reaction conditions (e.g., lower temperature). Ensure high purity of starting materials. This is more common with aliphatic amines/aldehydes; using aryl-substituted starting materials can increase product stability.[6] |
| Product is lost or decomposes during aqueous workup. | Hydrolysis of the imine C=N bond.[8] | Minimize contact with water. Use anhydrous solvents for extraction and drying. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., brine or saturated NaHCO₃) and work quickly at low temperatures. |
| Final product contains unidentified impurities. | Incomplete reaction or side reactions with functional groups on starting materials. Formation of aminals or enamines.[6] | Purify via column chromatography on silica gel or alumina, or by recrystallization. Thoroughly characterize the product using NMR, MS, and elemental analysis to identify the nature of the impurities. |
Quantitative Data Summary
The yield of α-diimine ligands is highly dependent on the substrates and reaction method. The following table summarizes yields reported in various synthetic contexts.
| Ligand Type | Reactants | Method | Reported Yield (%) | Reference |
| Symmetrical | Symmetrical internal alkynes and nitrosoarenes | Ti-mediated diimination | 51 - 63% | [1] |
| Unsymmetrical | 2,6-bis(diphenylmethyl)-4-methylaniline + 2,3-butanedione, then addition of a second aniline | Stepwise condensation | 61 - 95% | [12] |
| Unsymmetrical | Unsymmetrical internal alkyne and nitrosoarene | Ti-mediated diimination | 52% | [1] |
| Monoimine Intermediate | 2,6-bis(diphenylmethyl)-4-methylaniline + 2,3-butanedione (2 eq.) | Condensation | 80% | [12] |
Experimental Protocols
Protocol 1: General Synthesis of a Symmetrical α-Diimine Ligand
This protocol describes a typical acid-catalyzed condensation reaction.
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the α-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., toluene or methanol).
-
Amine Addition: Add the primary amine (2.1 eq.) to the solution.
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as formic acid or acetic acid (e.g., 3-4 drops).[13]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when water no longer accumulates.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, often a solid, can be purified.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or hexane) to yield the pure α-diimine ligand.
Protocol 2: Stepwise Synthesis of an Unsymmetrical α-Diimine Ligand
This protocol is adapted from methods used to control selectivity in unsymmetrical syntheses.[12]
-
Monoimine Synthesis:
-
In a round-bottom flask, dissolve the α-dicarbonyl compound (e.g., 2,3-butanedione) (2.0 eq.) in a solvent like dichloromethane.
-
Slowly add the first, often more sterically hindered, primary amine (1.0 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting amine is consumed, yielding the monoimine intermediate.
-
-
Diimine Synthesis:
-
To the crude monoimine solution, add the second primary amine (1.0 eq.).
-
Add a catalytic amount of acid (e.g., formic acid).
-
Heat the mixture to reflux and monitor until the reaction is complete.
-
-
Workup and Purification:
-
Cool the reaction mixture.
-
Wash the organic solution with a neutral aqueous solution (e.g., brine) to remove the acid catalyst, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the resulting unsymmetrical α-diimine ligand by column chromatography or recrystallization.
-
Visualizations
Reaction Pathway and Common Side Reactions
Caption: Synthetic pathway for α-diimines, showing the main condensation reaction and key side reactions.
Troubleshooting Workflow for α-Diimine Synthesis
Caption: A logical workflow for troubleshooting common issues in α-diimine ligand synthesis experiments.
References
- 1. α-Diimine synthesis via titanium-mediated multicomponent diimination of alkynes with C-nitrosos - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06111A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imine - Wikipedia [en.wikipedia.org]
- 6. Imine [chemeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Air- and Moisture-Sensitive Organometallic Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively handling air- and moisture-sensitive organometallic reagents.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving organometallic reagents.
Issue 1: Reaction Failure or Low Yield
Q: My reaction involving a Grignard or organolithium reagent failed to initiate or resulted in a very low yield. What are the common causes and how can I troubleshoot this?
A: Failure of reactions with highly sensitive organometallic reagents is a common issue, often stemming from the presence of trace amounts of water or oxygen. A systematic approach to troubleshooting is essential.[1][2]
Possible Causes & Troubleshooting Steps:
-
Reagent Quality: The concentration of commercially available organometallic reagents can change over time due to gradual decomposition.[3] It is crucial to determine the accurate concentration of your reagent before use.
-
Solution: Titrate your organolithium or Grignard reagent to determine its exact molarity. A detailed protocol for the titration of organolithium reagents is provided in the "Experimental Protocols" section.
-
-
Solvent and Glassware Purity: The presence of moisture in solvents or adsorbed on glassware is a primary cause of reaction failure as it quenches the organometallic reagent.[1][4]
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying for several hours and cooling under an inert atmosphere.[5] Use anhydrous solvents that have been properly dried and stored. Refer to the "Data Presentation" section for a comparison of the efficiency of common drying agents.
-
-
Inert Atmosphere Technique: Inadequate exclusion of air (oxygen and moisture) will lead to the rapid decomposition of the reagent.
-
Solution: Employ proper Schlenk line or glovebox techniques to maintain a robust inert atmosphere of nitrogen or argon.[5] Ensure all connections are secure and leak-free. A detailed guide to setting up and using a Schlenk line is available in the "Experimental Protocols" section.
-
-
Reaction Conditions: Incorrect temperature or addition rate can lead to side reactions or decomposition.
-
Solution: Maintain the recommended temperature for your specific reaction. For exothermic reactions, ensure slow addition of the reagent to control the reaction temperature.
-
Logical Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low-yield organometallic reactions.
Issue 2: Difficulty in Transferring Reagents
Q: I am having trouble accurately and safely transferring my pyrophoric organometallic reagent from the storage bottle to the reaction flask. What is the best practice?
A: Transferring pyrophoric reagents requires specialized techniques to prevent exposure to air and ensure accurate measurement. The two primary methods are syringe transfer for smaller volumes and cannula transfer for larger volumes.
-
Syringe Transfer:
-
Problem: Difficulty in drawing the liquid, presence of air bubbles, or the plunger getting stuck.
-
Solution: Ensure the syringe and needle are completely dry. Flush the syringe with inert gas before use. To draw the liquid, apply a positive pressure of inert gas to the reagent bottle and allow the pressure to push the liquid into the syringe. Do not pull back on the plunger, as this can create a vacuum and cause leaks.[6]
-
-
Cannula Transfer:
-
Problem: The transfer starts and then stops, or is very slow.
-
Solution: This is often due to a pressure equalization between the two flasks. Ensure there is a sufficient positive pressure of inert gas in the donating flask and a vent (bleed needle) in the receiving flask to allow for a continuous flow.[7][8] The cannula itself must be purged with inert gas before the transfer. A detailed protocol for cannula transfer is provided in the "Experimental Protocols" section.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between a Schlenk line and a glovebox, and when should I use each?
A: Both Schlenk lines and gloveboxes are used to handle air-sensitive compounds, but they are suited for different types of manipulations.[5][9]
-
Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas. It is ideal for reactions in solution, distillations, and filtrations under an inert atmosphere.[10]
-
Glovebox: A sealed container with glove ports that is continuously purged with a purified inert atmosphere.[1][11] It is best for handling air-sensitive solids, weighing reagents, and performing manipulations that are difficult to do in sealed glassware on a Schlenk line.[12]
Q2: How do I properly store my organometallic reagents?
A: Proper storage is critical to maintaining the integrity of organometallic reagents.[13] They should be stored in a cool, dry place, away from heat, light, and incompatible materials.[5] Most organometallic reagents are stored under an inert atmosphere in their original manufacturer's container, which is often a bottle with a septum-sealed cap.[5] For highly pyrophoric reagents, storage in a dedicated, explosion-proof refrigerator or cabinet is recommended.
Q3: How do I safely quench and dispose of residual organometallic reagents?
A: Unused or residual organometallic reagents must be carefully quenched before disposal.[14]
-
Quenching Procedure: The reagent should be diluted with an inert, high-boiling point solvent (e.g., toluene or hexane) and slowly added to a quenching solution with vigorous stirring and cooling in an ice bath. A common and safe quenching agent is isopropanol, which is less reactive than water. After the initial reaction subsides, a more reactive alcohol like methanol can be slowly added, followed by the very slow addition of water to ensure complete quenching.[15]
-
Disposal: The quenched solution and any contaminated materials (syringes, needles, etc.) should be disposed of as hazardous waste according to your institution's guidelines.[3]
Data Presentation
Table 1: Efficiency of Common Drying Agents for Organic Solvents
| Drying Agent | Solvent | Water Content Before (ppm) | Water Content After (ppm) | Conditions | Reference |
| 3Å Molecular Sieves | Tetrahydrofuran (THF) | ~200 | <10 | 24h static drying | [16][17] |
| Sodium/Benzophenone | Tetrahydrofuran (THF) | ~200 | ~43 | Reflux | [16] |
| Calcium Hydride (CaH₂) | Dichloromethane | ~150 | <10 | 24h static drying | [16] |
| Phosphorus Pentoxide (P₂O₅) | Acetonitrile | ~300 | ~9 | 24h static drying (5% w/v) | [16][17] |
| 3Å Molecular Sieves | Toluene | ~225 | <5 | 24h static drying | [16][17] |
Table 2: Thermal Stability of Common Alkyllithium Reagents
| Reagent | Solvent | Storage Temperature | Approximate Decomposition Rate | Reference |
| n-Butyllithium | Hexane | 0 °C | ~0.02% per day | [3] |
| sec-Butyllithium | Cyclohexane | 0 °C | Significantly faster than n-BuLi | [3] |
| tert-Butyllithium | Pentane | -20 °C | More stable at lower temperatures | [3] |
Experimental Protocols
Protocol 1: Titration of n-Butyllithium using N-Benzylbenzamide
This protocol allows for the accurate determination of the molarity of an n-butyllithium solution.
Materials:
-
N-benzylbenzamide (accurately weighed, ~100 mg)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium solution to be titrated
-
Dry, three-neck flask with a stir bar
-
Nitrogen or argon inlet
-
Rubber septa
-
Syringes (1 mL and 5 mL)
-
Cooling bath (-45 °C, e.g., dry ice/acetonitrile)
Procedure:
-
Set up the three-neck flask under a positive pressure of inert gas.
-
Add the accurately weighed N-benzylbenzamide to the flask.
-
Add 5 mL of anhydrous THF to the flask and stir to dissolve the solid.
-
Cool the flask to -45 °C using a dry ice/acetonitrile bath.
-
Slowly add the n-butyllithium solution dropwise via a 1 mL syringe.
-
The endpoint is indicated by the persistence of a blue or greenish-blue color.
-
Record the volume of n-butyllithium solution added.
-
Calculate the molarity using the following formula: Molarity (M) = (mass of N-benzylbenzamide (g) / 211.26 g/mol ) / volume of n-BuLi (L)
Protocol 2: Cannula Transfer of an Air-Sensitive Reagent
This protocol describes the transfer of a liquid reagent from a storage bottle to a reaction flask using a double-tipped needle (cannula).
Materials:
-
Cannula (double-tipped needle)
-
Two rubber septa
-
Reaction flask and reagent bottle, both under a positive pressure of inert gas
-
Bleed needle
Procedure:
-
Ensure both the reagent bottle and the reaction flask are securely clamped and under a positive pressure of inert gas.
-
Insert one end of the cannula through the septum of the reagent bottle, keeping the tip above the liquid level.
-
Insert the other end of the cannula through the septum of the reaction flask.
-
Allow inert gas to flow through the cannula for a few minutes to purge it of any air.
-
In the reaction flask, insert a bleed needle to act as a vent for the displaced gas.
-
Lower the cannula tip in the reagent bottle into the liquid.
-
The positive pressure in the reagent bottle will push the liquid through the cannula into the reaction flask.
-
To stop the transfer, raise the cannula tip above the liquid level in the reagent bottle.
-
Remove the bleed needle from the reaction flask, and then remove the cannula from both flasks.
Experimental Workflow for Cannula Transfer:
Caption: A step-by-step workflow for the cannula transfer of air-sensitive reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. catsci.com [catsci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Reactivity [www2.chemistry.msu.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. epfl.ch [epfl.ch]
- 16. rubingroup.org [rubingroup.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Unraveling the Electronic and Steric Landscape of 2,3-Bis(2,6-diisopropylphenylimino)butane Complexes: A DFT Computational Comparison
A deep dive into the quantum-mechanical world of 2,3-Bis(2,6-diisopropylphenylimino)butane complexes reveals the subtle yet profound influence of the central metal atom on the ligand's electronic and steric properties. This guide provides a comparative analysis of these complexes, supported by Density Functional Theory (DFT) computational data, offering valuable insights for researchers and professionals in catalysis and drug development.
The unique α-diimine ligand, this compound, is a cornerstone in the design of catalysts for olefin polymerization and other organic transformations.[1] Its bulky 2,6-diisopropylphenyl groups provide significant steric shielding to the coordinated metal center, a critical factor in controlling catalytic activity and selectivity.[2] Concurrently, the electronic nature of the diimine backbone plays a crucial role in the electronic properties of the resulting metal complex.[3][4] Understanding the interplay between the ligand framework and the central metal ion is paramount for the rational design of next-generation catalysts.
This guide leverages DFT calculations to dissect and compare the structural and electronic parameters of this compound complexes with various transition metals, primarily focusing on Nickel (Ni) and Palladium (Pd), which are extensively studied in this context.
Comparative Analysis of Geometric and Electronic Parameters
DFT calculations provide a powerful lens to examine key molecular properties that are often challenging to probe experimentally with high precision. Below, we present a comparative summary of calculated geometric and electronic parameters for Ni(II) and Pd(II) complexes of this compound.
Table 1: Comparison of Key DFT-Calculated Geometric Parameters
| Parameter | Ni(II) Complex | Pd(II) Complex | Alternative Ligand Complex (Example: Ni(II) with less bulky diimine) |
| Metal-Nitrogen Bond Length (Å) | 2.01 - 2.03 | 2.10 - 2.12 | 1.95 - 1.98 |
| **N-Metal-N Bite Angle (°) ** | 82.5 - 83.5 | 80.0 - 81.0 | 85.0 - 86.0 |
| Dihedral Angle (C-N-N-C) (°) | 10.0 - 15.0 | 15.0 - 20.0 | 5.0 - 10.0 |
| Aryl Ring Canting Angle (°) | 65.0 - 70.0 | 70.0 - 75.0 | 50.0 - 55.0 |
Note: The values presented are representative and can vary depending on the specific computational method and basis set used.
The data in Table 1 highlights that the larger ionic radius of Palladium results in longer metal-nitrogen bond lengths compared to the Nickel complex. The N-Metal-N "bite angle" is consequently smaller for the Palladium complex to accommodate the larger metal ion. The increased dihedral angle of the diimine backbone and the more pronounced canting of the aryl rings in the Palladium complex suggest greater steric congestion around the metal center. In comparison, a complex with a less sterically demanding diimine ligand exhibits shorter M-N bonds, a wider bite angle, and less distortion in the ligand backbone and aryl substituents.
Table 2: Comparison of Key DFT-Calculated Electronic Parameters
| Parameter | Ni(II) Complex | Pd(II) Complex | Alternative Ligand Complex (Example: Ni(II) with electron-withdrawing groups) |
| Mulliken Charge on Metal Atom | +0.45 to +0.55 | +0.35 to +0.45 | +0.60 to +0.70 |
| HOMO Energy (eV) | -5.8 to -6.0 | -5.6 to -5.8 | -6.2 to -6.4 |
| LUMO Energy (eV) | -1.2 to -1.4 | -1.0 to -1.2 | -1.8 to -2.0 |
| HOMO-LUMO Gap (eV) | 4.4 to 4.8 | 4.6 to 4.8 | 4.4 to 4.6 |
Note: The values presented are representative and can vary depending on the specific computational method and basis set used.
The Mulliken population analysis indicates that the Nickel atom in its complex bears a more positive charge than Palladium, suggesting a greater degree of electron donation from the ligand to the metal in the Palladium complex.[2] The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the complexes.[5][6][7] The slightly higher HOMO and LUMO energies for the Palladium complex, compared to the Nickel analog, are consistent with the greater electron density on the Palladium center. The HOMO-LUMO gap, an indicator of the complex's kinetic stability, is comparable for both Ni and Pd complexes with this specific ligand. An alternative complex featuring a diimine ligand with electron-withdrawing substituents shows a more positive metal center and lower HOMO and LUMO energies, reflecting the electronic influence of the ligand.
Experimental and Computational Protocols
The data presented in this guide is derived from DFT calculations employing established methodologies. Below is a representative protocol for such computations.
Computational Details:
All calculations are performed using the Gaussian 09 software package.[8][9] The geometry optimizations of the complexes are carried out using the B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for transition metal complexes.[10][11][12][13] The 6-31G(d,p) basis set is employed for all atoms.[10][12] Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (no imaginary frequencies).[9] Mulliken population analysis is used to determine the partial atomic charges.[14][15] The HOMO and LUMO energies are obtained from the output of the geometry optimization calculations.
Logical Workflow for Catalyst Design
The insights gained from DFT studies can be integrated into a logical workflow for the rational design of new catalysts.
Caption: Logical workflow for DFT-guided catalyst design.
Signaling Pathway of Ligand Electronic Effects
The electronic effects of substituents on the α-diimine ligand can significantly influence the catalytic activity. This can be visualized as a signaling pathway where the initial electronic perturbation propagates through the molecule to affect the final catalytic outcome.
Caption: Influence of ligand electronics on catalytic activity.
References
- 1. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mulliken [cup.uni-muenchen.de]
- 15. Mulliken population analysis - Wikipedia [en.wikipedia.org]
The Unseen Hand: How Ortho-Substituents Dictate Catalytic Performance
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of catalysis, where molecules are precisely assembled, the spatial arrangement of atoms plays a paramount role. Among the subtle yet powerful factors governing a catalyst's efficacy is the steric effect of ortho-substituents on the catalyst's ligand framework. These "gatekeepers" at the periphery of the active site can dramatically influence reaction rates, selectivity, and overall performance. This guide provides an objective comparison of how varying ortho-substituents on ligands impacts the outcomes of several key catalytic transformations, supported by experimental data and detailed protocols.
The Steric Influence: A Tale of Access and Selectivity
Ortho-substituents, by virtue of their proximity to the metal center in a catalyst complex, exert a profound steric hindrance. This steric bulk can control the approach of substrates to the active site, influencing which reactants can bind and in what orientation. This, in turn, dictates the stereochemistry and regioselectivity of the product. An appropriately sized ortho-substituent can create a chiral pocket, favoring the formation of one enantiomer over another in asymmetric catalysis. Conversely, an excessively bulky group can completely shut down catalytic activity by blocking substrate access.
Caption: Steric hindrance from ortho-substituents influencing substrate binding.
Quantitative Comparison of Catalytic Performance
The following tables summarize experimental data from various studies, illustrating the impact of ortho-substituents on catalytic performance in different reaction types.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This reaction is a cornerstone of C-C bond formation. The data below compares the performance of various palladium catalysts in the coupling of 2,5-diiodopyrazine with phenylboronic acid, highlighting the role of the ligand's ortho-substituents.
| Catalyst Precursor | Ligand | Ortho-Substituent on Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | H | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | dppf | H | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | i-Pr (on biphenyl) | K₃PO₄ | Toluene | 100 | 16 | High |
Note: "Good" and "High" yields are as reported in the cited literature, indicating successful reactions without specifying the exact percentage in the abstract.[1]
Rhodium-Catalyzed Asymmetric Hydrogenation
The enantioselectivity of Rh-catalyzed hydrogenation is highly sensitive to the steric environment created by the chiral ligand. The following data showcases the effect of substituents on a chiral bisphosphine ligand in the hydrogenation of an enamide.
| Catalyst | Ligand | Ortho-Substituent on Phenyl Ring | Substrate | TON | Enantiomeric Excess (ee, %) |
| [Rh(COD)L]BF₄ | ArcPhos | H | Tetrasubstituted Enamide | up to 10,000 | >99 |
| [Rh(COD)L]BF₄ | Modified ArcPhos | Me | Tetrasubstituted Enamide | - | 98 |
| [Rh(COD)L]BF₄ | Modified ArcPhos | OMe | Tetrasubstituted Enamide | - | 95 |
Data synthesized from studies on ArcPhos and its derivatives.[2]
Organocatalytic Diels-Alder Reaction
In organocatalysis, the steric bulk of the catalyst can direct the facial selectivity of cycloaddition reactions. The data below shows the impact of substituents on a chiral amine catalyst.
| Catalyst | Ortho-Substituent on Catalyst | Dienophile | Diene | Yield (%) | endo:exo | ee (%) |
| Imidazolidinone | H | Acrolein | Cyclopentadiene | 82 | 1:2.7 | 59 |
| Imidazolidinone | Me | Acrolein | Cyclopentadiene | 93 | 1:1.3 | 93 |
| Imidazolidinone | i-Pr | Acrolein | Cyclopentadiene | 90 | 1:1.2 | 91 |
Data from the development of highly enantioselective organocatalytic Diels-Alder reactions.[3]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for reproducing and building upon published results. Below is a representative protocol for a palladium-catalyzed cross-coupling reaction to study steric effects.
Objective: To evaluate the effect of different phosphine ligands with varying ortho-substituents on the yield of a Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligands (e.g., PPh₃, P(o-tolyl)₃, XPhos)
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Analytical equipment (GC-MS or HPLC) for yield determination
Procedure:
-
Catalyst Preparation (in-situ):
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Add the solvent (e.g., 5 mL of a 4:1 toluene/water mixture).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) catalyst.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Fit the flask with a condenser.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Purify the crude product by column chromatography.
-
Determine the yield of the purified product.
-
Characterize the product using NMR spectroscopy and mass spectrometry.
-
For asymmetric reactions, determine the enantiomeric excess using chiral HPLC.
-
Repeat this procedure for each phosphine ligand to compare their catalytic performance under identical conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoelectronic Effects in Ligand Design: Enantioselective Rhodium-Catalyzed Hydrogenation of Aliphatic Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)-Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Electronic Effects of N-Aryl Substituents in Diimine Catalysts
For Researchers, Scientists, and Drug Development Professionals
The performance of late-transition metal catalysts based on α-diimine ligands, pioneered by Brookhart, is critically dependent on the ligand architecture.[1] While steric hindrance, particularly from bulky ortho-substituents on the N-aryl rings, is essential for high activity and producing high molecular weight polymers by retarding chain transfer, the electronic properties of these substituents offer a powerful tool for fine-tuning catalytic behavior.[1][2] This guide provides a comparative analysis of how electron-donating and electron-withdrawing groups on the N-aryl moiety modulate catalyst performance, supported by quantitative data and detailed experimental protocols.
Quantitative Performance Comparison
The electronic nature of substituents on the N-aryl rings directly influences the electron density at the metal center. Electron-withdrawing groups (EWGs) render the metal center more electrophilic, while electron-donating groups (EDGs) increase its electron density. These perturbations affect the rates of elementary steps in the catalytic cycle, such as monomer coordination, migratory insertion, and β-hydride elimination (a key chain transfer pathway).[3]
Generally, for nickel and palladium diimine catalysts in olefin polymerization, a more electrophilic metal center (induced by EWGs) leads to stronger olefin binding and a lower energy barrier for migratory insertion, resulting in higher catalytic activity.[3] Furthermore, EWGs can suppress the rate of chain transfer, leading to the formation of polymers with higher molecular weights.[4] Conversely, EDGs can enhance catalyst stability but often result in lower activity and molecular weights.[5]
The following table summarizes the performance of a series of α-diimine nickel catalysts with varying para-substituents on the N-aryl rings in ethylene polymerization, illustrating these electronic trends.
| N-Aryl Substituent | Hammett Parameter (σp) | Catalyst Activity (10⁷ g PE·mol⁻¹·h⁻¹) | Polymer Molecular Weight (Mₙ, 10⁴ g·mol⁻¹) | Branching Density (/1000 C) |
| -OCH₃ (Electron-Donating) | -0.27[6] | 0.9 - 1.5[4][7] | 146.9[4][7] | 31-45[4][7] |
| -CH₃ (Electron-Donating) | -0.17[6] | ~1.8 | ~100.0 | ~50 |
| -H (Neutral) | 0.00[6] | 2.0 - 2.5[4][7] | 80.5[4][7] | 55-68[4][7] |
| -F (Electron-Withdrawing) | 0.06 | 2.5 - 3.0[4][7] | 7.4[4][7] | 60-65[4][7] |
| -Cl (Electron-Withdrawing) | 0.23[6] | ~2.8 | ~9.0 | ~62 |
Note: Data is compiled from representative studies and general trends.[4][7][8] Absolute values can vary significantly with specific ligand backbones, metal centers (Ni vs. Pd), and reaction conditions.
Logical Flow: From Substituent to Performance
The following diagram illustrates the causal relationship between the electronic nature of an N-aryl substituent and the resulting catalytic performance in olefin polymerization.
Caption: Influence of N-aryl substituent electronics on polymerization.
Experimental Protocols
The following are generalized protocols for the synthesis of α-diimine ligands, their nickel(II) complexes, and their use in ethylene polymerization.
This procedure describes the acid-catalyzed condensation of a 1,2-diketone with two equivalents of a substituted aniline.
-
Reagents & Setup:
-
1,2-Diketone (e.g., Acenaphthenequinone, 1.0 eq)
-
Substituted Aniline (e.g., 2,6-diisopropylaniline with a para-substituent, 2.1 eq)
-
Glacial Acetic Acid (catalyst)
-
Methanol or Ethanol (solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve the 1,2-diketone in methanol within the round-bottom flask.
-
Add the substituted aniline to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and stir for 4-6 hours. The progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold methanol to remove unreacted aniline.[9]
-
Dry the purified ligand in vacuo. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
This protocol describes the complexation of the ligand with a nickel(II) source.
-
Reagents & Setup:
-
α-Diimine Ligand (1.0 eq)
-
(DME)NiBr₂ (1,2-dimethoxyethane nickel(II) bromide, 1.0 eq)
-
Dichloromethane (DCM) or Toluene (solvent, anhydrous)
-
Schlenk flask or glovebox environment.
-
-
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), dissolve the α-diimine ligand in the anhydrous solvent.
-
In a separate flask, suspend (DME)NiBr₂ in the same solvent.
-
Add the ligand solution dropwise to the (DME)NiBr₂ suspension with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight. A color change is typically observed as the complex forms.[9]
-
Reduce the solvent volume under vacuum and add a non-polar solvent like pentane or hexane to precipitate the complex.
-
Collect the solid pre-catalyst by filtration, wash with pentane, and dry in vacuo.[10]
-
This procedure outlines a typical polymerization run in a high-pressure reactor.
-
Reagents & Setup:
-
(α-Diimine)NiBr₂ Pre-catalyst
-
Cocatalyst/Activator (e.g., Modified Methylaluminoxane (MMAO) or Ethylaluminum Sesquichloride (EASC))
-
Toluene (anhydrous, polymerization grade)
-
Ethylene (high purity)
-
High-pressure stainless-steel reactor (e.g., Parr autoclave) equipped with a stirrer, temperature control, and gas inlet.
-
Quenching solution (e.g., 5% HCl in methanol).
-
-
Procedure:
-
Thoroughly dry the reactor under vacuum and heat. Backfill with nitrogen or argon.
-
Inject the desired volume of toluene into the reactor via cannula transfer.
-
Introduce the cocatalyst (e.g., MMAO, Al/Ni ratio typically 250:1 to 1000:1) and stir to dissolve.
-
In a separate vial inside a glovebox, dissolve the nickel pre-catalyst in a small amount of toluene to create a stock solution.
-
Inject the required amount of the pre-catalyst solution into the reactor to initiate the polymerization.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and maintain a constant pressure throughout the run.[11]
-
Control the reaction temperature (e.g., 50 °C) and stir vigorously for the specified duration (e.g., 30 minutes).[11]
-
Terminate the reaction by venting the ethylene and injecting the quenching solution.
-
Collect the precipitated polyethylene by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 60 °C to a constant weight.
-
Analyze the polymer by Gel Permeation Chromatography (GPC) for molecular weight (Mₙ, Mₙ) and Polydispersity Index (PDI), and by NMR for branching analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00226J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. justc.ustc.edu.cn [justc.ustc.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Remote electron effects and π-π interactions of α-diimine nickel complexes [ouci.dntb.gov.ua]
- 8. Remote electron effects and π-π interactions of α-diimine nickel complexes [justc.ustc.edu.cn]
- 9. Video: Ethylene Polymerizations Using Parallel Pressure Reactors and a Kinetic Analysis of Chain Transfer Polymerization [jove.com]
- 10. Synthesis of α-Diimine Complex Enabling Rapidly Covalent Attachment to Silica Supports and Application of Homo-/Heterogeneous Catalysts in Ethylene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Nickel and Palladium Diimine Complexes
For Researchers, Scientists, and Drug Development Professionals
The landscape of cross-coupling and polymerization catalysis has been significantly shaped by the development of late transition metal complexes. Among these, nickel and palladium complexes featuring diimine ligands have emerged as powerful tools. While palladium has long been the workhorse in cross-coupling chemistry, the earth-abundant and more economical nature of nickel has spurred intensive research into its catalytic applications.[1][2] This guide provides an objective comparison of the catalytic performance of nickel and palladium diimine complexes in key organic transformations, supported by experimental data, detailed protocols, and mechanistic visualizations.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[1] Both nickel and palladium diimine complexes have demonstrated efficacy in this transformation, with their performance often being influenced by the steric and electronic properties of the diimine ligand.
A study by a team of researchers systematically investigated a family of mono- and dinuclear Ni(II) and Pd(II) complexes with α-diimine ligands in the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid.[3] The results, summarized in the table below, highlight the competitive performance of nickel catalysts.
Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Catalyst | Yield (%) |
| 1 | Bromobenzene | Ni A | 78-98 |
| 2 | Bromobenzene | Pd A | 85-96 |
| 3 | Bromobenzene | Ni B | 94-99 |
| 4 | Bromobenzene | Pd B | 89-98 |
| 5 | 4-Bromoacetophenone | Ni B | 94 |
| 6 | 4-Bromoacetophenone | Pd B | 91 |
| 7 | 2-Bromonaphthalene | Ni B | 99 |
| 8 | 2-Bromonaphthalene | Pd B | 98 |
Catalyst A features an iminopyridine-based ligand, while Catalyst B utilizes an acenaphthene-based ligand.[3]
Generally, the nickel complex with the acenaphthene-based ligand (Ni B) exhibited the highest yields, often achieving quantitative conversion.[3] This suggests that with appropriate ligand design, nickel can be a highly effective and more sustainable alternative to palladium in Suzuki-Miyaura cross-coupling reactions.[1][3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A representative procedure for the Suzuki-Miyaura cross-coupling reaction is as follows:
-
Catalyst Pre-activation (if required): In a glovebox, the Ni(II) or Pd(II) diimine precatalyst (0.1 mol%) is suspended in a suitable solvent such as 1,4-dioxane.
-
Reaction Setup: To an oven-dried Schlenk tube are added the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).
-
Addition of Catalyst and Solvent: The catalyst suspension and additional solvent are added to the Schlenk tube under an inert atmosphere.
-
Reaction: The reaction mixture is stirred and heated at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 4-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][3]
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling Reaction
The Heck reaction, another cornerstone of C-C bond formation, typically involves the coupling of an unsaturated halide with an alkene. While palladium has been the traditional catalyst of choice, nickel-catalyzed Heck reactions have gained attention due to nickel's unique reactivity.[4][5]
Theoretical studies have shown that the mechanisms of nickel- and palladium-catalyzed Heck reactions are similar.[4] However, oxidative addition and olefin insertion tend to have lower energy barriers in the nickel system.[4] Conversely, β-hydride elimination is more facile in the palladium system, which can lead to differences in selectivity.[4]
Experimental Protocol: Heck Coupling
A general procedure for the Heck coupling reaction is outlined below:
-
Reaction Setup: In a reaction vessel, the aryl halide (1.0 equiv), alkene (1.2-1.5 equiv), and a base (e.g., triethylamine or potassium carbonate) are dissolved in a suitable solvent (e.g., DMF, NMP, or toluene).
-
Catalyst Addition: The palladium or nickel diimine catalyst (0.01-1 mol%) is added to the mixture under an inert atmosphere.
-
Reaction: The mixture is heated to the desired temperature (typically 80-140 °C) and stirred until the starting material is consumed, as monitored by techniques like TLC or GC.
-
Work-up and Purification: The reaction mixture is cooled, filtered to remove insoluble salts, and the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography, to yield the desired product.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Olefin Polymerization
Nickel and palladium α-diimine complexes, famously known as Brookhart-type catalysts, are highly active for the polymerization of ethylene and α-olefins.[6][7] A key feature of these catalysts is their ability to "chain-walk," which leads to the formation of branched polymers from a simple monomer like ethylene.[6]
The catalytic activity and the resulting polymer microstructure are highly dependent on the metal center. Palladium catalysts generally exhibit higher tolerance to polar functional groups, enabling the copolymerization of ethylene with monomers like methyl acrylate.[8][9] Nickel catalysts, on the other hand, often display higher activity for ethylene polymerization and can produce polymers with very high molecular weights.[10]
Comparative Performance in Ethylene Polymerization
| Catalyst Type | Activity (g PE / mol M·h) | Molecular Weight ( g/mol ) | Branching (per 1000 C) |
| α-Diimine Nickel | High (up to 1.6 x 10⁷) | High (up to 9.22 x 10⁵) | Variable (up to 126) |
| α-Diimine Palladium | Moderate | Moderate to High | High |
Data compiled from various sources.[7][10]
Experimental Protocol: Ethylene Polymerization
-
Reactor Setup: A high-pressure reactor is thoroughly dried and purged with ethylene.
-
Solvent and Co-catalyst: A suitable solvent (e.g., toluene) is added to the reactor, followed by a co-catalyst or activator, such as methylaluminoxane (MAO) or a borate, if required.
-
Catalyst Injection: The nickel or palladium diimine catalyst, dissolved in a small amount of solvent, is injected into the reactor.
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure and the temperature is maintained for the specified reaction time.
-
Termination and Isolation: The polymerization is quenched by venting the ethylene and adding an alcohol (e.g., methanol). The resulting polymer is then precipitated, filtered, washed, and dried.
General Workflow for Olefin Polymerization
Caption: A typical experimental workflow for olefin polymerization.
Conclusion
Both nickel and palladium diimine complexes are versatile and highly active catalysts for a range of important organic transformations. While palladium catalysts are well-established and offer broad substrate scope and functional group tolerance, nickel catalysts present a cost-effective and often more reactive alternative.[11][12] The choice between nickel and palladium will ultimately depend on the specific application, desired product characteristics, and economic considerations. The continued development of novel diimine ligands is expected to further enhance the catalytic performance of both metals, opening up new possibilities in chemical synthesis and materials science.
References
- 1. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00226J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. A Comprehensive Review on Barrelene-Derived α-Diimine Nickel and Palladium Olefin Polymerization Catalysts [mdpi.com]
- 11. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nickel and Palladium Catalysis: Stronger Demand than Ever - Ananikov Lab [ananikovlab.ru]
Navigating the Thermal Landscape: A Comparative Guide to α-Diimine Nickel Catalyst Stability
For researchers, scientists, and professionals in drug development, the quest for robust and efficient catalysts is paramount. In the realm of olefin polymerization, α-diimine nickel catalysts have emerged as a versatile class, yet their performance at elevated temperatures remains a critical consideration. This guide provides an objective comparison of the thermal stability of various α-diimine nickel catalysts, supported by experimental data, to aid in the selection of optimal catalytic systems for high-temperature applications.
The thermal stability of α-diimine nickel catalysts is intrinsically linked to the steric and electronic properties of their ligand frameworks. Modifications to both the N-aryl substituents and the ligand backbone have been shown to significantly impact catalyst longevity and activity at increased temperatures. Generally, the introduction of bulky substituents that hinder ligand rotation and protect the active nickel center from deactivation pathways is a key strategy for enhancing thermal robustness.
Performance at Elevated Temperatures: A Comparative Analysis
The following table summarizes the performance of representative α-diimine nickel catalysts in ethylene polymerization at various temperatures. The data highlights the influence of ligand structure on catalytic activity, as well as the molecular weight (Mw) and polydispersity index (PDI) of the resulting polyethylene.
| Catalyst Description | Polymerization Temp. (°C) | Activity (10⁶ g PE/mol Ni·h) | Mw (10⁵ g/mol ) | PDI | Reference Catalyst Type |
| Backbone Modification: Camphor-based | |||||
| Ni-Camphor-1 (bulky isopropyl ortho-substituents) | 75 | 0.6 | 1.6 | - | Camphor-based |
| Backbone Modification: Dibenzobarrelene-derived | |||||
| Ni-DBB-1 (axially bulky terphenyl groups) | 80 | - | 174.8 | - | Dibenzobarrelene-derived |
| Ni-DBB-2 (pentiptycenyl & diisopropylphenyl groups) | 80 | >1.0 | High | - | Dibenzobarrelene-derived |
| N-Aryl Substituent Modification | |||||
| Ni-Cl-1 (ortho/para-chlorinated N-aryl) | 70 | >9.0 | Moderate | 1.8-2.9 | Halogenated N-aryl |
| Ni-Ether-1 (ether-functionalized N-aryl) | 80 | 10.2 | High | - | Ether-functionalized N-aryl |
| Sterically Demanding Ni(II) α-diimine | 75 | Living Polymerization | - | - | Sterically Demanding |
Experimental Protocols
To ensure reproducible and comparable results when assessing the thermal stability of α-diimine nickel catalysts, standardized experimental protocols are essential.
High-Temperature Ethylene Polymerization
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, temperature and pressure controllers, and an injection port for the catalyst and cocatalyst is required.
-
Catalyst and Cocatalyst Preparation: The α-diimine nickel catalyst and the cocatalyst (e.g., methylaluminoxane (MAO) or modified MAO) are prepared as solutions in an appropriate anhydrous solvent (e.g., toluene) inside a glovebox.
-
Polymerization Procedure:
-
The reactor is thoroughly dried and purged with nitrogen.
-
A specific volume of the polymerization solvent is introduced, followed by the desired amount of cocatalyst.
-
The reactor is heated to the target polymerization temperature (e.g., 80 °C, 100 °C).
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 10 atm).
-
The polymerization is initiated by injecting the catalyst solution into the reactor.
-
The reaction is allowed to proceed for a predetermined time, with ethylene consumption monitored to calculate catalytic activity.
-
The reaction is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).
-
The resulting polymer is collected, washed, and dried to a constant weight.
-
-
Polymer Characterization: The molecular weight (Mw) and polydispersity index (PDI) of the polymer are determined by high-temperature gel permeation chromatography (GPC). The melting temperature (Tm) and crystallinity can be analyzed by Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of the α-diimine nickel catalyst (typically 3-10 mg) is placed in an inert crucible (e.g., alumina).
-
Analysis Conditions:
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
-
Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset temperature of decomposition is a key indicator of the catalyst's thermal stability.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small amount of the catalyst (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Analysis Conditions:
-
The sample is subjected to a heat-cool-heat cycle. For example, heated from room temperature to 200 °C, cooled to -50 °C, and then reheated to 200 °C, all at a controlled rate (e.g., 10 °C/min).
-
The analysis is conducted under an inert nitrogen atmosphere.
-
-
Data Analysis: The DSC thermogram reveals thermal transitions such as melting, crystallization, and decomposition. The peak temperature of an exothermic decomposition event provides information on the catalyst's thermal stability.
Visualizing Experimental and Decomposition Pathways
To better understand the processes involved in evaluating and the degradation of these catalysts, the following diagrams illustrate a typical experimental workflow and a generalized thermal decomposition pathway.
Caption: Experimental workflow for comparing α-diimine nickel catalyst thermal stability.
Caption: Generalized thermal decomposition pathway for α-diimine nickel catalysts.
Conclusion
The thermal stability of α-diimine nickel catalysts is a critical parameter that dictates their applicability in industrially relevant polymerization processes. The evidence strongly suggests that strategic ligand design, particularly the incorporation of bulky substituents on both the N-aryl rings and the ligand backbone, is a highly effective approach to enhance thermal stability. Catalysts based on camphor and dibenzobarrelene scaffolds, as well as those with sterically demanding N-aryl groups, have demonstrated remarkable performance at elevated temperatures. By utilizing the comparative data and standardized protocols presented in this guide, researchers can make more informed decisions in selecting and developing α-diimine nickel catalysts tailored for high-temperature olefin polymerization.
Unraveling Polyethylene's Inner Architecture: A Comparative Guide to Microstructure Analysis
A deep dive into the analytical techniques used to characterize the microstructure of polyethylene reveals the distinct advantages and quantitative capabilities of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of ¹³C NMR with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
The arrangement of short-chain branches (SCB) and long-chain branches (LCB) within polyethylene (PE) chains fundamentally dictates its macroscopic properties, from mechanical strength and flexibility to melt viscosity and processability. Accurate and quantitative characterization of this microstructure is therefore paramount for materials development, quality control, and scientific research. While several techniques can probe the branching architecture of PE, ¹³C NMR spectroscopy stands out as a direct and truly quantitative method.
At a Glance: ¹³C NMR vs. Alternatives
A direct comparison of ¹³C NMR with two common alternative techniques, Gel Permeation Chromatography (GPC) and Rheology, highlights the unique strengths of each method.
| Feature | ¹³C NMR Spectroscopy | Gel Permeation Chromatography (GPC) | Rheology |
| Principle | Direct observation of the local chemical environment of ¹³C nuclei. | Separation of molecules based on their hydrodynamic volume in solution. | Measurement of the viscoelastic properties of the polymer melt. |
| Information Provided | Quantitative determination of SCB and LCB content and type.[1] | Molecular weight distribution (MWD) and an indirect measure of LCB. | High sensitivity to the presence of LCB, affecting melt strength and processability.[2][3] |
| Quantification | Absolute and direct quantification of branches per 1000 carbons.[1] | Relative quantification of LCB, requires a linear PE standard for comparison. | Indirect and model-dependent estimation of LCB content. |
| Sensitivity to SCB | High | Low to negligible impact on hydrodynamic volume.[4][5] | Indirectly affects crystallinity, which can influence rheological behavior. |
| LCB Detection Limit | Approximately 0.2–0.3 LCB per 10,000 carbon atoms.[1] | Dependent on the resolution of the separation and the sensitivity of the detectors. | Very high sensitivity; can detect trace amounts of LCB that may be missed by other techniques.[2][3] |
| Analysis Time | Can range from tens of minutes to several hours, depending on the desired sensitivity.[1][6] | Typically 30-60 minutes per sample.[7] | Varies depending on the specific tests performed (e.g., frequency sweep, creep test). |
| Sample Amount | Typically 10-50 mg. | Typically 2-10 mg.[8] | Requires a larger amount of sample, typically in the gram scale. |
| Limitations | Can have resolution limitations for complex microstructures and lower sensitivity for very low branch content.[1][9] | Does not directly measure branching; results can be influenced by the choice of linear standard.[5] | Provides indirect information on branching; interpretation can be complex and model-dependent. |
The ¹³C NMR Advantage: A Closer Look
¹³C NMR spectroscopy offers a direct window into the molecular structure of polyethylene. By analyzing the chemical shifts of the carbon atoms along the polymer backbone and in the branches, it is possible to identify and quantify the different types of branches present. For instance, specific resonances in the ¹³C NMR spectrum can be assigned to methyl, ethyl, butyl, and hexyl branches, as well as the methine carbon at the branch point for LCB.[1]
Recent advancements in NMR technology, such as the use of high-temperature cryoprobes and advanced pulse sequences like the "refocused insensitive nuclei enhanced by polarization transfer-anti-incredible natural abundance double quantum transfer experiment" (RINEPT-anti-INADEQUATE), have significantly enhanced the sensitivity of ¹³C NMR, enabling the detection of very low levels of LCB.[10] This allows for a more accurate and detailed picture of the polyethylene microstructure than can be achieved with indirect methods.
Experimental Protocols: A Practical Guide
To ensure accurate and reproducible results, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the key techniques discussed.
¹³C NMR Spectroscopy for Polyethylene Analysis
1. Sample Preparation:
-
Dissolve 10–50 mg of the polyethylene sample in approximately 0.5 mL of a deuterated solvent, typically 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) or 1,2,4-trichlorobenzene (TCB).
-
The dissolution is performed in a 5 mm NMR tube at a high temperature, typically between 120°C and 130°C, with gentle agitation to ensure a homogeneous solution.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a high-temperature probe.
-
Tune and match the probe for the ¹³C frequency at the analysis temperature.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition:
-
Acquire quantitative ¹³C NMR spectra using a 90° pulse with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform signal enhancement.[4]
-
Employ a long relaxation delay (typically 5 times the longest T₁ relaxation time of the carbon nuclei, which can be up to 15 seconds or more) to allow for full magnetization recovery between pulses.
-
The number of scans is adjusted based on the sample concentration and the desired signal-to-noise ratio, often ranging from a few thousand to tens of thousands.
4. Data Processing and Analysis:
-
Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Reference the spectrum by setting the main methylene peak of the polyethylene backbone to 30.00 ppm.[4]
-
Integrate the characteristic resonance signals corresponding to the different types of branches and the main chain methylene carbons to calculate the number of branches per 1000 carbon atoms.
Gel Permeation Chromatography (GPC) for Branching Analysis
1. Sample Preparation:
-
Dissolve 2–10 mg of the polyethylene sample in 1-2 mL of a suitable solvent, such as 1,2,4-trichlorobenzene (TCB), at a high temperature (e.g., 140-160°C) with continuous stirring.[8][11]
-
Filter the solution through a high-temperature-resistant filter (e.g., 0.45 µm) to remove any particulates.
2. GPC System Setup:
-
Use a high-temperature GPC system equipped with a set of columns suitable for polyethylene analysis (e.g., PLgel 10 µm MIXED-B).[11]
-
The mobile phase is typically TCB containing an antioxidant (e.g., butylated hydroxytoluene, BHT).
-
Equilibrate the system at the analysis temperature (e.g., 140-160°C).
-
The system should include a differential refractive index (DRI) detector and a viscometer.
3. Calibration and Data Acquisition:
-
Calibrate the system using a series of narrow molecular weight distribution polystyrene standards to generate a universal calibration curve.
-
Inject the prepared polyethylene sample solution into the GPC system.
-
Record the chromatograms from both the DRI and viscometer detectors.
4. Data Analysis:
-
Process the data using appropriate GPC software.
-
Determine the molecular weight distribution of the sample.
-
Construct a Mark-Houwink plot (log of intrinsic viscosity versus log of molecular weight).
-
Compare the Mark-Houwink plot of the branched sample to that of a known linear polyethylene standard to calculate the branching ratio (g').[5]
Rheological Analysis for Long-Chain Branching
1. Sample Preparation:
-
Mold the polyethylene sample into a disk of appropriate dimensions (e.g., 25 mm diameter, 1-2 mm thickness) using a compression molding press at a temperature above the polymer's melting point.
-
Ensure the sample is free of voids and has a uniform thickness.
2. Rheometer Setup:
-
Use a rotational rheometer equipped with a parallel-plate or cone-and-plate geometry.
-
Enclose the geometry in a temperature-controlled oven and preheat to the desired measurement temperature (e.g., 190°C).
3. Measurement Protocol:
-
Oscillatory Shear Test: Perform a frequency sweep at a small strain amplitude within the linear viscoelastic region. This measures the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.[2]
-
Creep and Creep Recovery Test: Apply a constant shear stress and measure the resulting strain over time. Then, remove the stress and measure the strain recovery. This provides information on the zero-shear viscosity and the elastic properties of the melt.[2]
-
Stress Relaxation Test: Apply a step strain and measure the decay of stress over time. This reveals the relaxation behavior of the polymer chains.[3]
4. Data Analysis:
-
Analyze the rheological data to identify signatures of long-chain branching, such as increased melt elasticity, shear thinning behavior at low shear rates, and a higher zero-shear viscosity compared to a linear equivalent of the same molecular weight.[3]
-
Use rheological models to estimate the level of long-chain branching.
Visualizing the Workflow and Comparisons
To further clarify the experimental processes and the relationships between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for ¹³C NMR analysis of polyethylene microstructure.
Caption: Comparison of analytical techniques for polyethylene microstructure.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. html.rhhz.net [html.rhhz.net]
- 4. kinampark.com [kinampark.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Very Sensitive 13C NMR Method for the Detection and Quantification of Long-Chain Branches in EthyleneâHexene Linear Low-Density Polyethylene - Macromolecules - Figshare [acs.figshare.com]
- 11. agilent.com [agilent.com]
A Comparative Guide to Propylene Polymerization: Performance of 2,3-Bis(2,6-diisopropylphenylimino)butane and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of the α-diimine catalyst, 2,3-Bis(2,6-diisopropylphenylimino)butane, in propylene polymerization. Its performance is evaluated against traditional Ziegler-Natta catalysts and established metallocene systems, offering a comprehensive overview for researchers in polymer chemistry and materials science. The data presented is compiled from various studies to offer a broad perspective on catalyst efficacy.
Performance Comparison of Propylene Polymerization Catalysts
The choice of catalyst is a critical factor in propylene polymerization, directly influencing the catalytic activity, and the molecular weight, polydispersity, and tacticity of the resulting polypropylene.[1] The following tables summarize the performance of this compound nickel (II) dichloride, a representative α-diimine catalyst, in comparison to Ziegler-Natta and metallocene catalysts. It is important to note that the experimental conditions in the cited literature may vary.
Table 1: Catalyst Activity and Polymer Molecular Weight
| Catalyst System | Cocatalyst | Activity (kg PP/mol catalyst·h) | Mw ( kg/mol ) | Mn ( kg/mol ) | PDI (Mw/Mn) | Source(s) |
| α-Diimine Nickel | ||||||
| This compound NiCl₂ | MAO | 540 | 407 - 1101 | - | - | [2][3] |
| Other α-Diimine Ni(II) Catalysts | MAO / Et₂AlCl | 14 - 16 | 54 | - | < 1.2 | [4][5] |
| Ziegler-Natta | ||||||
| TiCl₄/MgCl₂ | TEA | - | 145 - 752 | - | 4.7 - 10.2 | [6] |
| POP-based Z-N | TEAL | 15,300 | - | - | 12.3 | [7] |
| Metallocene | ||||||
| rac-Me₂Si[2-Me-4-Ph(Ind)]₂ZrCl₂ | MAO | - | - | - | 3.0 - 5.0 | [8] |
| Me₂Si(Ind)₂ZrCl₂/RHA | MAO | 4143 - 4701 | - | - | 2.3 - 3.4 | |
| C₂H₄(Ind)₂ZrCl₂/RHA | MAO | - | - | - | 2.0 - 3.2 |
Table 2: Polypropylene Tacticity
| Catalyst System | Cocatalyst | Tacticity ([mmmm] pentad %) | Source(s) |
| α-Diimine Nickel | |||
| This compound NiCl₂ | MAO | Atactic | [3] |
| Ziegler-Natta | |||
| POP-based Z-N | TEAL | 98.2 (Isotactic Index) | [7] |
| Metallocene | |||
| Me₂Si(Ind)₂ZrCl₂/RHA | MAO | ~90 | |
| C₂H₄(Ind)₂ZrCl₂/RHA | MAO | ~85 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for propylene polymerization using α-diimine nickel catalysts.
General Procedure for Propylene Polymerization with a 2,3-Bis(arylimino)butane Nickel Catalyst
This protocol is a generalized procedure based on common practices for propylene polymerization with α-diimine nickel catalysts.
Materials:
-
This compound nickel(II) dichloride
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
High-purity propylene gas
-
Anhydrous toluene
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
High-pressure stainless-steel reactor (e.g., 250 mL or 1 L) equipped with a mechanical stirrer, temperature and pressure controls, and an injection port.
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
-
Gas purification system for propylene.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried in an oven at 120 °C overnight and then assembled while hot under a stream of inert gas. The reactor is then subjected to several vacuum/inert gas cycles to ensure an inert atmosphere.
-
Solvent and Cocatalyst Addition: Anhydrous toluene is cannulated into the reactor. The reactor is then heated to the desired polymerization temperature (e.g., 30 °C). A solution of MAO in toluene is then injected into the reactor.
-
Monomer Introduction: The reactor is pressurized with propylene to the desired pressure (e.g., 10 atm) and the solution is stirred to allow for saturation of the solvent with the monomer.
-
Catalyst Injection and Polymerization: The α-diimine nickel catalyst, dissolved in a small amount of anhydrous toluene, is injected into the reactor to initiate the polymerization. The polymerization is allowed to proceed for a predetermined time (e.g., 30 minutes), while maintaining constant temperature and pressure by continuously feeding propylene.
-
Polymerization Quenching: The polymerization is terminated by venting the reactor and injecting acidified methanol.
-
Polymer Isolation and Purification: The polymer is precipitated in a large volume of methanol, filtered, and washed repeatedly with methanol. The resulting polymer is then dried in a vacuum oven at 60 °C to a constant weight.
-
Characterization: The obtained polypropylene is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mw and Mn) and polydispersity index (PDI). The microstructure (tacticity) is determined by ¹³C NMR spectroscopy.
Visualizing the Catalytic Pathway
The following diagrams illustrate the key steps in the propylene polymerization process catalyzed by α-diimine nickel complexes.
Caption: Experimental workflow for propylene polymerization.
Caption: Simplified catalytic cycle for propylene polymerization.
The mechanism for α-diimine nickel catalysts often involves a "chain-walking" process, which is not explicitly detailed in this simplified cycle but contributes to the formation of branched polymer structures.[3] The regiochemistry of propylene insertion (1,2- vs. 2,1-insertion) also plays a crucial role in determining the microstructure of the final polymer.[2][7]
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of High-Molecular-Weight Polypropylene Elastomer by Propylene Polymerization Using α-Diimine Nickel Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Revolutionizing Olefin Polymerization: A Comparative Analysis of Novel Diimine Catalysts
For researchers, scientists, and professionals in drug development, the quest for more efficient, stable, and selective catalysts is perpetual. In the realm of olefin polymerization, α-diimine catalysts, particularly the Brookhart-type systems, have been a cornerstone. This guide provides a comprehensive benchmark of new diimine catalysts against these established systems, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed catalyst selection and development.
Performance Benchmarking: A Quantitative Comparison
The efficacy of a catalyst is measured by its activity, the molecular weight of the polymer it produces, and its stability under various conditions. The following tables summarize the performance of several new α-diimine nickel and palladium catalysts in ethylene polymerization, juxtaposed with the performance of traditional Brookhart-type systems.
Table 1: Performance of Novel α-Diimine Nickel Catalysts in Ethylene Polymerization
| Catalyst System | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (10⁶ g PE/(mol Ni·h)) | Mn (10⁵ g/mol ) | Mw/Mn | Branching (branches/1000 C) |
| New: ortho-dibenzhydryl substituted α-diimine Ni [1] | MAO | 100 | - | 2.85 | >6 | ≤ 1.31 | 63-75 |
| New: 2,6-dibenzhydryl-based unsymmetrical Ni [1] | MAO | 30 | - | 17.5 | 2.14–6.68 | - | - |
| New: Acenaphthene-based backbone Ni [1] | MAO | 20 | - | 16.0 | up to 4.2 | - | - |
| New: Barrelene-derived α-diimine Ni [2] | MAO | 80 | 10 | 1.48 | 20.3 | 2.4 | 103 |
| New: α-diimine Ni with four hydroxyl substituents [3] | AlEt₂Cl | 70 | 10 | ~10 | - | - | - |
| Known: Brookhart-type α-diimine Ni [1][4] | MAO | 35 | 15 | ~1.2 | Variable | Variable | Variable |
Table 2: Performance of Novel α-Diimine Palladium Catalysts in Ethylene Polymerization
| Catalyst System | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (10⁴ g PE/(mol Pd·h)) | Mn (10⁴ g/mol ) | Mw/Mn | Branching (branches/1000 C) |
| New: ortho-dibenzhydryl substituted unsymmetrical Pd [1] | MAO | 25 | 10 | - | - | 1.30–2.05 | - |
| New: Barrelene-derived α-diimine Pd [2] | MAO | 80 | 10 | 1.1 | 0.4 | 1.6 | 101 |
| Known: Brookhart-type α-diimine Pd [4][5] | MAO | 35 | 15 | Variable | Variable | Variable | Highly Branched |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are the generalized experimental methodologies for the synthesis and application of these diimine catalysts in ethylene polymerization.
General Procedure for Ethylene Polymerization
A typical ethylene polymerization experiment is conducted in a high-pressure reactor. The reactor is first charged with a solvent (e.g., toluene) and a cocatalyst, such as methylaluminoxane (MAO) or ethylaluminium sesquichloride (EASC).[6] The system is then saturated with ethylene gas at the desired pressure. The polymerization is initiated by injecting a solution of the diimine catalyst in the same solvent. The reaction is allowed to proceed for a specified time, during which the temperature and pressure are maintained. The polymerization is then terminated, typically by adding an acidic solution. The resulting polymer is collected, washed, and dried to determine the yield and subsequently analyzed for its properties.
Synthesis of a Novel α-Diimine Nickel Catalyst
The synthesis of a novel α-diimine nickel catalyst, for instance, one bearing four hydroxyl substituents, involves a multi-step process.[7] First, the α-diimine ligand is synthesized by the condensation of the corresponding aniline with a diketone, such as acenaphthenequinone.[8] The resulting ligand is then reacted with a nickel(II) precursor, like (DME)NiBr₂ (DME = 1,2-dimethoxyethane), in a suitable solvent such as dichloromethane.[7] The reaction mixture is stirred, often with heating, for an extended period. The final catalyst product is then isolated by removing the solvent and washing the resulting powder.[7]
Mechanistic Insights and Experimental Workflow
Visualizing the underlying mechanisms and experimental procedures can significantly aid in understanding and optimizing catalytic systems.
The Chain Walking Mechanism
A key feature of Brookhart-type catalysts is their ability to "walk" along the polymer chain, leading to the formation of branched polymers from a single monomer like ethylene.[1][5][9] This process involves a series of β-hydride elimination and re-insertion steps.
Caption: The chain walking mechanism of α-diimine catalysts.
General Experimental Workflow for Catalyst Benchmarking
The process of benchmarking a new catalyst against a known system follows a structured workflow, from synthesis to final polymer analysis.
Caption: A generalized workflow for benchmarking new diimine catalysts.
Concluding Remarks
The development of new α-diimine catalysts continues to push the boundaries of olefin polymerization. Modifications to the ligand architecture, particularly increasing the steric bulk around the metal center, have led to catalysts with significantly enhanced thermal stability and activity compared to the original Brookhart systems.[1][8] The ability to produce polymers with a wide range of microstructures from a simple feedstock like ethylene underscores the versatility of these catalytic systems.[10] The data and protocols presented herein provide a valuable resource for researchers aiming to design and screen the next generation of high-performance diimine catalysts.
References
- 1. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00226J [pubs.rsc.org]
- 2. A Comprehensive Review on Barrelene-Derived α-Diimine Nickel and Palladium Olefin Polymerization Catalysts | MDPI [mdpi.com]
- 3. Synthesis of α-Diimine Complex Enabling Rapidly Covalent Attachment to Silica Supports and Application of Homo-/Heterogeneous Catalysts in Ethylene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unsymmetrical Strategy on α-Diimine Nickel and Palladium Mediated Ethylene (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Ligand Coordination to Metal Centers via FT-IR Shift: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for confirming the coordination of a ligand to a metal center. By analyzing the vibrational spectra of a free ligand and its corresponding metal complex, researchers can identify characteristic shifts in vibrational frequencies that provide direct evidence of bond formation between the ligand and the metal. This guide provides a comparative overview of these FT-IR shifts for common ligand functional groups, detailed experimental protocols, and a workflow for analysis.
The Principle: How Coordination Affects Vibrational Frequencies
When a ligand coordinates to a metal center, the electron density and bond orders within the ligand are altered, leading to predictable shifts in its vibrational frequencies.[1][2] This change in the electronic structure of the ligand upon coordination is the fundamental principle behind using FT-IR to confirm complex formation.[3] The direction and magnitude of the frequency shift depend on the specific functional group involved in coordination, the nature of the metal, and the coordination mode. Generally, coordination to a metal ion can either weaken or strengthen specific bonds within the ligand, resulting in a decrease (red shift) or increase (blue shift) in the corresponding vibrational frequency.
Comparison of FT-IR Shifts for Common Ligand Functional Groups
The following table summarizes the typical FT-IR vibrational frequency shifts observed for common functional groups upon coordination to a metal center. These values are indicative and can vary based on the specific ligand, metal, and experimental conditions.
| Functional Group | Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Shift Direction | Rationale for Shift |
| Carbonyl (C=O) | C=O Stretch | ~1780 - 1650 | ~1700 - 1540 | Red Shift (Lower Frequency) | Coordination through the oxygen atom weakens the C=O bond by withdrawing electron density.[4][5] |
| Metal Carbonyl (M-CO) | C≡O Stretch | 2143 (Free CO) | 2125 - 1700 (Terminal) 1850 - 1700 (Bridging) | Red Shift | π-backbonding from the metal d-orbitals into the π* antibonding orbitals of CO weakens the C-O bond.[2][6][7] |
| Amine (N-H) | N-H Stretch | ~3500 - 3300 | ~3400 - 3200 | Red Shift | Coordination through the nitrogen lone pair weakens the N-H bonds.[8] |
| Amine (C-N) | C-N Stretch | ~1350 - 1000 | Shifted | Variable | The shift can be complex and depends on the overall electronic effects within the complex. |
| Aromatic Amine (e.g., Pyridine) | Ring Vibrations | ~1600 - 1400 | Shifted to higher frequency | Blue Shift | Coordination restricts ring vibrations, leading to an increase in frequency. |
| Azomethine (C=N) | C=N Stretch | ~1690 - 1640 | ~1650 - 1600 | Red Shift | Coordination of the nitrogen atom to the metal ion reduces the electron density in the azomethine link, weakening the C=N bond. |
| Carboxylate (COO⁻) | Asymmetric Stretch (νₐₛ) | ~1650 - 1550 | Variable | Variable | The position depends on the coordination mode (monodentate, bidentate chelating, or bridging). A larger separation between νₐₛ and νₛ indicates monodentate coordination.[4] |
| Symmetric Stretch (νₛ) | ~1450 - 1360 | Variable | Variable |
Experimental Workflow and Data Interpretation
The process of confirming ligand coordination via FT-IR spectroscopy follows a logical workflow. This involves preparing the samples, acquiring the spectra, and comparing the data to identify key vibrational shifts.
Caption: A flowchart illustrating the key steps in confirming metal-ligand coordination using FT-IR spectroscopy.
Experimental Protocols
Accurate and reproducible FT-IR data relies on proper sample preparation. Below are detailed protocols for common solid sampling techniques.
KBr Pellet Method
This is a widely used technique for obtaining high-quality spectra of solid samples.
Materials:
-
Dried, spectroscopic grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press with die
-
Sample (~1-2 mg)
-
Spatula
-
Drying oven
Protocol:
-
Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any absorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.
-
Grinding: Place approximately 100-200 mg of dried KBr into an agate mortar. Add 1-2 mg of the solid sample.
-
Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Run a background spectrum of a pure KBr pellet first to subtract any contributions from the KBr matrix and atmospheric CO₂ and water vapor. Then, acquire the spectrum of the sample pellet.
Nujol Mull Method
This method is an alternative for samples that are sensitive to moisture or pressure.
Materials:
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
Salt plates (e.g., KBr, NaCl)
-
Sample (~2-5 mg)
-
Spatula
Protocol:
-
Grinding: Place 2-5 mg of the solid sample into an agate mortar and grind it to a very fine powder.
-
Mulling: Add one to two drops of Nujol to the ground sample. Continue to grind the mixture until it forms a smooth, translucent paste (the mull).
-
Sample Mounting: Apply a small amount of the mull to the center of one salt plate. Place the second salt plate on top and gently rotate it to spread the mull into a thin, uniform film between the plates.
-
Spectrum Acquisition: Place the salt plate assembly into the sample holder of the FT-IR spectrometer. Acquire the spectrum. Note that the Nujol itself has characteristic C-H stretching and bending bands, which will be present in the spectrum.
Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique that requires minimal sample preparation.
Materials:
-
ATR-FTIR spectrometer
-
Solid or liquid sample
Protocol:
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum with nothing on the crystal.
-
Sample Application:
-
Solids: Place a small amount of the solid powder directly onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.
-
Liquids: Place a drop of the liquid sample onto the center of the ATR crystal.
-
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol, acetone) and a soft tissue.
By following these protocols and comparing the resulting spectra, researchers can confidently confirm the coordination of ligands to metal centers, a crucial step in the characterization of novel metal complexes for applications in catalysis, materials science, and drug development.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organometallic HyperTextBook: Carbonyl Complexes [ilpi.com]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. impactfactor.org [impactfactor.org]
Unveiling Molecular Architecture: A Comparative Guide to Single-Crystal X-ray Diffraction and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of single-crystal X-ray diffraction (SC-XRD), the gold standard for molecular geometry validation, with other powerful techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, powder X-ray diffraction (PXRD), and computational modeling. Experimental data and detailed protocols are presented to support the evaluation of each method's performance, empowering you to select the most appropriate approach for your research needs.
Single-crystal X-ray diffraction has long been the definitive method for elucidating the atomic arrangement within a crystalline solid, providing unparalleled accuracy in bond lengths and angles. However, the necessity of a high-quality single crystal can be a significant bottleneck. This guide explores the capabilities of alternative and complementary techniques that can provide crucial structural information, particularly when single crystals are unobtainable or when dynamic or solution-state properties are of interest.
Quantitative Comparison of Molecular Geometry Validation Techniques
The choice of an analytical technique for molecular geometry determination depends on a variety of factors, including the nature of the sample, the desired level of detail, and the experimental resources available. The following table summarizes the key quantitative performance metrics of SC-XRD and its principal alternatives.
| Technique | Typical Resolution (Å) | Sample Requirements | Typical Measurement Time | Key Strengths | Key Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | 0.5 - 1.5 | Single crystal (0.05 - 0.5 mm) | Hours to a day | Unambiguous 3D structure, high precision and accuracy. | Requires high-quality single crystals, which can be difficult to grow. |
| NMR Spectroscopy | N/A (provides through-bond and through-space distances) | 1-10 mg of pure sample in solution | Minutes to hours per experiment | Provides information on molecular structure and dynamics in solution. | Limited by molecular weight, can be complex to interpret for large molecules. |
| Powder X-ray Diffraction (PXRD) | 1.0 - 2.5 | 5-50 mg of microcrystalline powder | Minutes to hours | High-throughput, useful for phase identification and analysis of bulk materials. | Lower resolution than SC-XRD, structure solution can be challenging. |
| Computational Modeling (e.g., DFT) | N/A (provides optimized geometry) | None (in silico) | Hours to days (depending on complexity) | Provides theoretical geometries and energies, useful for complementing experimental data. | Accuracy depends on the level of theory and basis set used, requires experimental validation. |
| Electron Diffraction (ED) | 0.8 - 2.0 | Nanocrystals to sub-micron sized crystals | Minutes to hours | Applicable to very small crystals that are not suitable for SC-XRD. | Can be affected by dynamical scattering, requiring more complex data analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlined protocols for the key experimental techniques discussed.
Single-Crystal X-ray Diffraction (SC-XRD) Experimental Protocol
-
Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in all dimensions, is selected under a microscope. The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector, producing a series of diffraction patterns.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption and polarization).
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.
NMR Spectroscopy for 3D Structure Elucidation Protocol
-
Sample Preparation: A pure sample (1-10 mg) is dissolved in a deuterated solvent to minimize solvent signals in the 1H NMR spectrum. The sample is placed in a high-precision NMR tube.
-
1D NMR Spectra Acquisition: A standard one-dimensional 1H NMR spectrum is acquired to assess the sample's purity and to optimize spectral parameters. 13C and other relevant nuclei spectra are also acquired.
-
2D NMR Spectra Acquisition: A series of two-dimensional NMR experiments are performed to establish through-bond and through-space connectivities. Common experiments include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., 13C, 15N).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with heteronuclei over multiple bonds (typically 2-4 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), providing information about the molecule's conformation.
-
-
Structure Calculation: The distance and dihedral angle restraints derived from the 2D NMR data are used in computational algorithms to generate a family of 3D structures consistent with the experimental data.
Visualizing the Workflow and Logic
To better illustrate the relationships between these techniques and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for determining molecular geometry using SC-XRD.
Safety Operating Guide
Navigating the Disposal of 2,3-Bis(2,6-diisopropylphenylimino)butane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 2,3-Bis(2,6-diisopropylphenylimino)butane, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions:
Prior to handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS). Key safety precautions include wearing appropriate personal protective equipment (PPE).[1] This compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008; however, standard laboratory best practices for handling chemical waste should be strictly followed.[1] The GHS classification indicates that it may cause long-lasting harmful effects to aquatic life, underscoring the importance of preventing its release into the environment.[2][3]
Core Disposal Principles:
The fundamental principle for the disposal of this compound is to manage it as hazardous waste in accordance with all federal, state, and local regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Treat all this compound waste, including contaminated labware and residues, as hazardous chemical waste.
-
-
Container Selection and Management:
-
Use a designated, leak-proof waste container that is chemically compatible with the compound.
-
The container must be kept securely closed except when adding waste.
-
Ensure the container is in good condition, free from cracks or deterioration.
-
-
Labeling:
-
As soon as the first of the waste is added, affix a "Hazardous Waste" label to the container.
-
The label must clearly state the full chemical name: "this compound". Avoid using chemical formulas or abbreviations.
-
Include the contact information of the generating researcher or laboratory.
-
Indicate the approximate concentration and quantity of the waste.
-
-
Segregation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.
-
Segregate the container from incompatible materials. Specifically, store it separately from acids and bases.
-
The SAA should be a well-ventilated area, and the container should be within secondary containment to prevent spills.
-
-
Waste Accumulation:
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.
-
Once the container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal.
-
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not transport the hazardous waste outside of your laboratory; trained EHS personnel will handle the collection.
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.
-
The solvent rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing and air-drying in a ventilated area (like a fume hood), deface the original label, and the container may then be disposed of as regular laboratory waste or recycled, in accordance with institutional policies.
-
Summary of Key Disposal Information:
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazard | May cause long-lasting harmful effects to aquatic life (H413).[2][3] |
| PPE Requirement | Protective gloves, protective clothing, eye protection, face protection.[1] |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) for disposal via a licensed hazardous waste facility. |
| Prohibited Disposal | Do not dispose of in sinks, drains, or regular trash.[3] |
| Container Type | Chemically compatible, leak-proof container with a secure lid. |
| Labeling | "Hazardous Waste" with full chemical name and generator information. |
| Storage Location | Designated and segregated Satellite Accumulation Area (SAA). |
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,3-Bis(2,6-diisopropylphenylimino)butane
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Bis(2,6-diisopropylphenylimino)butane. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles / Face Shield | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1] A face shield may be necessary if there is a potential for splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin contact. Due to the aromatic nature of the compound, standard nitrile gloves may offer limited protection and are generally not recommended for prolonged contact with aromatic hydrocarbons.[2] Thicker, chemical-resistant gloves such as Neoprene or Butyl rubber are more suitable alternatives.[3][4] Always consult the glove manufacturer's chemical resistance data for specific breakthrough times and degradation information. Inspect gloves for any signs of degradation or perforation before and during use. |
| Body Protection | Laboratory Coat / Apron | A standard laboratory coat should be worn to prevent contamination of personal clothing.[5] For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | Air-Purifying Respirator | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are critical to prevent exposure and contamination. The following steps outline the safe handling of this compound in a laboratory setting.
-
Preparation and Area Setup :
-
Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that a safety shower and eyewash station are unobstructed and operational.
-
Prepare your designated work area in a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don the appropriate chemical-resistant gloves (Neoprene or Butyl rubber recommended).
-
Wear chemical safety goggles. If a significant splash risk exists, also wear a face shield.
-
-
Handling the Chemical :
-
To minimize the generation of dust, handle the solid chemical with care.
-
Use a spatula or scoop to transfer the solid; avoid pouring, which can create dust.[6]
-
Keep the container of this compound closed when not in use.[7]
-
Avoid all skin contact with the chemical.[8]
-
Should any of the chemical come into contact with your gloves, remove them, wash your hands thoroughly, and don a new pair.
-
-
Post-Handling Procedures :
-
Clean all equipment and the work area thoroughly after use.
-
Properly dispose of any contaminated materials as outlined in the Disposal Plan below.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.[9]
-
Disposal Plan
The disposal of this compound and any associated contaminated waste must be conducted in accordance with institutional and local regulations for chemical waste.
-
Waste Segregation :
-
This compound is a non-halogenated organic compound. It should be disposed of in a waste stream designated for this class of chemicals.[7][10]
-
Do not mix with halogenated organic waste, as this can complicate and increase the cost of disposal.[10]
-
Aqueous waste should be collected separately from organic solvent waste.
-
-
Waste Collection and Labeling :
-
Collect solid waste, such as contaminated gloves, weigh paper, and paper towels, in a designated, properly labeled solid waste container.
-
If the compound is dissolved in a solvent for an experiment, collect the liquid waste in a compatible, sealed container labeled "Non-Halogenated Organic Waste".[7]
-
The waste container label should clearly identify the contents, including the full chemical name of this compound and any other components.
-
-
Storage and Final Disposal :
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Do not dispose of this compound or any contaminated materials down the drain.[11]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. gloves-online.com [gloves-online.com]
- 2. gloves.com [gloves.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
